2-Methoxy-3,5-dimethylbenzaldehyde
Description
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Properties
IUPAC Name |
2-methoxy-3,5-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-8(2)10(12-3)9(5-7)6-11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFJEFNETRXGGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406389 | |
| Record name | 2-methoxy-3,5-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16313-77-2 | |
| Record name | 2-methoxy-3,5-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Methoxy-3,5-dimethylbenzaldehyde: Synthesis, Characterization, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-3,5-dimethylbenzaldehyde is a polysubstituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique substitution pattern—a methoxy group and two methyl groups ortho and para to the aldehyde functionality—imparts specific steric and electronic properties that make it a versatile building block in medicinal chemistry, agrochemical development, and materials science.[1] Furthermore, its distinct aromatic profile has led to its use in the fragrance and flavor industries.[1]
This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties to its synthesis and rigorous analytical characterization. The methodologies presented herein are grounded in established chemical principles, offering field-proven insights to guide researchers in its effective utilization.
Part 1: Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. This compound is a liquid at room temperature, a characteristic that influences its handling and reaction setup.[1][2] Its solubility in common organic solvents like ethanol and ether, contrasted with limited aqueous solubility, dictates the choice of solvent systems for both reaction and purification.[2]
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 16313-77-2 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3] |
| Molecular Weight | 164.20 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Purity | ≥95% (as determined by NMR) | [1] |
| Solubility | Soluble in ethanol, ether; limited in water | [2] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [1][4] |
Part 2: Synthesis Pathway and Experimental Protocol
The synthesis of substituted benzaldehydes can be achieved through various formylation reactions. For this compound, a logical and efficient approach is the ortho-formylation of the corresponding substituted anisole, 1-methoxy-2,4-dimethylbenzene. The Duff reaction or directed ortho-metalation are viable strategies.[5] Below is a detailed protocol based on a directed ortho-metalation pathway, which offers high regioselectivity.
Causality of Experimental Choices:
-
Starting Material: 1-methoxy-2,4-dimethylbenzene is chosen because the methoxy group is a potent ortho-directing group, facilitating lithiation at the C2 position.
-
Reagent: n-Butyllithium (n-BuLi) is a strong base required to deprotonate the aromatic ring, creating a nucleophilic aryl-lithium species.
-
Solvent & Temperature: Anhydrous tetrahydrofuran (THF) is an appropriate polar aprotic solvent that is stable to strong bases at low temperatures. The reaction is conducted at -78°C to prevent side reactions and ensure kinetic control of the lithiation.
-
Formylating Agent: Anhydrous N,N-dimethylformamide (DMF) serves as the electrophilic source of the aldehyde group.
-
Quenching: The reaction is quenched with a mild acid (NH₄Cl) to protonate the intermediate alkoxide and neutralize any remaining organolithium species.
Diagram of Synthetic Pathway
Caption: Synthetic route via directed ortho-metalation.
Step-by-Step Synthesis Protocol
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-methoxy-2,4-dimethylbenzene (1.0 eq) and anhydrous THF (10 mL per mmol of substrate).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70°C. Stir the resulting solution at -78°C for 2 hours.
-
Formylation: Add anhydrous DMF (1.5 eq) dropwise to the aryl-lithium solution. The reaction is typically exothermic; maintain the temperature at -78°C. After addition, allow the reaction to stir for an additional 3 hours at this temperature.
-
Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.
Part 3: Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach ensures a self-validating system where each method provides complementary information.
Analytical Workflow Diagram
Caption: Integrated workflow for quality control analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR identifies the unique carbon environments. The aldehydic proton is particularly diagnostic, appearing at a characteristic downfield shift (9-10 ppm).[6][7][8][9]
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
-
Aldehyde (-CHO): ~10.3 ppm (singlet)
-
Aromatic (Ar-H): ~7.2 ppm (singlet) and ~7.0 ppm (singlet)
-
Methoxy (-OCH₃): ~3.9 ppm (singlet)
-
Methyl (-CH₃): ~2.4 ppm (singlet) and ~2.3 ppm (singlet)
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.
-
Analysis: Process the spectra to identify chemical shifts, integration values, and coupling patterns. Compare the observed data with predicted values to confirm the structure.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the gold standard for determining the purity of non-volatile organic compounds.[10] A reverse-phase method is ideal for this molecule, separating it from more polar or less polar impurities based on partitioning between a nonpolar stationary phase (C18) and a polar mobile phase.[11][12]
Step-by-Step Protocol:
-
System: An HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is effective. Start with a higher water concentration (e.g., 60% water, 40% acetonitrile) and ramp up to a higher acetonitrile concentration (e.g., 95% acetonitrile) over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Prepare a ~0.1 mg/mL solution of the compound in acetonitrile. Filter through a 0.45 µm syringe filter.[10]
-
Injection & Analysis: Inject 10 µL and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It separates components in the gas phase followed by mass analysis, which provides a molecular weight and a fragmentation pattern (a molecular "fingerprint").[13][14] This is ideal for confirming the identity of the main peak and detecting any volatile impurities.
Step-by-Step Protocol:
-
System: A GC system coupled to a mass spectrometer.
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Injection: Inject 1 µL of a dilute solution (~0.1 mg/mL in dichloromethane) in split mode.
-
MS Analysis: Use electron ionization (EI) at 70 eV. Scan from m/z 40 to 300.
-
Data Analysis: The primary peak should exhibit a molecular ion (M⁺) at m/z = 164. The fragmentation pattern should be consistent with the structure (e.g., loss of a methyl group, loss of CO).
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key absorptions include the strong carbonyl (C=O) stretch of the aldehyde and C-H stretches for the aromatic and aliphatic groups.[15][16][17][18][19]
Characteristic Absorptions:
-
Aliphatic C-H Stretch: ~2950-2850 cm⁻¹
-
Aldehyde C-H Stretch: Two weak bands around 2830 cm⁻¹ and 2730 cm⁻¹[6]
-
Conjugated Aldehyde C=O Stretch: Strong band at ~1685-1710 cm⁻¹[6]
-
C-O Ether Stretch: ~1250 cm⁻¹
Step-by-Step Protocol:
-
Sample Preparation: Apply a thin film of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: Place the plates in the spectrometer and acquire the spectrum over the range of 4000-600 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and confirm the presence of the expected functional groups.
Conclusion
This compound is a synthetically important molecule whose utility is unlocked through a clear understanding of its properties and a robust methodology for its synthesis and quality control. The protocols outlined in this guide provide a validated framework for researchers to produce and characterize this compound with a high degree of confidence. By integrating multiple analytical techniques—NMR, HPLC, GC-MS, and FTIR—a comprehensive and trustworthy assessment of the material's identity and purity is achieved, ensuring its suitability for downstream applications in drug discovery and chemical innovation.
References
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- This compound | 16313-77-2. (n.d.). Appchem.
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- Kim, S. J., et al. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University.
- IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder.
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- Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts.
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- Carbon Isotope Characterization of Organic Intermediaries in Hydrothermal Hydrocarbon Synthesis by Pyrolysis-GC-MS-C-IRMS. (n.d.). NASA Technical Reports Server.
- Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- 2-Hydroxy-3,5-dimethoxybenzaldehyde. (n.d.). PubChem.
- GC-MS chromatogram of organic intermediates detected in the plasma... (n.d.). ResearchGate.
- Development of a HPLC-FL method to determine benzaldehyde... (2019). PMC - NIH.
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- Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). (n.d.). EPA.
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An In-Depth Technical Guide to 2-Methoxy-3,5-dimethylbenzaldehyde
Abstract
This technical guide provides a comprehensive examination of 2-Methoxy-3,5-dimethylbenzaldehyde (CAS No. 16313-77-2), a substituted aromatic aldehyde of significant interest in synthetic chemistry. This document delves into the molecule's structural attributes, physicochemical properties, a representative synthetic pathway, and its reactivity profile. A core focus is placed on the theoretical spectroscopic characterization, offering researchers a predictive framework for structural verification using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide outlines its established applications as a versatile chemical intermediate and addresses critical safety and handling protocols for laboratory and industrial settings.
Introduction and Strategic Importance
This compound is an organic compound characterized by a benzene ring substituted with an aldehyde, a methoxy group, and two methyl groups.[1] Its strategic importance stems from its role as a highly functionalized building block in organic synthesis. The specific arrangement of its substituents—an ortho-methoxy group and two meta-methyl groups relative to the aldehyde—creates a unique electronic and steric environment. This distinct structure makes it a valuable precursor in the development of more complex molecules, particularly within the pharmaceutical, agrochemical, and fragrance industries.[1] In drug development and research, it serves as a key intermediate for synthesizing novel compounds with potential biological activity.[1]
Molecular Structure and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its structure and inherent properties. The arrangement of the functional groups on the benzaldehyde core dictates its reactivity, solubility, and spectral characteristics.
Structural Analysis
The structure consists of:
-
A Benzene Ring: A stable aromatic core.
-
An Aldehyde Group (-CHO): Located at position C1, this is the primary reactive site for nucleophilic addition.
-
A Methoxy Group (-OCH₃): Positioned at C2 (ortho to the aldehyde), this electron-donating group influences the reactivity of both the aldehyde and the aromatic ring.
-
Two Methyl Groups (-CH₃): Located at C3 and C5, these groups provide steric bulk and are weakly electron-donating.
Caption: Molecular structure of this compound.
Physicochemical Data
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 16313-77-2 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |
| Molecular Weight | 164.20 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. | [1] |
| Purity (Typical) | ≥95% | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Synthesis Pathway and Chemical Reactivity
As a specialized intermediate, understanding its synthesis and subsequent reactivity is paramount for research and development professionals.
Representative Synthesis
While multiple synthetic routes may exist, a logical and common approach involves a two-step process starting from a readily available precursor, 3,5-dimethylphenol. This pathway leverages classic organic reactions, ensuring its accessibility.
Step 1: Ortho-Formylation of 3,5-Dimethylphenol The first step is the introduction of the aldehyde group onto the aromatic ring. Due to the directing effects of the hydroxyl and methyl groups, the formyl group is preferentially introduced at an ortho position to the hydroxyl group. A common method for this transformation is the Duff reaction or a related formylation using an agent like dichloromethyl methyl ether with a Lewis acid catalyst such as titanium tetrachloride.[3]
Step 2: Williamson Ether Synthesis (Methylation) The resulting 2-hydroxy-4,6-dimethylbenzaldehyde is then methylated. The phenolic hydroxyl group is deprotonated with a suitable base (e.g., potassium carbonate) to form a phenoxide, which then acts as a nucleophile. Subsequent reaction with a methylating agent, such as dimethyl sulfate or methyl iodide, yields the final product, this compound.[4]
Caption: Representative two-step synthesis workflow.
Reactivity Profile
The chemical behavior of this compound is dominated by the aldehyde functional group. Key reactions include:
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles (e.g., Grignard reagents, organolithiums, cyanide), followed by protonation to yield secondary alcohols.
-
Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol (2-methoxy-3,5-dimethylbenzyl alcohol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Oxidation: Mild oxidation will convert the aldehyde to the corresponding carboxylic acid (2-methoxy-3,5-dimethylbenzoic acid).
-
Condensation Reactions: It can participate in reactions like the Wittig reaction to form alkenes or condensation with amines to form imines (Schiff bases).
Spectroscopic Characterization (Theoretical)
Definitive structural confirmation relies on spectroscopic analysis. While experimental spectra for this specific isomer are not widely published, a theoretical analysis based on its structure provides a robust predictive model for verification.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for each type of proton, with chemical shifts (δ) influenced by neighboring functional groups.
| Predicted Signal (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.3 - 10.5 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded and appears far downfield. |
| ~7.2 - 7.4 | Singlet (s) | 1H | Aromatic H (C6-H) | Aromatic proton adjacent to the aldehyde group. |
| ~6.9 - 7.1 | Singlet (s) | 1H | Aromatic H (C4-H) | Aromatic proton between two methyl groups. |
| ~3.8 - 4.0 | Singlet (s) | 3H | Methoxy (-OCH₃) | Protons of the methoxy group, deshielded by the attached oxygen. |
| ~2.3 - 2.5 | Singlet (s) | 3H | Methyl (C3-CH₃) | Protons of the methyl group at the C3 position. |
| ~2.2 - 2.4 | Singlet (s) | 3H | Methyl (C5-CH₃) | Protons of the methyl group at the C5 position, likely with a slightly different shift from the C3-methyl. |
Predicted ¹³C NMR Spectrum
The carbon spectrum will complement the proton data, confirming the carbon skeleton.
| Predicted Signal (δ, ppm) | Assignment | Rationale |
| ~190 - 195 | Carbonyl (C=O) | The aldehyde carbonyl carbon is characteristic in this downfield region. |
| ~155 - 160 | Aromatic (C2-O) | Aromatic carbon attached to the electron-donating methoxy group. |
| ~135 - 145 | Aromatic (C3 & C5) | Aromatic carbons bearing the methyl groups. |
| ~125 - 135 | Aromatic (C1, C4, C6) | Remaining aromatic carbons. |
| ~55 - 60 | Methoxy (-OCH₃) | The carbon of the methoxy group. |
| ~20 - 25 | Methyl (-CH₃) x 2 | The two methyl carbons, expected to be in the aliphatic region. |
Predicted Infrared (IR) Spectrum
IR spectroscopy is ideal for identifying the key functional groups based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~2950-3100 | Medium | C-H Stretch | Aromatic & Aliphatic |
| ~2820 & ~2720 | Medium | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) |
| ~1680-1700 | Strong | C=O Stretch | Aldehyde (-CHO) |
| ~1580-1600 | Medium | C=C Stretch | Aromatic Ring |
| ~1240-1260 | Strong | C-O Stretch (Asymmetric) | Aryl Ether |
Predicted Mass Spectrum
Electron Ionization Mass Spectrometry (EI-MS) would likely show:
-
Molecular Ion (M⁺): A strong peak at m/z = 164, corresponding to the molecular weight.
-
Key Fragments: A significant peak at m/z = 163 ([M-H]⁺) from the loss of the aldehyde proton, and a peak at m/z = 135 ([M-CHO]⁺) from the loss of the entire formyl group.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. While a specific, comprehensive safety data sheet (SDS) is not universally available, data from structurally similar aromatic aldehydes provides a strong basis for hazard assessment.[5][6]
-
GHS Hazard Classification (Anticipated):
Recommended Protocol for Safe Handling
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 0-8°C).[1] Keep away from strong oxidizing agents.
Conclusion
This compound stands as a strategically valuable intermediate in synthetic organic chemistry. Its unique substitution pattern provides a platform for constructing complex molecular architectures. This guide has detailed its core structural and physicochemical properties, outlined a viable synthetic approach, and provided a robust theoretical framework for its spectroscopic identification. By adhering to the outlined safety protocols, researchers and drug development professionals can effectively and safely leverage the synthetic potential of this versatile compound.
References
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- Fisher Scientific. (2024). Safety Data Sheet for 3,5-Dimethylbenzaldehyde.
- Scribd. (n.d.). 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol.
- Sigma-Aldrich. (n.d.). 3,5-Dimethoxybenzaldehyde 98%.
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An In-depth Technical Guide to the Solubility of 2-Methoxy-3,5-dimethylbenzaldehyde in Organic Solvents
Introduction: Understanding the Compound and the Critical Role of Solubility
2-Methoxy-3,5-dimethylbenzaldehyde (CAS No. 16313-77-2) is an aromatic aldehyde characterized by a benzene ring substituted with a methoxy group (-OCH₃), two methyl groups (-CH₃), and a primary aldehyde functional group (-CHO).[1] This compound typically presents as a colorless to pale yellow liquid with a distinct aromatic odor.[1] Its molecular structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, and a key component in the fragrance and flavor industries.[1][2]
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is not merely academic—it is a cornerstone of practical application. Solubility data governs the selection of appropriate solvents for:
-
Reaction Media: Ensuring reactants are in the same phase to facilitate chemical reactions.
-
Purification Processes: Designing effective crystallization, extraction, and chromatographic methods.
-
Product Formulation: Creating stable, homogeneous solutions for fragrances, flavorings, or pharmaceutical preparations.
This guide provides a deep dive into the theoretical principles governing the solubility of this compound, offers a predictive framework for its behavior in various organic solvents, and details a robust experimental protocol for quantitative solubility determination.
Theoretical Principles & Predictive Analysis of Solubility
2.1. The "Like Dissolves Like" Paradigm
The most fundamental principle guiding solubility is that a solute will dissolve best in a solvent that has a similar polarity.[3] The polarity of this compound is a composite of its functional groups:
-
Nonpolar Components: The benzene ring and two methyl groups constitute a large, hydrophobic (water-repelling) portion of the molecule. These regions interact favorably with nonpolar solvents through London dispersion forces.
-
Polar Components: The carbonyl group (C=O) in the aldehyde is strongly polar, creating a significant dipole moment.[4] The oxygen atom in the methoxy group also contributes to the molecule's overall polarity. These polar sites can engage in stronger dipole-dipole interactions with polar solvent molecules.
This dual nature—a large nonpolar backbone with distinct polar sites—suggests that this compound will be sparingly soluble in water but readily soluble in a wide range of common organic solvents .[1][4]
2.2. Predictive Solubility Profile
Based on its structure, we can forecast the solubility of this compound across different classes of organic solvents. The following table summarizes these predictions, providing a logical starting point for solvent screening in the laboratory.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Nonpolar | Hexane, Toluene, Diethyl Ether | High | The large nonpolar surface area of the dimethylbenzene ring will have strong van der Waals interactions with nonpolar solvents. Diethyl ether, while having a slight dipole, is an excellent solvent for many organic compounds.[1][3] |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile | High to Moderate | These solvents possess significant dipole moments that can interact favorably with the polar aldehyde and methoxy groups. Their alkyl components also interact well with the nonpolar part of the solute. |
| Polar Protic | Ethanol, Methanol, Isopropanol | High | These alcohols can act as hydrogen bond acceptors with the carbonyl oxygen.[4] Their alkyl chains are compatible with the solute's nonpolar regions. Ethanol and ether are explicitly mentioned as suitable solvents.[1] |
Experimental Protocol for Quantitative Solubility Determination
To move from prediction to precise data, a systematic experimental approach is required. The isothermal equilibrium method, often referred to as the "shake-flask" method, is a reliable and widely accepted technique for determining the solubility of a compound in a given solvent at a specific temperature.
3.1. Causality Behind Experimental Choices
-
Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature with a water bath or incubator is critical for reproducibility and accuracy.
-
Equilibrium State: A saturated solution is one in which the rate of dissolution equals the rate of crystallization. Agitation (shaking or stirring) is essential to accelerate this process and ensure the system reaches true equilibrium within a reasonable timeframe (typically 24-72 hours).
-
Excess Solute: The presence of undissolved solid is a visual confirmation that the solution is saturated and has reached its maximum solute concentration under the given conditions.
-
Clarification: Centrifugation and filtration are crucial to separate the saturated liquid phase from any undissolved solid particles, which would otherwise lead to an overestimation of solubility.
-
Quantification: High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately determining the concentration of the dissolved solute due to its high sensitivity and specificity. A calibrated UV detector is ideal for aromatic aldehydes.
3.2. Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the bath for a short period to let the excess solid settle.
-
Sampling & Clarification: Carefully withdraw an aliquot of the supernatant (the clear liquid phase) using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase used for analysis) to bring its concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a calibrated HPLC-UV method to determine the precise concentration of this compound.
-
Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) by accounting for the dilution factor.
3.3. Experimental Workflow Diagram
The following diagram illustrates the logical flow of the quantitative solubility determination protocol.
Caption: Workflow for Quantitative Solubility Determination.
Data Application in Research and Development
Accurate solubility data is immediately actionable. For a drug development professional, knowing the solubility in solvents like ethanol or ethyl acetate is vital for purification via crystallization. For a formulation scientist, this data dictates the maximum achievable concentration in a fragrance base. In synthetic chemistry, it allows for the selection of a reaction solvent that can hold both the starting material and intermediates in solution, preventing reaction stalls and improving yield. Modern approaches even leverage machine learning and computational chemistry to predict solubility, highlighting its critical importance in process design.[5][6]
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An In-depth Technical Guide to the Potential Biological Activity of 2-Methoxy-3,5-dimethylbenzaldehyde
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of 2-Methoxy-3,5-dimethylbenzaldehyde (CAS 16313-77-2). While direct empirical data on the bioactivity of this specific molecule is limited in current literature, this document extrapolates its potential based on a thorough examination of structurally analogous benzaldehyde derivatives. By exploring the known antifungal, antimicrobial, and anticancer properties of related compounds, we present a scientifically grounded rationale for investigating this compound as a candidate for further biological screening. This guide details proposed experimental workflows for validating these predicted activities and discusses the underlying structure-activity relationships that inform these hypotheses.
Introduction and Current Applications
This compound is an aromatic aldehyde characterized by a benzene ring substituted with a methoxy group at position 2 and methyl groups at positions 3 and 5.[1] Its chemical structure lends it to various applications, primarily as a key intermediate in organic synthesis. It is utilized in the production of pharmaceuticals and agrochemicals, where its specific substitution pattern can be crucial for the final product's efficacy and selectivity.[2] Additionally, its distinct aromatic properties have led to its use in the fragrance and flavoring industries.[2]
Despite its utility in chemical synthesis, the intrinsic biological activity of this compound remains largely unexplored. However, the broader class of substituted benzaldehydes is well-documented for a range of biological effects, suggesting that this compound may also possess latent therapeutic potential.[3] This guide aims to bridge this knowledge gap by providing a predictive analysis of its bioactivity, thereby offering a roadmap for future research.
Synthesis of this compound
The synthesis of substituted benzaldehydes can be achieved through various established organic chemistry methodologies. A common approach involves the formylation of a correspondingly substituted benzene ring. While specific synthesis routes for this compound are not extensively detailed in publicly available literature, a plausible synthetic pathway can be inferred from standard reactions.
Caption: A plausible synthetic route for this compound via the Vilsmeier-Haack reaction.
Predicted Biological Activities Based on Structural Analogs
The biological activity of aromatic compounds is heavily influenced by the nature and position of substituents on the benzene ring. By examining the known activities of structurally similar molecules, we can formulate hypotheses about the potential bioactivity of this compound.
Potential Antifungal Activity
Rationale: 3,5-Dimethoxybenzaldehyde, an isomer of the target molecule, has demonstrated significant antifungal activity, particularly against mutants of Aspergillus fumigatus and Saccharomyces cerevisiae.[3] The presence of methoxy groups is often associated with antifungal properties in benzaldehyde derivatives. The substitution pattern on this compound may influence its ability to interact with fungal-specific cellular targets.
Proposed Experimental Workflow: Broth Microdilution Assay
This assay is a standard method for determining the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain.
Caption: Workflow for assessing the antifungal activity of this compound.
Potential Antimicrobial Activity
Rationale: Various hydroxy- and methoxy-substituted benzaldehydes have been reported to possess antibacterial properties. For instance, 2-hydroxy-4-methoxybenzaldehyde and its derivatives have shown efficacy against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The aldehyde functional group is known to be reactive and can potentially interact with bacterial proteins and enzymes, leading to cell death.
Proposed Experimental Workflow: Determination of MIC and Minimum Bactericidal Concentration (MBC)
Caption: Workflow for determining the MIC and MBC of this compound against bacterial strains.
Potential Anticancer Activity
Rationale: Benzaldehyde derivatives have been a subject of interest in cancer research. For example, certain benzyloxybenzaldehyde derivatives have exhibited potent activity against human promyelocytic leukemia (HL-60) cells.[3] The cytotoxic effects of these compounds are often attributed to the induction of apoptosis. The specific substitution pattern of this compound could influence its cytotoxicity and selectivity towards cancer cell lines.
Proposed Experimental Workflow: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
| Step | Procedure | Rationale |
| 1. Cell Seeding | Seed cancer cell lines (e.g., HL-60, MCF-7, A549) in 96-well plates and allow them to adhere overnight. | To establish a uniform cell monolayer for treatment. |
| 2. Compound Treatment | Treat the cells with serial dilutions of this compound for 24-72 hours. | To determine the dose- and time-dependent effects of the compound on cell viability. |
| 3. MTT Addition | Add MTT solution to each well and incubate for 3-4 hours. | Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals. |
| 4. Solubilization | Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals. | To release the colored product for quantification. |
| 5. Absorbance Reading | Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. | The absorbance is directly proportional to the number of viable cells. |
| 6. IC50 Calculation | Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve. | To quantify the potency of the compound in inhibiting cell growth. |
Structure-Activity Relationship (SAR) Insights
The biological activity of substituted benzaldehydes is governed by a complex interplay of electronic and steric effects of the substituents.
-
Methoxy Groups: The presence and position of methoxy groups can influence the lipophilicity of the molecule, affecting its ability to cross cell membranes. They are also electron-donating groups, which can modulate the reactivity of the aldehyde and the aromatic ring.
-
Methyl Groups: Methyl groups are weakly electron-donating and can introduce steric hindrance, which may affect the binding of the molecule to its biological target.
-
Aldehyde Group: The aldehyde functionality is a key pharmacophore in many biologically active benzaldehydes. It can participate in hydrogen bonding and covalent interactions with biological macromolecules.
A comparative analysis of the activities of different benzaldehyde isomers can provide valuable insights into the SAR.
| Compound | Substitution Pattern | Reported Biological Activity |
| This compound | 2-Methoxy, 3,5-Dimethyl | Predicted: Antifungal, Antimicrobial, Anticancer |
| 3,5-Dimethoxybenzaldehyde | 3,5-Dimethoxy | Antifungal, Antimicrobial, Anticancer, Larvicidal[3] |
| 2-Hydroxy-4-methoxybenzaldehyde | 2-Hydroxy, 4-Methoxy | Antimicrobial |
Conclusion
While this compound is currently recognized for its role as a synthetic intermediate, a systematic analysis of its structural analogs strongly suggests that it may possess valuable biological properties. The predictive framework and detailed experimental protocols provided in this guide are intended to catalyze further research into this promising compound. Empirical validation of its potential antifungal, antimicrobial, and anticancer activities could unveil new therapeutic applications and expand its utility beyond the chemical industry.
References
- A Comparative Guide to the Biological Activities of 3,5-Dimethoxybenzaldehyde Deriv
- CAS 16313-77-2: this compound. (n.d.). CymitQuimica.
- 2-Hydroxy-3,5-dimethylbenzaldehyde | C9H10O2 | CID 4770245. (n.d.). PubChem.
- 3,5-Dimethoxybenzaldehyde | C9H10O3 | CID 81747. (n.d.). PubChem.
- This compound | 16313-77-2 | C10H12O2 | Appchem. (n.d.).
- Molecular structures of substituted benzaldehydes 1-50 (training set)... (n.d.).
- This compound. (n.d.). Chem-Impex.
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The Genesis of Aroma and Bioactivity: An In-depth Technical Guide to the Discovery and History of Substituted Benzaldehydes
Abstract
Substituted benzaldehydes, a cornerstone of organic chemistry, represent a class of aromatic compounds whose discovery and development have profoundly influenced the trajectory of the fragrance, flavor, and pharmaceutical industries. This in-depth technical guide traverses the historical landscape of their discovery, from the initial isolation of benzaldehyde from bitter almonds to the elucidation of elegant synthetic methodologies that enabled the production of a vast array of derivatives. We will explore the pivotal moments and key scientific minds that shaped our understanding of these versatile molecules, detailing the evolution of synthetic strategies and their impact on modern drug development and materials science. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins and scientific evolution of substituted benzaldehydes.
The Dawn of Aromatic Aldehydes: The Isolation and Synthesis of Benzaldehyde
The story of substituted benzaldehydes begins with the parent compound, benzaldehyde (C₆H₅CHO), the simplest aromatic aldehyde.[1][2] Its characteristic almond-like scent has been recognized for centuries, but its chemical identity remained elusive until the 19th century.
In 1803, the French pharmacist Martrès first extracted benzaldehyde from bitter almonds (Prunus dulcis).[1][3] Further investigations by French chemists Pierre Robiquet and Antoine Boutron-Charlard continued to unravel the nature of this "oil of bitter almonds." However, it was the seminal work of Friedrich Wöhler and Justus von Liebig in 1832 that marked a turning point. They not only studied benzaldehyde but also successfully synthesized it, a significant achievement that contributed to the foundation of structural theory in organic chemistry.[1][2]
Early commercial production of benzaldehyde, which began around 1900, was largely dependent on the availability of benzyl chloride.[4][5] The primary industrial method involved the chlorination of toluene to benzal chloride, followed by hydrolysis.[2][5] This process, however, often resulted in products contaminated with chlorine residues, a significant concern for applications in flavors and fragrances.[4]
Over the years, numerous other synthetic methods have been developed, including the partial oxidation of benzyl alcohol, the alkali hydrolysis of benzal chloride, and the carbonylation of benzene.[1][3] Natural benzaldehyde can also be produced from cinnamaldehyde, obtained from cassia oil, through a retro-aldol reaction.[1]
Nature's Palette: The Discovery of Key Substituted Benzaldehydes
The exploration of natural products in the 19th century led to the discovery of several important substituted benzaldehydes, many of which remain commercially significant today.
Vanillin: The Essence of Vanilla
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is the primary chemical component of vanilla bean extract.[6] While vanilla was used as a flavoring for centuries, the pure compound was not isolated until 1858 by Théodore Nicolas Gobley.[7][8] The chemical structure of vanillin was deduced in 1874 by German scientists Ferdinand Tiemann and Wilhelm Haarmann, who also achieved its synthesis from coniferin, a glucoside found in pine bark.[6][7][8]
This breakthrough laid the groundwork for the commercial production of synthetic vanillin. Early synthesis relied on eugenol, found in clove oil, a method that was prevalent until the 1920s.[7][9] Subsequently, a more economical process was developed utilizing lignin, a byproduct of the paper industry.[6][7] Today, most synthetic vanillin is produced from the petrochemical precursors guaiacol and glyoxylic acid.[6]
Piperonal: The Scent of Heliotrope
Piperonal (3,4-methylenedioxybenzaldehyde), also known as heliotropin, is prized for its floral, cherry-like aroma.[10] It was first used in perfumery in the early 1880s. Piperonal can be prepared through the oxidative cleavage of isosafrole or via a multi-step synthesis from catechol.[10] Its structural similarity to other aromatic aldehydes like benzaldehyde and vanillin has made it a valuable component in fragrances and flavors.[10] Beyond its use in perfumery, piperonal serves as a precursor in the synthesis of pharmaceuticals such as L-DOPA and tadalafil.[10]
The Chemist's Toolkit: Development of Formylation Reactions
The increasing demand for substituted benzaldehydes spurred the development of general synthetic methods to introduce a formyl group (-CHO) onto an aromatic ring, a process known as formylation. Several named reactions have become indispensable in the organic chemist's arsenal.
The Gattermann-Koch Reaction: Formylation with Carbon Monoxide
Discovered by Ludwig Gattermann and J. C. Koch in 1897, the Gattermann-Koch reaction introduces an aldehyde group onto a benzene ring using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[11][12] This reaction is particularly useful for the industrial production of benzaldehyde from benzene.[11] The reactive electrophile is believed to be the formyl cation, [HCO]⁺. A variation of this reaction, often simply called the Gattermann reaction, uses hydrogen cyanide instead of carbon monoxide.[11]
Experimental Workflow: Gattermann-Koch Reaction
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The Theoretical Landscape of Methoxy-Dimethylbenzaldehydes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxy-dimethylbenzaldehydes are a fascinating class of organic compounds that hold significant potential in various scientific domains, including medicinal chemistry and materials science. The strategic placement of electron-donating methoxy and methyl groups on the benzaldehyde scaffold gives rise to a rich tapestry of isomers, each with unique electronic, steric, and, consequently, reactive properties. This technical guide provides a comprehensive exploration of the theoretical underpinnings of these molecules. We will delve into their conformational preferences, electronic structure, spectroscopic signatures, and reactivity profiles, supported by computational and experimental data. This document is intended to serve as a valuable resource for researchers seeking to understand and harness the nuanced properties of methoxy-dimethylbenzaldehyde isomers for innovative applications.
Introduction: The Significance of Substituted Benzaldehydes
Substituted benzaldehydes are pivotal building blocks in organic synthesis, serving as precursors to a vast array of more complex molecules. The nature and position of substituents on the aromatic ring profoundly influence the chemical behavior of the aldehyde functional group and the ring itself. Methoxy (-OCH₃) and methyl (-CH₃) groups, being electron-donating, activate the aromatic ring towards electrophilic substitution and modulate the electrophilicity of the carbonyl carbon. Understanding the interplay of these substituent effects is paramount for designing synthetic routes and predicting the properties of novel compounds. This guide will focus specifically on the theoretical properties of methoxy-dimethylbenzaldehyde isomers, providing a foundational understanding for their application in drug design and materials science.
Conformational Analysis and Molecular Geometry
The spatial arrangement of the methoxy, methyl, and aldehyde groups relative to the benzene ring dictates the steric accessibility of reactive sites and influences intermolecular interactions. The planarity of the molecule is a key determinant of its electronic properties.
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the preferred conformations of substituted benzaldehydes. For instance, studies on dimethoxybenzaldehyde isomers have shown that the molecules are nearly planar in their crystalline state.[1] The largest deviation from the aromatic plane is often observed for one of the methoxy groups, as seen in 2,3-dimethoxybenzaldehyde.[1] This deviation is a result of steric hindrance between adjacent substituents.
In methoxy-dimethylbenzaldehydes, the rotational barriers around the C(aryl)-C(aldehyde) and C(aryl)-O(methoxy) bonds determine the most stable conformers. The interplay between steric repulsion of the bulky methyl and methoxy groups and the electronic stabilization from conjugation governs the final geometry. For example, in 2,5-dimethoxybenzaldehyde, a theoretical study of its exo and endo isomers revealed that the exo-isomer is the kinetically favored conformer.[2]
Computational Workflow for Geometric Optimization
Caption: A simplified reaction pathway for the formation of an imine from an aldehyde and a primary amine.
Reactions at the Aromatic Ring: Electrophilic Substitution
The highly activated aromatic ring readily undergoes electrophilic aromatic substitution reactions. [3][4][5]The directing effects of the methoxy and methyl groups determine the regioselectivity of these reactions.
-
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.
-
Halogenation: Introduction of a halogen (Cl, Br) using a Lewis acid catalyst.
-
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
-
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl or acyl halide and a Lewis acid catalyst. [5]
Experimental Protocols
General Protocol for Spectroscopic Analysis
Objective: To characterize the structure of a synthesized methoxy-dimethylbenzaldehyde isomer.
Materials:
-
Synthesized methoxy-dimethylbenzaldehyde sample
-
Deuterated chloroform (CDCl₃) for NMR
-
Spectroscopic grade solvent (e.g., ethanol or acetonitrile) for UV-Vis
-
NMR spectrometer (e.g., 400 MHz)
-
FT-IR spectrometer with ATR accessory
-
UV-Vis spectrophotometer
Procedure:
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the proton signals.
-
Reference the chemical shifts to the residual solvent peak.
-
-
FT-IR Spectroscopy:
-
Place a small amount of the solid sample directly on the ATR crystal of the FT-IR spectrometer.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present.
-
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the sample (e.g., 10⁻⁵ M) in a suitable spectroscopic grade solvent.
-
Record the UV-Vis spectrum in the range of 200-400 nm using a quartz cuvette.
-
Use the pure solvent as a blank for baseline correction.
-
Protocol for a Representative Nucleophilic Addition Reaction: Synthesis of a Schiff Base
Objective: To synthesize a Schiff base from a methoxy-dimethylbenzaldehyde isomer and a primary amine.
Materials:
-
Methoxy-dimethylbenzaldehyde isomer
-
Primary amine (e.g., aniline)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, dissolve the methoxy-dimethylbenzaldehyde (1 equivalent) in ethanol.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a condenser and heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the purified Schiff base using spectroscopic methods (NMR, IR).
Conclusion
The theoretical properties of methoxy-dimethylbenzaldehydes are a direct consequence of the intricate interplay between the electronic and steric effects of their substituents. This guide has provided a comprehensive overview of their conformational analysis, electronic structure, spectroscopic characteristics, and chemical reactivity. A thorough understanding of these fundamental principles is crucial for researchers and scientists aiming to utilize these versatile molecules in the design and synthesis of novel compounds with tailored properties for applications in drug discovery and materials science. The provided experimental and computational protocols offer a practical framework for the investigation and application of this important class of aromatic aldehydes.
References
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- Exo⇔Endo Isomerism, MEP/DFT, XRD/HSA-Interactions of 2,5-Dimethoxybenzaldehyde. (2020). Molecules, 25(24), 5969.
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2-Methoxy-3,5-dimethylbenzaldehyde literature review
An In-depth Technical Guide to 2-Methoxy-3,5-dimethylbenzaldehyde for Researchers and Drug Development Professionals
Introduction
This compound is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis.[1] Its unique substitution pattern, featuring a methoxy group ortho to the aldehyde and two methyl groups on the aromatic ring, imparts specific reactivity and properties that make it a compound of interest for researchers in medicinal chemistry, materials science, and fragrance development.[1][2] This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, with a focus on its utility in research and development.
Physicochemical Properties
This compound is a liquid at room temperature, typically appearing colorless to pale yellow with a characteristic aromatic odor.[1][2] It is soluble in common organic solvents like ethanol and ether but has limited solubility in water due to its predominantly nonpolar structure.[2]
| Property | Value | Source |
| CAS Number | 16313-77-2 | [1] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][3] |
| Molecular Weight | 164.20 g/mol | [1][3] |
| Appearance | Liquid | [1] |
| Storage Conditions | 0-8°C | [1] |
Synthesis of this compound
While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from the well-established synthesis of analogous substituted benzaldehydes.[4][5][6] The most logical approach involves a two-step process starting from a commercially available substituted phenol: formylation followed by methylation.
A likely precursor for this synthesis is 2-hydroxy-3,5-dimethylbenzaldehyde.[7] The synthesis would proceed as follows:
-
Formylation of 3,5-dimethylphenol: This step introduces the aldehyde group onto the aromatic ring. Common methods for ortho-formylation of phenols include the Reimer-Tiemann, Duff, or Vilsmeier-Haack reactions. The Reimer-Tiemann reaction, for instance, uses chloroform in a basic solution.[6]
-
Methylation of the hydroxyl group: The resulting 2-hydroxy-3,5-dimethylbenzaldehyde is then methylated to yield the final product. A standard method for this transformation is the Williamson ether synthesis, using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.[4][6]
Proposed Experimental Protocol:
Step 1: Synthesis of 2-hydroxy-3,5-dimethylbenzaldehyde (via a modified Duff reaction)
-
To a solution of 3,5-dimethylphenol and hexamethylenetetramine in trifluoroacetic acid, heat the mixture at reflux for several hours.
-
After the reaction is complete, as monitored by Thin Layer Chromatography (TLC), the mixture is cooled to room temperature.
-
The reaction mixture is then hydrolyzed by the addition of an aqueous acid solution (e.g., HCl) and heated to reflux to convert the intermediate imine to the aldehyde.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
To a solution of 2-hydroxy-3,5-dimethylbenzaldehyde in a polar aprotic solvent such as acetone or acetonitrile, add an excess of anhydrous potassium carbonate.[6]
-
Add dimethyl sulfate dropwise to the stirred suspension at room temperature.[6]
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography.
Synthetic Workflow Diagram:
Caption: Proposed two-step synthesis of this compound.
Reactivity and Potential Applications
The reactivity of this compound is governed by its functional groups: the aldehyde, the methoxy group, and the dimethyl-substituted aromatic ring.[2]
-
Aldehyde Group: The aldehyde is the primary site of reactivity, susceptible to nucleophilic attack. It can undergo a wide range of reactions, including:
-
Reductive amination: To form corresponding amines, which are crucial intermediates in pharmaceutical synthesis.
-
Wittig reaction: To form alkenes.
-
Grignard and organolithium reactions: To form secondary alcohols.
-
Oxidation: To form the corresponding carboxylic acid (2-methoxy-3,5-dimethylbenzoic acid).[8]
-
Condensation reactions: Such as the Knoevenagel or aldol condensations.
-
-
Aromatic Ring: The electron-donating methoxy and methyl groups activate the aromatic ring towards electrophilic aromatic substitution. The directing effects of these groups would likely favor substitution at the C4 and C6 positions.
Applications in Drug Development and Research
This compound is a versatile intermediate for the synthesis of more complex molecules with potential biological activity.[1] Its structural motifs are found in various classes of compounds. The closely related 2,5-dimethoxybenzaldehyde is a well-known precursor in the synthesis of the 2C family of psychedelic phenethylamines, highlighting the utility of such substituted benzaldehydes in the development of neurologically active compounds.[9]
Researchers can utilize this compound as a starting material to explore new chemical space in drug discovery programs. For example, it can be used to synthesize novel Schiff bases, chalcones, or other heterocyclic compounds with potential therapeutic applications.
Application Workflow Diagram:
Caption: Key reaction pathways and applications for this compound.
Spectroscopic Characterization
While a comprehensive, publicly available dataset of spectroscopic information for this compound is limited, the expected spectral characteristics can be predicted based on its structure:
-
¹H NMR:
-
A singlet for the aldehyde proton (CHO) between δ 9.5-10.5 ppm.
-
Two singlets for the aromatic protons.
-
A singlet for the methoxy group (OCH₃) protons around δ 3.8-4.0 ppm.
-
Two singlets for the two methyl group (CH₃) protons.
-
-
¹³C NMR:
-
A signal for the aldehyde carbonyl carbon between δ 190-200 ppm.
-
Signals for the aromatic carbons, including the oxygen- and alkyl-substituted carbons.
-
A signal for the methoxy carbon around δ 55-60 ppm.
-
Signals for the methyl carbons.
-
-
IR Spectroscopy:
-
A strong C=O stretching band for the aldehyde around 1680-1700 cm⁻¹.
-
C-H stretching bands for the aromatic and alkyl groups.
-
C-O stretching bands for the ether linkage.
-
-
Mass Spectrometry:
-
A molecular ion peak (M⁺) corresponding to its molecular weight (164.20).
-
Characteristic fragmentation patterns, such as the loss of a proton (M-1) or a methoxy group (M-31).
-
Safety and Handling
Recommended safety precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, flush the affected area with plenty of water.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in various fields, particularly in the synthesis of novel compounds for pharmaceutical and agrochemical research. While detailed characterization and application data are still emerging, its structural features and reactivity profile make it a compound of interest for further investigation. The synthetic and application workflows outlined in this guide provide a solid foundation for researchers and drug development professionals looking to incorporate this building block into their synthetic strategies.
References
- Chem-Impex. This compound. URL
- Google Patents. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde. URL
- PubChem. 2-Hydroxy-3,5-dimethylbenzaldehyde. URL
- CymitQuimica. CAS 16313-77-2: this compound. URL
- PubChem. 3,5-Dimethoxybenzaldehyde. URL
- Appchem. This compound. URL
- Journal of Chongqing University. A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. URL
- ResearchGate. (a) Experimental ¹H NMR spectrum of 2,5-dimethoxybenzaldehyde in CDCl3... URL
- NIST WebBook. Benzaldehyde, 2,3-dimethoxy-. URL
- Chemcasts. Thermophysical Properties of 2-Methoxy-3,5-dimethylbenzoic acid. URL
- Fisher Scientific. SAFETY DATA SHEET - 2,5-Dimethoxybenzaldehyde. URL
- Sigma-Aldrich. SAFETY DATA SHEET - 2,5-Dimethoxybenzaldehyde. URL
- NIST/TRC Web Thermo Tables. 2-methoxybenzaldehyde. URL
- NP-MRD. Showing NP-Card for 2-Hydroxy-5-methoxybenzaldehyde (NP0079720). URL
- ChemicalBook. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?. URL
- The Royal Society of Chemistry.
- Thermo Fisher Scientific.
- Sigma-Aldrich. 2,3-Dimethoxybenzaldehyde 98. URL
- Wikipedia. 2,5-Dimethoxybenzaldehyde. URL
- Sigma-Aldrich. 2,5-Dimethoxybenzaldehyde 99. URL
- PubChem. Benzaldehyde, 3,5-dimethyl-. URL
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Technical Guide on the Spectroscopic Data of 2-Methoxy-3,5-dimethylbenzaldehyde: A Case of Limited Publicly Available Data
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the spectroscopic characterization of 2-Methoxy-3,5-dimethylbenzaldehyde (CAS No. 16313-77-2), a compound of interest in fragrance, flavoring, and pharmaceutical synthesis.[1][2] Despite a comprehensive search of publicly available scientific databases and literature, experimental spectroscopic data—specifically ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)—for this compound could not be located. This guide will therefore outline the predicted spectroscopic characteristics based on established principles and data from structurally similar compounds. It will also provide detailed, field-proven protocols for acquiring the necessary experimental data, thereby serving as a foundational document for researchers encountering this compound.
Introduction: The Challenge of Characterizing a Niche Aromatic Aldehyde
This compound, with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol , is a substituted aromatic aldehyde.[1][2] Its utility as an intermediate in various chemical syntheses underscores the importance of its thorough characterization for quality control, reaction monitoring, and regulatory compliance. However, a significant challenge arises from the current lack of publicly accessible, experimentally-derived spectroscopic data for this specific molecule.
This guide is structured to provide maximum value in the absence of direct spectral evidence. It will first present a theoretical analysis of the expected spectroscopic signatures of this compound. Subsequently, it will detail robust, step-by-step experimental protocols that researchers can employ to generate high-quality spectroscopic data in their own laboratories.
Predicted Spectroscopic Data
The following sections outline the anticipated spectral features of this compound. These predictions are based on fundamental principles of spectroscopy and by analogy to related compounds.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be highly informative for the structural elucidation of this molecule. The key predicted chemical shifts (in ppm, relative to TMS) are summarized in the table below.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet (s) | The aldehydic proton is highly deshielded. |
| Aromatic (Ar-H) | 6.8 - 7.5 | Two Singlets (s) | Two distinct singlets are expected for the two aromatic protons, which are in different chemical environments. |
| Methoxy (-OCH₃) | 3.7 - 4.0 | Singlet (s) | A singlet integrating to three protons. |
| Methyl (-CH₃) | 2.2 - 2.5 | Two Singlets (s) | Two distinct singlets, each integrating to three protons, are anticipated for the two non-equivalent methyl groups on the aromatic ring. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon framework.
| Carbon(s) | Predicted Chemical Shift (ppm) | Notes |
| Carbonyl (-C=O) | 188 - 195 | The aldehydic carbonyl carbon is typically found in this region. |
| Aromatic (Ar-C) | 110 - 160 | Six distinct signals are expected for the aromatic carbons. |
| Methoxy (-OCH₃) | 55 - 65 | The carbon of the methoxy group. |
| Methyl (-CH₃) | 15 - 25 | Two distinct signals are expected for the two methyl carbons. |
Predicted Infrared (IR) Spectrum
The IR spectrum is crucial for identifying the key functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| Aldehyde C-H | ~2820 and ~2720 | Weak to Medium | C-H Stretch (Fermi resonance doublet) |
| Aldehyde C=O | 1680 - 1710 | Strong | C=O Stretch |
| Aromatic C-H | 3000 - 3100 | Weak to Medium | C-H Stretch |
| Aromatic C=C | 1450 - 1600 | Medium to Strong | C=C Stretch |
| Ether C-O | 1200 - 1300 (asymmetric) and 1000 - 1100 (symmetric) | Strong | C-O Stretch |
| Methyl C-H | 2850 - 3000 | Medium | C-H Stretch |
Predicted Mass Spectrum
Mass spectrometry will provide information about the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is expected at m/z 164. Subsequent fragmentation may involve the loss of the formyl group (-CHO), a methyl group (-CH₃), or a methoxy group (-OCH₃).
Experimental Protocols for Spectroscopic Analysis
To address the current data gap, the following detailed protocols are provided for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the probe for the sample.
-
Acquire a standard one-pulse ¹H NMR spectrum with the following typical parameters:
-
Pulse width: 30-45 degrees
-
Spectral width: ~16 ppm
-
Acquisition time: ~4 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 8-16
-
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals and determine the chemical shifts and coupling constants.
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum with the following typical parameters:
-
Pulse width: 30-45 degrees
-
Spectral width: ~250 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: An FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
Procedure (using ATR):
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the liquid this compound sample directly onto the ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Perform a background subtraction.
-
Label the significant peaks with their wavenumbers.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, for example, a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Procedure (GC-MS with EI):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
Use a suitable GC temperature program to separate the compound from any impurities.
-
Acquire the mass spectrum of the eluting compound using a standard EI energy of 70 eV.
-
Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.
Visualization of Molecular Structure and Workflow
To aid in the conceptualization of the spectroscopic analysis, the following diagrams are provided.
Caption: Workflow for the comprehensive spectroscopic characterization of this compound.
Conclusion and Path Forward
References
Sources
Methodological & Application
synthesis of 2-Methoxy-3,5-dimethylbenzaldehyde
An Application Note and Protocol for the Synthesis of 2-Methoxy-3,5-dimethylbenzaldehyde
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the , a substituted aromatic aldehyde with significant potential as an intermediate in medicinal chemistry and materials science. We present a detailed protocol based on the Vilsmeier-Haack formylation of 2,4-dimethylanisole. The rationale behind the chosen synthetic strategy, the reaction mechanism, and a step-by-step experimental procedure are thoroughly discussed. This guide is intended for researchers, chemists, and professionals in drug development seeking a reliable and well-documented method for the preparation of this valuable building block.
Introduction and Strategic Rationale
This compound is an aromatic aldehyde characterized by a benzene ring substituted with methoxy, methyl, and formyl groups at positions 2, 3, and 5, respectively. The unique electronic and steric properties conferred by this substitution pattern make it a desirable precursor for the synthesis of complex molecular architectures.
Retrosynthetic Analysis:
A logical retrosynthetic approach involves the introduction of the aldehyde (formyl) group onto a pre-existing 1-methoxy-2,4-dimethylbenzene (commonly known as 2,4-dimethylanisole) scaffold. This precursor is commercially available and possesses a highly activated aromatic ring, making it amenable to electrophilic aromatic substitution.
Choice of Formylation Method:
Several methods exist for the formylation of aromatic rings, including the Gattermann, Gattermann-Koch, Duff, and Vilsmeier-Haack reactions.[1][2][3][4]
-
Gattermann and Gattermann-Koch Reactions: These methods often require highly toxic reagents like hydrogen cyanide or high pressures of carbon monoxide, making them less practical for standard laboratory settings.[1][5][6][7]
-
Duff Reaction: This reaction typically employs hexamine and is most effective for the ortho-formylation of phenols.[2][8][9] Its applicability to anisole derivatives can be less efficient.
-
Vilsmeier-Haack Reaction: This reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and a dehydrating agent (like phosphorus oxychloride, POCl₃).[10][11] It is a mild, versatile, and highly effective method for the formylation of electron-rich aromatic compounds such as anisoles and dialkylbenzenes, making it the superior choice for this synthesis.[12][13]
The methoxy group in 2,4-dimethylanisole is a powerful ortho-, para- director. The para position is blocked by a methyl group, and the available ortho position (C6 relative to the methoxy group) is the most sterically and electronically favored site for electrophilic attack, leading to the desired this compound product.
The Vilsmeier-Haack Reaction: Mechanism
Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting. The process involves two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). A subsequent rearrangement and elimination of a phosphate derivative generates the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4][11]
-
Electrophilic Aromatic Substitution: The electron-rich π-system of 2,4-dimethylanisole attacks the electrophilic carbon of the Vilsmeier reagent. This forms a resonance-stabilized cationic intermediate (a sigma complex). Aromaticity is restored by the loss of a proton. The resulting iminium salt is then hydrolyzed during the aqueous workup step to yield the final aldehyde product.[10]
Mechanism Diagram
Sources
- 1. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. testbook.com [testbook.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. m.youtube.com [m.youtube.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. bloomtechz.com [bloomtechz.com]
- 13. ajrconline.org [ajrconline.org]
2-Methoxy-3,5-dimethylbenzaldehyde: A Versatile Intermediate for Advanced Organic Synthesis
An Application Guide for Researchers
Abstract
2-Methoxy-3,5-dimethylbenzaldehyde (MDMB) is a substituted aromatic aldehyde that serves as a highly valuable and versatile intermediate in modern organic synthesis. Its unique substitution pattern—featuring an electron-donating methoxy group and two sterically influencing methyl groups—modulates the reactivity of the aromatic ring and the aldehyde functionality, making it a strategic building block for complex molecular architectures. This guide provides an in-depth exploration of MDMB, including its physicochemical properties, a representative synthetic protocol, and detailed application notes for its use in key synthetic transformations. The protocols herein are designed for researchers, chemists, and professionals in drug development, offering both practical, step-by-step instructions and the underlying chemical principles that govern these reactions.
Introduction and Physicochemical Profile
This compound, identified by CAS number 16313-77-2, is an aromatic aldehyde characterized by a benzene ring substituted with a methoxy group at position 2, methyl groups at positions 3 and 5, and a formyl group at position 1.[1] This structural arrangement is not merely incidental; the ortho-methoxy group activates the ring and can participate in directed metalation reactions, while the flanking methyl groups provide steric hindrance that can be exploited for regioselective transformations.
The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, where its unique electronic and steric properties are leveraged to construct target molecules with high precision.[2] It is a key starting material for creating more complex structures, enabling scientists to explore novel chemical space.[2]
Physicochemical and Safety Data
Proper handling and storage are critical for maintaining the integrity of MDMB. The following table summarizes its key properties.
| Property | Value | Source(s) |
| CAS Number | 16313-77-2 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][3] |
| Molecular Weight | 164.20 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Purity | ≥ 95% (by NMR) | [2] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, dichloromethane); limited solubility in water. | [1] |
| Storage | Store at 0-8°C under an inert atmosphere to prevent oxidation of the aldehyde group. | [2] |
Spectroscopic Profile
While detailed spectra should be acquired for each batch, the expected spectroscopic signatures for MDMB are as follows:
-
¹H NMR (CDCl₃, 400 MHz): δ ~10.3 ppm (s, 1H, -CHO), δ ~7.0-7.2 ppm (m, 2H, Ar-H), δ ~3.9 ppm (s, 3H, -OCH₃), δ ~2.3 ppm (s, 6H, 2 x Ar-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~192 ppm (C=O), δ ~160 ppm (C-OCH₃), δ ~125-140 ppm (Ar-C), δ ~55 ppm (-OCH₃), δ ~20 ppm (Ar-CH₃).
-
IR (neat, cm⁻¹): ~2950 (C-H), ~2850 & ~2750 (aldehyde C-H), ~1690 (strong, C=O stretch), ~1250 (C-O stretch).
Synthesis of this compound
The synthesis of substituted benzaldehydes can be achieved through various formylation reactions. A robust and widely applicable method for introducing a formyl group onto an electron-rich aromatic ring is the Vilsmeier-Haack reaction . This protocol outlines a representative synthesis starting from the commercially available 2,4-dimethylanisole.
Synthetic Workflow Diagram
Caption: Vilsmeier-Haack reaction workflow for MDMB synthesis.
Detailed Synthesis Protocol
Disclaimer: This protocol is a representative example based on established chemical principles and should be performed by trained personnel with appropriate safety precautions.
Materials:
-
2,4-Dimethylanisole (1.0 eq)
-
N,N-Dimethylformamide (DMF) (3.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate, saturated aqueous solution
-
Sodium bicarbonate, saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Vilsmeier Reagent Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0°C in an ice bath.
-
Slowly add POCl₃ (1.2 eq) dropwise via the dropping funnel over 30 minutes. Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻. Maintaining a low temperature is crucial to prevent degradation of the reagent and control the reaction rate.
-
Stir the mixture at 0°C for an additional 30 minutes until a pale yellow solid or viscous oil forms.
-
Formylation: Dissolve 2,4-dimethylanisole (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 40°C (reflux for DCM) for 2-4 hours, monitoring by TLC. Causality: The electron-rich anisole ring attacks the Vilsmeier reagent in an electrophilic aromatic substitution. The formyl group is directed ortho to the strongly activating methoxy group.
-
Hydrolysis: Cool the reaction mixture back to 0°C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate. Causality: This hydrolyzes the intermediate iminium salt to the final aldehyde product. The use of a buffered solution helps control the pH during this vigorous step.
-
Stir vigorously for 1 hour at room temperature.
-
Workup and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine. Causality: These washes remove acidic residues and water-soluble byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound.
Applications in Multi-Step Synthesis
MDMB's aldehyde group is a gateway to numerous chemical transformations, making it a cornerstone intermediate. Substituted benzaldehydes are pivotal in forming C-C and C-N bonds.[4][5]
Application I: Synthesis of Schiff Bases (Imines)
The reaction of aldehydes with primary amines to form Schiff bases is a fundamental and high-yielding transformation. These imines are critical intermediates for synthesizing amine-containing pharmaceuticals and serve as ligands in coordination chemistry.
Protocol: Synthesis of N-(2-methoxy-3,5-dimethylbenzylidene)aniline
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add aniline (1.05 eq) to the solution, followed by 2-3 drops of glacial acetic acid. Causality: The acid catalyzes the nucleophilic attack of the amine on the protonated carbonyl carbon and facilitates the subsequent dehydration step.
-
Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the aldehyde. A precipitate may form.
-
If a solid has formed, collect the product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume in vacuo and cool the mixture in an ice bath to induce crystallization.
-
Recrystallize the crude product from ethanol to obtain the pure Schiff base.
Caption: Workflow for the synthesis of a Schiff base from MDMB.
Application II: Claisen-Schmidt Condensation
This base-catalyzed condensation between an aldehyde and a ketone is a classic C-C bond-forming reaction to produce α,β-unsaturated ketones (enones). These products are valuable precursors for synthesizing heterocyclic compounds like pyrimidines and pyrazoles.[6]
Protocol: Synthesis of (E)-1-(2-methoxy-3,5-dimethylphenyl)-3-phenylprop-2-en-1-one (A Chalcone Analog)
-
In a flask, dissolve MDMB (1.0 eq) and acetophenone (1.0 eq) in ethanol.
-
Prepare a 10% aqueous solution of sodium hydroxide (NaOH).
-
Slowly add the NaOH solution dropwise to the ethanolic mixture while stirring vigorously at room temperature. Causality: The base deprotonates the α-carbon of the ketone (acetophenone) to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of MDMB.
-
Continue stirring for 2-4 hours. The reaction progress can often be visualized by the formation of a yellow precipitate.
-
Once the reaction is complete (as determined by TLC), pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to pH ~5-6.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with copious amounts of cold water to remove inorganic salts.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol or methanol) to yield the pure enone.
| Reactant A | Reactant B | Base | Typical Yield | M.P. of Product |
| MDMB | Acetophenone | NaOH | 85-95% | Varies |
| MDMB | Acetone | KOH | 80-90% | Varies |
Application III: Reductive Amination
Reductive amination is one of the most powerful methods for synthesizing amines. It involves the in-situ formation of an imine from an aldehyde and an amine, which is then immediately reduced to the corresponding amine. This one-pot procedure is highly efficient and avoids the isolation of the often-unstable imine intermediate.
Protocol: Synthesis of N-benzyl-1-(2-methoxy-3,5-dimethylphenyl)methanamine
-
To a solution of MDMB (1.0 eq) in 1,2-dichloroethane (DCE), add benzylamine (1.1 eq).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the starting aldehyde than the intermediate iminium ion, minimizing side reactions. It is also tolerant of the mild acidity generated by the acetic acid byproduct.
-
Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting residue via flash column chromatography to obtain the desired secondary amine.
Conclusion
This compound is a strategically important intermediate whose utility extends across numerous classes of organic reactions. Its distinct substitution pattern allows for controlled and predictable reactivity, making it an ideal starting point for the synthesis of complex molecules in medicinal chemistry and materials science. The protocols detailed in this guide for Schiff base formation, Claisen-Schmidt condensation, and reductive amination highlight just a fraction of its potential, providing a solid foundation for researchers to innovate and develop new synthetic methodologies.
References
- Appchem. This compound | 16313-77-2.
- CogniSci. Substituted Benzaldehyde: Significance and symbolism. (2025).
- Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Benzaldehyde: Reactions and Synthetic Utility.
- Shaanxi BLOOM Tech Co., Ltd. How Does 2,5-Dimethoxybenzaldehyde React With Other Chemicals In Organic Reactions? (2024).
Sources
Application Notes & Protocols for Advanced Pharmaceutical Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist
Abstract
The synthesis of Active Pharmaceutical Ingredients (APIs) is a cornerstone of modern medicine, yet it faces persistent challenges: intricate molecular architectures demand precise stereochemical control, lengthy synthetic routes diminish overall yield, and mounting environmental and safety regulations necessitate greener, more efficient processes. This guide moves beyond traditional batch chemistry to explore three transformative technologies that are reshaping the landscape of pharmaceutical synthesis: Continuous Flow Chemistry, High-Throughput Experimentation (HTE), and Biocatalysis. By integrating detailed conceptual frameworks with field-proven, step-by-step protocols, this document serves as a comprehensive resource for researchers and drug development professionals aiming to accelerate discovery, enhance process safety and control, and implement sustainable manufacturing practices. We will dissect the causality behind experimental choices, present self-validating protocols, and provide a robust foundation for the adoption of these advanced methodologies.
Introduction: The Evolving Landscape of Pharmaceutical Synthesis
The journey from a promising molecular entity to a market-ready drug is fraught with synthetic hurdles. Traditional batch manufacturing, the historical workhorse of the industry, often struggles with issues of scalability, heat and mass transfer limitations, and the handling of hazardous intermediates at large scales.[1] Furthermore, the increasing complexity of drug candidates requires synthetic methods that offer unparalleled selectivity and efficiency. In response, the pharmaceutical industry is pivoting towards a new paradigm of synthesis—one that is smarter, faster, and more sustainable. This shift is championed by technologies that enable precise process control, rapid optimization, and the harnessing of nature's own synthetic machinery. This application note provides an in-depth exploration of these cutting-edge techniques, offering both the foundational "why" and the practical "how" for their successful implementation.
Section 1: Continuous Flow Chemistry in API Manufacturing
Conceptual Framework: From the Flask to the Flow
Continuous flow chemistry represents a fundamental shift from the static environment of a batch reactor to a dynamic, continuous stream.[2][3] In this modality, reagents are pumped through a network of tubes or microreactors where they mix and react.[2] This approach transforms chemical synthesis from a series of discrete steps into a seamless, integrated process.
The "why" behind this transition is compelling. The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling precise temperature control over highly exothermic or fast reactions that are difficult to manage in large flasks.[2][4] This enhanced control not only improves yield and purity but also significantly enhances safety by minimizing the volume of hazardous reagents present at any given moment.[1][4][5] Consequently, reactions that were once deemed too dangerous for scale-up can be performed safely and efficiently.[4][5] The adoption of continuous manufacturing is supported by regulatory bodies like the FDA, who recognize its potential to improve product quality and mitigate drug shortages.[6][7][8][9][10]
Workflow Diagram: Continuous Flow Synthesis Setup
The diagram below illustrates a typical setup for a two-reagent continuous flow synthesis, including pumping, reaction in a heated coil, and in-line analysis before collection.
Caption: A generalized workflow for a continuous flow synthesis system.
Application Protocol: Continuous Synthesis of Rufinamide Precursor
Rufinamide is an anticonvulsant drug. A key step in its synthesis, a Huisgen cycloaddition, can be significantly intensified using a continuous flow process under superheated conditions. This protocol is adapted from methodologies described in the literature.[3]
Objective: To synthesize the 1,2,3-triazole precursor of Rufinamide via a solvent-free [3+2] cycloaddition in a continuous flow system.
Materials:
-
2,6-Difluorobenzyl azide (Reagent A)
-
Propargyl alcohol (Reagent B)
-
Syringe pumps (2)
-
T-mixer
-
ETFE or PFA reactor coil (e.g., 10 mL volume)
-
Heating unit (e.g., oil bath or column heater)
-
Back Pressure Regulator (BPR) set to >10 bar
-
Collection vessel
Procedure:
-
System Setup: Assemble the flow reactor system as depicted in the workflow diagram. Ensure all connections are secure to handle the operational pressure. Place the reactor coil into the heating unit.
-
Reagent Preparation: Load Reagent A into a syringe for Pump 1. Load Reagent B into a syringe for Pump 2. As this is a solvent-free reaction, the reagents are used neat.
-
Parameter Setting:
-
Set the heating unit to 200 °C. The choice of a high temperature is to dramatically accelerate the cycloaddition, a key advantage of pressurized flow systems.[3]
-
Set the flow rate for Pump 1 (Reagent A) to 0.4 mL/min.
-
Set the flow rate for Pump 2 (Reagent B) to 0.1 mL/min (assuming a stoichiometric ratio requires these rates based on molarities).
-
The total flow rate is 0.5 mL/min. For a 10 mL reactor, this corresponds to a residence time of 20 minutes.
-
-
Reaction Initiation: Start the pumps simultaneously to introduce the reagents into the T-mixer, where they combine before entering the heated reactor coil. The BPR ensures the system remains in a liquid phase well above the boiling points of the reagents.
-
Steady State & Collection: Allow the system to reach a steady state (typically 2-3 times the residence time). Once stable, begin collecting the product stream from the outlet of the BPR.
-
In-Process Monitoring (Optional but Recommended): If available, use an in-line analytical tool like FTIR to monitor the disappearance of the azide peak (~2100 cm⁻¹) to confirm reaction completion in real-time.[2][10]
-
Shutdown: Once the desired quantity is produced, pump a suitable solvent (e.g., ethyl acetate) through the system to flush out all residual reactants and products before shutting down the pumps and heater.
-
Work-up & Analysis: The collected product can be purified via standard crystallization or chromatographic methods. Analyze the final product for purity (HPLC) and identity (NMR, MS).
Data Summary: Batch vs. Flow for Rufinamide Precursor Synthesis
| Parameter | Traditional Batch Process | Continuous Flow Process | Rationale for Improvement |
| Temperature | 100-120 °C (in Toluene) | 200 °C (Neat) | Superheating under pressure dramatically increases reaction rate, enabling shorter residence times.[3] |
| Reaction Time | 12-24 hours | 20 minutes (Residence Time) | Enhanced heat transfer and higher temperatures accelerate the reaction kinetics. |
| Solvent | Toluene | None (Solvent-free) | Eliminates solvent purchase and disposal costs, improving the process's green chemistry profile.[3][11] |
| Yield | ~75-85% | >95% | Precise stoichiometric control and rapid heating to the target temperature minimize side product formation.[2] |
| Safety | Large volume of hot solvent and energetic azide intermediate. | Small reactor volume (~10 mL) contains minimal hazardous material at any time.[1][4][5] | |
| Scalability | Requires larger reactors. | "Numbering-up" (running multiple reactors in parallel) or longer run times.[12] |
Section 2: High-Throughput Experimentation (HTE) for Rapid Reaction Optimization
Conceptual Framework: The Power of Parallelism
High-Throughput Experimentation (HTE) applies miniaturization, automation, and parallel processing to chemical reaction screening.[13][14] Instead of running one experiment at a time, HTE allows for hundreds of reactions to be conducted simultaneously in microplates (e.g., 96-well format).[14][15] This technology is a powerful tool for accelerating the discovery of optimal reaction conditions (catalyst, ligand, solvent, base, temperature) and for rapidly generating libraries of compounds.[13][16]
The core principle is to explore a wide parameter space efficiently, ensuring a more comprehensive search than traditional one-factor-at-a-time optimization.[14] By leveraging robotic liquid and solid handlers for precise reagent dispensing and automated analytical techniques for rapid analysis, HTE minimizes human error, reduces material consumption, and generates large, high-quality datasets suitable for statistical analysis and machine learning applications.[13][17]
Logic Diagram: High-Throughput Experimentation Workflow
This diagram outlines the logical flow from experimental design to hit validation in an HTE campaign.
Caption: A streamlined workflow for High-Throughput Experimentation (HTE).
Application Protocol: HTE Screening for a Suzuki Cross-Coupling Reaction
Objective: To rapidly identify the optimal catalyst, ligand, and base for the Suzuki coupling of 4-bromoanisole with phenylboronic acid.
Materials:
-
96-well reaction plate with sealing mat
-
Robotic liquid handler
-
Automated solid dispenser (if using solid catalysts/ligands)
-
Plate shaker/heater
-
LC-MS system with an autosampler for 96-well plates
-
Stock solutions: 4-bromoanisole (in dioxane), phenylboronic acid (in dioxane), various bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ in water or as solids).
-
Catalyst/Ligand array: Pre-weighed amounts or stock solutions of various palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).
Procedure:
-
Experimental Design (DoE): Design a plate map to screen, for example, 4 catalysts, 6 ligands, and 4 bases. This can be a full or fractional factorial design. Each well will represent a unique combination of these parameters.
-
Reagent Dispensing (Automated):
-
Use the robotic liquid handler to dispense the 4-bromoanisole and phenylboronic acid stock solutions into all 96 wells.
-
Dispense the array of catalyst and ligand stock solutions according to the plate map. The causality here is precision: automation ensures minimal well-to-well variability in reagent amounts, which is critical for reliable data.[13]
-
Dispense the different bases into the appropriate wells.
-
-
Reaction Execution:
-
Seal the 96-well plate securely with a chemically resistant mat.
-
Place the plate on a shaker/heater and run the reaction at a set temperature (e.g., 80 °C) for a defined time (e.g., 12 hours).
-
-
Sample Preparation for Analysis:
-
After the reaction, cool the plate to room temperature.
-
Add a quenching solution and an internal standard (for quantification) to each well using the liquid handler.
-
Dilute the samples by adding a suitable solvent (e.g., acetonitrile).
-
Centrifuge the plate to pellet any solids.
-
-
High-Throughput Analysis:
-
Transfer the supernatant to a new 96-well analysis plate.
-
Analyze each well using a rapid LC-MS method (e.g., <2 minutes per sample). The system will automatically inject from each well and record the product and starting material peak areas.
-
-
Data Analysis:
-
Process the LC-MS data to calculate the percent conversion or yield for each reaction well relative to the internal standard.
-
Visualize the data using a heatmap, where color intensity corresponds to yield. This allows for rapid identification of "hot spots" or optimal condition sets.[15]
-
-
Hit Confirmation: Select the top 3-5 conditions (the "hits") and re-run them on a slightly larger scale (e.g., 10-20 mg) to confirm the results before proceeding to full scale-up. This validation step is crucial to ensure the miniaturized results are transferable.[18]
Data Summary: Sample HTE Suzuki Coupling Results (Heatmap Representation)
| (Catalyst/Ligand) | Base 1 (K₂CO₃) | Base 2 (Cs₂CO₃) | Base 3 (K₃PO₄) | Base 4 (KOAc) |
| Pd(OAc)₂ / SPhos | 55% | 85% | 98% | 30% |
| Pd(OAc)₂ / XPhos | 62% | 91% | 95% | 35% |
| Pd₂(dba)₃ / SPhos | 70% | 88% | 99% | 40% |
| Pd₂(dba)₃ / XPhos | 75% | 94% | 97% | 42% |
| Yields are represented by percentages. The highest yield is highlighted. |
This table clearly shows that the combination of Pd₂(dba)₃, SPhos, and K₃PO₄ provides the optimal conditions for this specific transformation under the screened conditions.
Section 3: Biocatalysis: Harnessing Nature's Catalysts
Conceptual Framework: Precision and Sustainability through Enzymes
Biocatalysis utilizes enzymes—nature's catalysts—to perform chemical transformations.[19][20] This approach offers unparalleled advantages, particularly in the synthesis of chiral APIs where precise stereochemical control is non-negotiable.[20][21][22]
The "why" is rooted in the inherent properties of enzymes. They operate with exquisite chemo-, regio-, and enantioselectivity, often obviating the need for complex protection/deprotection steps common in traditional chemistry.[21][23][24] Reactions are typically run in aqueous media under mild temperature and pH conditions, drastically reducing energy consumption and the use of hazardous organic solvents.[25] Modern molecular biology techniques allow for the rapid screening, engineering, and evolution of enzymes to be tailored for specific non-natural substrates and demanding industrial process conditions, making biocatalysis a mature and scalable technology.[26][27][28]
Mechanism Diagram: Ketoreductase (KRED) Catalytic Cycle
This diagram shows the catalytic cycle for the asymmetric reduction of a ketone to a chiral alcohol using a ketoreductase (KRED), with cofactor regeneration.
Caption: Catalytic cycle of a ketoreductase (KRED) for asymmetric ketone reduction.
Application Protocol: Asymmetric Reduction of a Prochiral Ketone
Objective: To produce an enantiomerically pure secondary alcohol, a key intermediate for an API like Montelukast or Atorvastatin, using a KRED.[19][29]
Materials:
-
Ketoreductase (KRED) enzyme (lyophilized powder or immobilized on a resin)
-
Prochiral ketone substrate
-
NADP⁺ or NAD⁺ cofactor
-
Cofactor regeneration system: Glucose and Glucose Dehydrogenase (GDH)
-
Buffer solution (e.g., 100 mM potassium phosphate, pH 7.0)
-
Water-miscible co-solvent (e.g., isopropanol, DMSO), if needed for substrate solubility
-
Jacketed glass reactor with pH and temperature control
Procedure:
-
Bioreactor Setup: Prepare the buffered solution in the reactor. Set the temperature to the enzyme's optimum (e.g., 30-40 °C) and begin gentle agitation.
-
Reagent Addition:
-
Add the cofactor (NADP⁺) to a final concentration of ~0.1 g/L.
-
Add glucose for the regeneration system (typically 1.1 to 1.5 molar equivalents to the substrate).
-
Add the GDH enzyme.
-
Finally, add the KRED enzyme. The rationale for this order is to ensure the catalytic system is ready before introducing the substrate.
-
-
Substrate Feed:
-
Dissolve the prochiral ketone substrate in a minimal amount of co-solvent if it has poor aqueous solubility.[20]
-
Slowly feed the substrate solution into the reactor. A high substrate loading (>50 g/L) is often achievable with optimized enzymes.[27][28] This controlled feed prevents substrate inhibition of the enzyme.
-
-
Reaction Monitoring:
-
Maintain the pH at the desired setpoint (e.g., 7.0) via automated addition of a base (e.g., NaOH), as the conversion of glucose to gluconolactone by GDH is acid-forming.
-
Monitor the reaction progress by taking samples periodically and analyzing them by chiral HPLC. This will determine both the conversion of the ketone and the enantiomeric excess (e.e.) of the alcohol product.
-
-
Reaction Completion & Work-up:
-
Once the reaction has reached >99% conversion and >99% e.e., stop the reaction.
-
Add a water-immiscible solvent (e.g., methyl tert-butyl ether, MTBE) to extract the product.
-
Separate the organic layer. The aqueous layer containing the enzyme and cofactors can potentially be recycled.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to isolate the chiral alcohol product.
-
Data Summary: Enzymatic vs. Chemical Asymmetric Reduction
| Parameter | Chemical Route (e.g., Chiral Borane) | Biocatalytic Route (KRED) | Rationale for Improvement |
| Enantiomeric Excess (e.e.) | 90 - 98% | >99.5% | Enzymes' highly structured active sites provide near-perfect stereochemical control.[21] |
| Reaction Conditions | Cryogenic temperatures (-78 °C to 0 °C), anhydrous solvents (THF). | Ambient temperature (30-40 °C), aqueous buffer. | Mild conditions reduce energy costs and are inherently safer.[25] |
| Reagents | Stoichiometric chiral reagents, hazardous boranes or metal hydrides. | Catalytic enzyme, benign glucose as the ultimate reductant. | Eliminates hazardous and expensive stoichiometric reagents, improving safety and cost-effectiveness.[19] |
| Yield | 80 - 90% | >95% | High selectivity minimizes side reactions, leading to cleaner product profiles and higher isolated yields. |
| Environmental Factor (E-Factor) | High (significant solvent and reagent waste). | Low (primarily water, minimal waste). | The process is aligned with green chemistry principles.[20][30] |
Conclusion: The Future of Pharmaceutical Synthesis
The methodologies detailed in this guide—Continuous Flow Chemistry, High-Throughput Experimentation, and Biocatalysis—are not merely incremental improvements but represent a paradigm shift in how we approach the synthesis of pharmaceuticals. Flow chemistry offers a pathway to safer, more consistent, and scalable API production.[4][5] HTE provides the tools to navigate complex chemical spaces with unprecedented speed and efficiency, accelerating the journey from lab to clinic.[31][32][33] Biocatalysis delivers on the promise of green chemistry, providing highly selective and sustainable routes to complex chiral molecules.[25][27][34]
The true power, however, lies in their convergence. Imagine designing a novel enzymatic step using directed evolution, optimizing it via HTE, and then integrating it into a multi-step continuous flow manufacturing process complete with in-line analytics. This vision of a fully integrated, automated, and intelligent synthesis pipeline is rapidly becoming a reality, promising to deliver safer, more effective medicines to patients faster and more sustainably than ever before.
References
- Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products.
- Enzymatic strategies for asymmetric synthesis.PMC - PubMed Central - NIH.
- High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegener
- Advancing Organic Chemistry Using High-Throughput Experiment
- Continuous API manufacturing: flow chemistry and the pharmaceutical sector.GMInsights.com.
- Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs.MDPI.
- Q13 Continuous Manufacturing of Drug Substances and Drug Products.FDA.
- Biocatalysis: Case Studies.ACS GCI Pharmaceutical Roundtable.
- Emerging Technologies for Biocatalysis in the Pharmaceutical Industry.
- Q13 Continuous Manufacturing of Drug Substances and Drug Products.FDA.
- Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients.SciSpace.
- Recent Advances in Bioc
- Biocatalysis for the asymmetric synthesis of Active Pharmaceutical Ingredients (APIs): this time is for real.Taylor & Francis Online.
- What is High-Throughput Screening in Drug Discovery.Aragen Life Sciences.
- Advancement in Organic Synthesis Through High Throughput Experiment
- The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future.
- The Evolving Nature of Biocatalysis in Pharmaceutical Research and Development.
- Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods.
- High-Throughput Screening in Drug Discovery Explained.Technology Networks.
- Choose Carefully: The Potential of Continuous Flow Chemistry in API Synthesis.Pharma's Almanac.
- Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: St
- WHO publishes Guideline on Continuous Manufacturing.gmp-compliance.org.
- Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients.
- White paper: The advantages of biocatalysis in pharmaceutical manufacturing.Ingenza Ltd.
- Practical examples of biocatalysis in industry.
- Advanced Organic Chemistry: High-Throughput Experiment
- FDA Guidance on Continuous Manufacturing of Drug Substances and Drug Products.
- Enzymatic strategies for asymmetric synthesis.
- High-throughput Screening Steps.Small Molecule Discovery Center (SMDC) - UCSF.
- Flow Chemistry: Pathway for Continuous API Manufacturing.Pharma's Almanac.
- A field guide to flow chemistry for synthetic organic chemists.Chemical Science (RSC Publishing).[Link]
- Role in API Manufacturing.Asynt.
- FDA Guidance: Continuous Manufacturing.
- Biocatalysis for Drug Discovery and Development.Zhao Group @ UIUC - University of Illinois.
- Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates.Zhao Group @ UIUC - University of Illinois.
- Advancing Organic Chemistry Using High‐Throughput Experimentation.
- Biocatalysis for the asymmetric synthesis of Active Pharmaceutical Ingredients (APIs): this time is for real.PubMed.
- High-Throughput Screening (HTS) Services.
- Role in Biocatalyst in Pharmaceutical Manufacturing and its Mechanism.Longdom Publishing.
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analytical methods for 2-Methoxy-3,5-dimethylbenzaldehyde characterization
An In-Depth Technical Guide to the Analytical Characterization of 2-Methoxy-3,5-dimethylbenzaldehyde
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the analytical methodologies essential for the robust characterization of this compound (CAS No. 16313-77-2). As a versatile aromatic aldehyde, this compound is a key ingredient in the fragrance industry for its unique sweet and floral aroma and serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Given its diverse applications, stringent quality control is imperative. The following protocols and technical discussions are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound.
The analytical approach described herein is a multi-technique strategy, integrating spectroscopic and chromatographic methods. This holistic workflow ensures that all aspects of the molecular structure are confirmed and potential impurities are identified and quantified.
Physicochemical Properties and Molecular Structure
A foundational understanding of the molecule's basic properties is the first step in its characterization.
| Property | Value | Reference |
| CAS Number | 16313-77-2 | [2] |
| Molecular Formula | C₁₀H₁₂O₂ | |
| Molecular Weight | 164.20 g/mol | |
| Purity (Typical) | ≥95% (NMR) | [2] |
The structural arrangement of functional groups dictates the analytical signals we expect to observe. The diagram below illustrates the molecular structure of this compound.
Caption: Molecular structure of this compound.
Spectroscopic Characterization Methods
Spectroscopy provides the primary means of structural elucidation and functional group identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. Both ¹H and ¹³C NMR are essential for a complete characterization.
Expertise & Experience: The choice of solvent (e.g., CDCl₃ or DMSO-d₆) is critical. While CDCl₃ is standard, DMSO-d₆ can be useful for resolving overlapping peaks or if the sample has poor solubility. The predicted chemical shifts below are based on the known effects of aldehyde, methoxy, and alkyl substituents on a benzene ring.[3][4][5]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate all peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with 1024 or more scans.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Predicted Data and Interpretation
The following tables summarize the expected NMR data.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~10.3 | Singlet | 1H | Aldehyde (-CHO) |
| ~7.4 | Singlet | 1H | Aromatic H-6 |
| ~7.2 | Singlet | 1H | Aromatic H-4 |
| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) |
| ~2.4 | Singlet | 3H | Methyl (-CH₃ at C5) |
| ~2.3 | Singlet | 3H | Methyl (-CH₃ at C3) |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~192 | Aldehyde Carbonyl (C=O) |
| ~160 | Aromatic C-2 (attached to -OCH₃) |
| ~140 | Aromatic C-5 (attached to -CH₃) |
| ~135 | Aromatic C-3 (attached to -CH₃) |
| ~132 | Aromatic C-6 |
| ~128 | Aromatic C-4 |
| ~125 | Aromatic C-1 (attached to -CHO) |
| ~56 | Methoxy Carbon (-OCH₃) |
| ~21 | Methyl Carbon (-CH₃) |
| ~16 | Methyl Carbon (-CH₃) |
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups.
Expertise & Experience: The aldehyde functional group is particularly diagnostic, showing a strong C=O stretch and two weaker C-H stretching bands (a Fermi doublet). The presence of a strong C-O-C stretch confirms the ether linkage. This method is excellent for quick identity confirmation against a known standard.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Instrument Preparation: Ensure the FT-IR spectrometer has reached thermal equilibrium. Clean the ATR crystal (typically diamond or ZnSe) with isopropanol.
-
Background Spectrum: Acquire a background spectrum (32 scans) to account for atmospheric CO₂ and H₂O.
-
Sample Analysis: Place a small amount of the solid sample onto the ATR crystal. Apply consistent pressure using the pressure arm.
-
Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum against the background. Perform baseline correction and peak picking.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
|---|---|---|---|
| ~2820 and ~2720 | Weak-Medium | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) |
| ~1690 | Strong | C=O Stretch | Aldehyde (-CHO) |
| ~1600 & ~1470 | Medium | C=C Stretch | Aromatic Ring |
| ~1260 | Strong | Asymmetric C-O-C Stretch | Aryl Ether |
| ~1150 | Strong | Symmetric C-O-C Stretch | Aryl Ether |
| ~2960 | Medium | C-H Stretch | Methyl (-CH₃) |
Note: Data is based on characteristic frequencies for similar aromatic aldehydes and ethers.[6][7][8]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and structural information from its fragmentation pattern. It is typically coupled with a chromatographic separation technique like Gas Chromatography (GC-MS).
Expertise & Experience: Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation. For this molecule, we expect to see the molecular ion (M⁺) peak, as well as characteristic losses of H•, •CHO, and •CH₃ radicals, which helps confirm the structure.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Program: Start at 80°C, hold for 2 min, then ramp at 15°C/min to 280°C and hold for 5 min.
-
Carrier Gas: Helium at 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230°C.
-
Predicted Data and Interpretation
-
Molecular Ion (M⁺): The primary peak of interest will be at m/z = 164, corresponding to the molecular weight of C₁₀H₁₂O₂.
-
Key Fragments: Expect to see major fragments at:
-
m/z 163: [M-H]⁺, loss of a hydrogen radical.
-
m/z 149: [M-CH₃]⁺, loss of a methyl radical.
-
m/z 135: [M-CHO]⁺, loss of the formyl radical.
-
m/z 121: [M-CHO-CH₃]⁺ or [M-OCH₃-H]⁺.
-
Chromatographic Purity Assessment
Chromatographic methods are the gold standard for determining the purity of a compound and quantifying any impurities.
Gas Chromatography (GC)
GC is ideal for analyzing volatile and thermally stable compounds like this compound.
Experimental Protocol: Purity Analysis by GC-FID
-
Sample Preparation: Prepare a solution of the sample at approximately 1 mg/mL in ethyl acetate.
-
Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID).
-
GC Conditions:
-
Column: DB-5 or equivalent (30 m x 0.32 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp at 20°C/min to 250°C, hold for 5 min.
-
Carrier Gas: Helium or Nitrogen.
-
-
Data Analysis: The purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to analyze non-volatile or thermally sensitive impurities that would not be detected by GC.
Experimental Protocol: Purity Analysis by HPLC-UV
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~0.5 mg/mL.
-
Instrumentation: Use an HPLC system with a UV detector, autosampler, and a C18 reversed-phase column.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is calculated based on the area percent of the main peak. This method is particularly useful for identifying more polar impurities.[9][10]
Integrated Analytical Workflow and Data Correlation
No single technique provides a complete picture. The power of this approach lies in integrating the data from all methods to build a self-validating system.
Caption: A logical workflow for the complete characterization of the compound.
The diagram below illustrates how the different parts of the molecule correlate with the signals from various analytical techniques.
Caption: Correlation of molecular functional groups with analytical signals.
References
- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
- Benzaldehyde, 2,5-dimethoxy- - NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]
- Benzaldehyde, 2-methoxy- - NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]
- 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.).
- A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. (2001).
- Benzaldehyde, 2-methoxy- - NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]
- US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde - Google Patents. (n.d.).
- 2,5-Dimethoxybenzaldehyde | C9H10O3 | CID 66726 - PubChem. (n.d.). PubChem. [Link]
- 2-Methoxybenzaldehyde - NMR Wiki Q&A Forum. (2013). NMR Wiki. [Link]
- Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. (2018).
- Benzaldehyde, 2,3-dimethoxy- - NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]
- Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. (2014). Asian Journal of Chemistry. [Link]
- Benzaldehyde, 2-methoxy- - NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]
- Benzaldehyde, 2,5-dimethoxy- - NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]
- 3,5-Dimethoxybenzaldehyde | C9H10O3 | CID 81747 - PubChem. (n.d.). PubChem. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Benzaldehyde, 2,5-dimethoxy- [webbook.nist.gov]
- 7. 2,5-Dimethoxybenzaldehyde(93-02-7) IR Spectrum [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application and Protocol for the NMR Spectroscopic Analysis of 2-Methoxy-3,5-dimethylbenzaldehyde
This technical guide provides a detailed protocol and in-depth analysis for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 2-Methoxy-3,5-dimethylbenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive workflow from sample preparation to spectral interpretation, ensuring accurate structural elucidation and purity assessment of this key chemical intermediate.
Introduction: The Structural Significance of this compound
This compound, with the chemical formula C₁₀H₁₂O₂, is an aromatic aldehyde featuring a benzene ring substituted with a methoxy group, two methyl groups, and an aldehyde functional group.[1] Its structural complexity and the presence of various functional groups make NMR spectroscopy an indispensable tool for its unambiguous identification and characterization. The precise arrangement of the substituents on the aromatic ring gives rise to a unique NMR fingerprint, which is crucial for quality control in synthesis and for its application as a building block in the development of novel pharmaceutical compounds and other advanced materials. This guide will detail the expected ¹H and ¹³C NMR spectral features of this molecule and provide a robust protocol for obtaining high-quality NMR data.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The following protocol outlines the steps for the preparation and acquisition of ¹H and ¹³C NMR spectra of this compound. Adherence to these steps is critical for obtaining high-resolution data suitable for detailed structural analysis.
Materials and Reagents
-
This compound (solid or oil)
-
Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
-
5 mm NMR tubes
-
Pasteur pipette
-
Vial
Sample Preparation
Proper sample preparation is paramount for acquiring high-quality NMR spectra. The sample must be fully dissolved to create a homogenous solution, and any particulate matter should be removed to avoid distortion of the magnetic field.
-
Weighing the Sample: Accurately weigh approximately 5-20 mg of this compound into a clean, dry vial. For ¹H NMR, a lower concentration is often sufficient, while ¹³C NMR may require a more concentrated sample due to the lower natural abundance of the ¹³C isotope.[2]
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds. Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool placed in the pipette.[3]
-
Internal Standard: Ensure that the deuterated solvent contains an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm for accurate chemical shift calibration.[2]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.
NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve maximum homogeneity, which is essential for obtaining sharp and symmetrical peaks.[2]
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: A 30° or 45° pulse is typically used.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are generally sufficient.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each unique carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
Data Processing: The acquired free induction decay (FID) is processed using a Fourier transform, followed by phase and baseline correction to generate the final NMR spectrum.
Spectral Interpretation and Analysis
The following sections provide a detailed prediction and analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts are based on the known effects of the aldehyde, methoxy, and methyl substituents on the aromatic ring.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is expected to show five distinct signals corresponding to the different proton environments in the molecule.
-
Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl group and will appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm .[4]
-
Aromatic Protons (Ar-H): There are two protons on the aromatic ring. Due to the substitution pattern, they are not chemically equivalent and will appear as two distinct signals. Their chemical shifts are influenced by the electron-donating methoxy and methyl groups, and the electron-withdrawing aldehyde group. They are expected to resonate in the aromatic region, generally between δ 6.5 and 8.0 ppm .[4] These protons will likely appear as singlets or very finely split doublets due to the absence of adjacent protons.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. The electronegative oxygen atom causes a downfield shift, placing this signal typically between δ 3.5 and 4.0 ppm .
-
Methyl Protons (-CH₃): The two methyl groups on the aromatic ring are in different chemical environments relative to the other substituents. Therefore, they are expected to produce two separate singlets. These signals will appear in the upfield region, typically between δ 2.0 and 2.5 ppm .
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show ten distinct signals, one for each unique carbon atom.
-
Carbonyl Carbon (-CHO): The carbon of the aldehyde group is significantly deshielded and will be found far downfield, typically in the range of δ 190-200 ppm .[5]
-
Aromatic Carbons (Ar-C): The six carbons of the benzene ring are all in unique chemical environments and will therefore produce six distinct signals in the aromatic region, generally between δ 120 and 160 ppm . The carbons directly attached to the substituents (ipso-carbons) will have their chemical shifts significantly influenced by those groups.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the upfield region, typically between δ 55 and 65 ppm .
-
Methyl Carbons (-CH₃): The two methyl group carbons will also be in the upfield region, generally between δ 15 and 25 ppm , and will likely have slightly different chemical shifts.
Summary of Predicted NMR Data
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| -CHO | 9.5 - 10.5 | Singlet | 190 - 200 |
| Ar-H | 6.5 - 8.0 | Singlet/Fine Doublet | 120 - 160 (6 signals) |
| -OCH₃ | 3.5 - 4.0 | Singlet | 55 - 65 |
| Ar-CH₃ | 2.0 - 2.5 | Singlet (2 signals) | 15 - 25 (2 signals) |
Visualizing the Experimental Workflow
The following diagram illustrates the key stages in the NMR spectroscopic analysis of this compound.
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: Mass Spectrometric Analysis of 2-Methoxy-3,5-dimethylbenzaldehyde
Abstract
This application note provides a detailed guide to the mass spectrometric fragmentation pattern of 2-Methoxy-3,5-dimethylbenzaldehyde, a key aromatic aldehyde derivative. Designed for researchers, scientists, and professionals in drug development, this document elucidates the characteristic fragmentation pathways under electron ionization (EI) conditions. A comprehensive, step-by-step protocol for sample analysis is provided, underpinned by a mechanistic explanation of the observed fragmentation. This guide aims to equip analysts with the expertise to identify and characterize this compound and its analogues in complex matrices.
Introduction: The Significance of Substituted Benzaldehydes
Aromatic aldehydes, including this compound, are a class of organic compounds with significant applications in the pharmaceutical, fragrance, and polymer industries. Their chemical reactivity and structural motifs make them valuable precursors in organic synthesis. The precise characterization of these molecules is paramount for quality control, reaction monitoring, and metabolite identification. Mass spectrometry, particularly with electron ionization (EI), offers a robust and sensitive method for the structural elucidation of such volatile and semi-volatile compounds. Understanding the fragmentation patterns is critical for unambiguous identification.
Predicted Mass Spectrum and Fragmentation Pathways
While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern can be reliably predicted based on the established principles of mass spectrometry for aromatic aldehydes and related substituted benzaldehydes.[1][2][3] The molecular weight of this compound (C₁₀H₁₂O₂) is 164.20 g/mol .
Molecular Ion Peak (M⁺˙)
Under EI conditions, the aromatic ring's stability will likely result in a prominent molecular ion peak at m/z 164 .[1] This peak is the genesis of the subsequent fragmentation cascade.
Key Fragmentation Pathways
The fragmentation of this compound is expected to be driven by the aldehyde and methoxy functional groups, as well as the methyl substituents on the aromatic ring.
-
Loss of a Hydrogen Radical ([M-1]⁺): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to the formation of a stable acylium ion.[2][3] This would produce a significant peak at m/z 163 .
-
Loss of a Methyl Radical ([M-15]⁺): The presence of two methyl groups on the ring and one in the methoxy group provides multiple avenues for the loss of a methyl radical (•CH₃). This is a favored fragmentation, leading to a stable ion. A prominent peak at m/z 149 is anticipated.
-
Loss of the Aldehyde Group ([M-29]⁺): Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of the formyl radical (•CHO).[2] This fragmentation would yield an ion at m/z 135 .
-
Loss of Carbon Monoxide from [M-1]⁺: The acylium ion at m/z 163 can subsequently lose a neutral molecule of carbon monoxide (CO), a characteristic fragmentation of benzoyl-type cations.[4] This would result in an ion at m/z 135 .
-
Loss of a Methoxy Radical ([M-31]⁺): The methoxy group can be eliminated as a methoxy radical (•OCH₃), which would generate a fragment ion at m/z 133 .
-
Further Fragmentations: The fragment at m/z 135 could undergo further loss of a methyl radical to produce an ion at m/z 120 .
The following diagram illustrates the predicted primary fragmentation pathways:
Caption: Predicted EI Fragmentation of this compound.
Experimental Protocol: GC-MS Analysis
This section outlines a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Materials and Reagents
-
This compound (analytical standard)
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, HPLC grade or higher)
-
GC-MS system equipped with an EI source and a quadrupole or ion trap mass analyzer
-
A non-polar or medium-polarity capillary GC column (e.g., DB-5ms, HP-5ms)
Sample Preparation
-
Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the chosen solvent to prepare a 1 mg/mL stock solution.
-
Working Standard: Dilute the stock solution serially with the same solvent to a final concentration of 10 µg/mL. The optimal concentration may vary depending on the sensitivity of the instrument.
GC-MS Instrumental Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument in use.
| Parameter | Setting | Rationale |
| GC Inlet | Splitless mode, 250 °C | Ensures efficient vaporization and transfer of the analyte onto the column. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Carrier Gas | Helium, constant flow of 1.0 mL/min | Provides good chromatographic resolution. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A general-purpose program to ensure good separation and elution of the analyte. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp. | 230 °C | A standard temperature for EI. |
| Ionization Energy | 70 eV | The standard energy for generating reproducible fragmentation patterns. |
| Mass Range | m/z 40-400 | Covers the molecular ion and expected fragments. |
| Scan Rate | 2 scans/second | Provides sufficient data points across the chromatographic peak. |
Data Acquisition and Analysis
-
Inject a solvent blank to ensure the system is clean.
-
Inject the prepared working standard.
-
Acquire the data in full scan mode.
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from the apex of the peak.
-
Analyze the mass spectrum to identify the molecular ion and key fragment ions. Compare the observed spectrum with the predicted fragmentation pattern.
The workflow for this analysis can be visualized as follows:
Caption: Experimental Workflow for GC-MS Analysis.
Predicted Quantitative Data
The following table summarizes the predicted key ions and their expected relative abundances in the EI mass spectrum of this compound. The relative abundances are estimations based on the fragmentation patterns of similar molecules.
| m/z | Proposed Ion Structure | Fragmentation | Predicted Relative Abundance |
| 164 | [C₁₀H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) | High |
| 163 | [C₁₀H₁₁O₂]⁺ | [M-H]⁺ | High |
| 149 | [C₉H₉O₂]⁺ | [M-CH₃]⁺ | High |
| 135 | [C₉H₁₁O]⁺ | [M-CHO]⁺ or [M-H-CO]⁺ | Medium |
| 133 | [C₁₀H₁₁O]⁺ | [M-OCH₃]⁺ | Medium to Low |
Trustworthiness and Self-Validation
The protocol described herein is designed to be self-validating. The injection of a solvent blank confirms the absence of system contamination. The use of a certified analytical standard ensures the identity of the chromatographic peak. The consistency of the fragmentation pattern with established principles for aromatic aldehydes provides a high degree of confidence in the structural assignment. For unequivocal identification, comparison with a reference spectrum from a spectral library (such as NIST) is recommended. The NIST WebBook contains spectra for structurally similar compounds which can be used for comparative purposes.[5][6][7]
Conclusion
This application note provides a predictive framework and a practical protocol for the mass spectrometric analysis of this compound. By understanding the fundamental principles of fragmentation for this class of compounds, researchers can confidently identify and characterize this molecule in various applications. The provided GC-MS method offers a robust starting point for method development and routine analysis.
References
- Filges, U., & Grützmacher, H. F. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Core.ac.uk.
- ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry.
- NIST. (n.d.). Benzaldehyde, 2-methoxy-. NIST Chemistry WebBook.
- NIST. (n.d.). Benzaldehyde, 2,4-dimethoxy-. NIST Chemistry WebBook.
- NIST. (n.d.). 3,5-Dimethoxybenzaldehyde. NIST Chemistry WebBook.
- NIST. (n.d.). 3,5-Dimethoxybenzaldehyde. NIST Chemistry WebBook.
- NIST. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-. NIST Chemistry WebBook.
- NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectroscopies. NPTEL Archive.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Reddit. (2024, June 1). Mass spectrum for 4-methoxybenzaldehyde. r/chemhelp.
- PubChem. (n.d.). 2-Methoxybenzaldehyde.
- ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)....
- Whitman College. (n.d.). GCMS Section 6.11.4.
- Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina).
- Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.
- YouTube. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation.
- NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry.
- NIST. (n.d.). Benzaldehyde, 2,5-dimethoxy-. NIST Chemistry WebBook.
- NIST. (n.d.). Benzaldehyde, 2-methoxy-. NIST Chemistry WebBook.
- YouTube. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Aldehydes.
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- 7. 3,5-Dimethoxybenzaldehyde [webbook.nist.gov]
Application Notes & Protocols: Evaluating 2-Methoxy-3,5-dimethylbenzaldehyde as a Novel Scaffold for Agrochemical Development
Abstract: The relentless demand for novel agrochemicals with improved efficacy, safety profiles, and new modes of action necessitates the exploration of unique chemical scaffolds. This document presents a strategic framework for the evaluation of 2-Methoxy-3,5-dimethylbenzaldehyde, a versatile aromatic aldehyde, as a foundational building block for the discovery of new herbicides, fungicides, insecticides, and plant growth regulators.[1][2] While not yet established in agrochemical literature, its structural motifs—a reactive aldehyde, an electron-donating methoxy group, and specific alkyl substitutions—present a compelling starting point for a rational, discovery-oriented research program.[3][4] These application notes provide detailed protocols for the synthesis of a diverse chemical library from this scaffold, high-throughput screening methodologies, and a strategic overview of the hit-to-lead optimization process.
Rationale for Investigation: Structural Merits of the Scaffold
The selection of a starting scaffold in an agrochemical discovery campaign is a critical decision. This compound is proposed as a candidate for investigation based on the following structural and chemical attributes:
-
The Benzaldehyde Core: The aldehyde functional group is a highly versatile chemical handle. It serves as an excellent electrophilic site for a wide array of chemical transformations, allowing for the rapid generation of a diverse library of derivatives such as imines, oximes, hydrazones, and alcohols. This versatility is paramount for exploring structure-activity relationships (SAR).
-
The Methoxy Substituent (-OCH₃): The methoxy group is a prevalent feature in a vast number of bioactive molecules, including commercial drugs and natural products.[4] Its presence can significantly influence a molecule's physicochemical properties and target engagement.[3][5][6] It can act as a hydrogen bond acceptor and modulate the electronic properties of the aromatic ring, which can be crucial for binding to target proteins.[3][4]
-
Dimethyl Substitution: The specific placement of the two methyl groups on the aromatic ring provides steric bulk and lipophilicity. This substitution pattern can influence the molecule's conformation, metabolic stability, and interaction within a target's binding pocket, potentially offering advantages over unsubstituted or alternatively substituted analogs.
These features collectively suggest that derivatives of this compound could interact with a range of biological targets relevant to pest control and plant physiology.
Synthetic Strategy: Library Generation from the Core Scaffold
The primary objective is to create a chemically diverse library of compounds from the starting aldehyde. The aldehyde group provides a robust anchor point for derivatization. The following section outlines key synthetic pathways.
Core Synthetic Reactions
The aldehyde can be readily converted into a variety of other functional groups. The workflow below illustrates the primary derivatization pathways to generate a first-pass screening library. This approach allows for systematic exploration of how different functionalities impact biological activity.
Caption: Synthetic workflow for derivatization of the core scaffold.
Protocol 2.2: General Procedure for Reductive Amination to Form Imines
This protocol describes a standard, reliable method for generating a diverse set of imine derivatives, which are valuable for SAR studies.
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable anhydrous solvent (e.g., methanol or dichloromethane).
-
Amine Addition: Add 1.1 equivalents of the desired primary amine to the solution. If the amine is a salt (e.g., hydrochloride), add 1.1 equivalents of a non-nucleophilic base like triethylamine.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the aldehyde. Formation of the imine is often rapid.
-
Reduction: Once imine formation is substantial, cool the reaction mixture to 0 °C and add 1.5 equivalents of a reducing agent (e.g., sodium borohydride) portion-wise.
-
Work-up: After the reaction is complete, quench carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield the final secondary amine.
High-Throughput Screening (HTS) Protocols
Once a library of derivatives is synthesized, it must be screened for biological activity. The following protocols are designed for initial, high-throughput screening to identify "hit" compounds.[2][7] These assays are performed in microtiter plates to maximize throughput and minimize reagent usage.[7]
Protocol 3.1: Primary Herbicidal Activity Screening (Whole Plant Assay)
This in vivo assay provides a holistic assessment of a compound's potential herbicidal effects, including uptake, translocation, and phytotoxicity.
-
Plant Material: Use a model plant species such as Arabidopsis thaliana or Lemna minor (duckweed) grown under controlled conditions. For Arabidopsis, use 7-10 day old seedlings in 96-well plates.[8]
-
Compound Preparation: Prepare stock solutions of test compounds in DMSO. Create a dilution series to achieve final test concentrations (e.g., 1, 10, 100 µM). The final DMSO concentration in the growth medium should not exceed 0.5%.
-
Application: Apply the test compounds to the growth medium of the seedlings. Include a negative control (DMSO only) and a positive control (a commercial herbicide like glyphosate).
-
Incubation: Incubate the plates under controlled light and temperature conditions for 7-14 days.
-
Assessment: Evaluate herbicidal activity based on visual scoring of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) and quantitative measurements such as fresh weight, root length, or spectral imaging analysis.[9][10]
-
Hit Criteria: A compound causing >50% growth inhibition at 100 µM is typically considered a primary hit for further investigation.
Protocol 3.2: Primary Fungicidal Activity Screening (In Vitro Assay)
The "poisoned food technique" is a standard and efficient in vitro method to assess the direct antifungal properties of compounds.[11][12]
-
Pathogen Culture: Use a panel of economically important fungal pathogens (e.g., Fusarium oxysporum, Botrytis cinerea) maintained on Potato Dextrose Agar (PDA).
-
Media Preparation: Prepare molten PDA and cool to 45-50 °C. Add test compounds from DMSO stock solutions to the molten agar to achieve final desired concentrations (e.g., 100 µg/mL).[13] Pour the amended media into petri dishes or multi-well plates.[12][13]
-
Inoculation: Place a small mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of the fungicide-amended media.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25 °C) in the dark.
-
Assessment: After 3-7 days (or when the control plate shows full growth), measure the diameter of the fungal colony. Calculate the percentage of growth inhibition relative to the DMSO control.[12]
-
Hit Criteria: A compound showing >70% mycelial growth inhibition is considered a strong hit.
Protocol 3.3: Primary Insecticidal Activity Screening (Leaf-Dip Bioassay)
This method is effective for evaluating the contact and/or ingestion toxicity of compounds against chewing insect pests.[14]
-
Insect Rearing: Use a susceptible laboratory strain of a relevant insect pest, such as third-instar larvae of Diamondback Moth (Plutella xylostella) or Fall Armyworm (Spodoptera frugiperda).
-
Compound Preparation: Prepare test solutions of compounds in an appropriate solvent (e.g., acetone-water with a surfactant like Tween-80).
-
Application: Dip leaf discs (e.g., from cabbage or lettuce) into the test solution for 10-20 seconds and allow them to air dry.
-
Exposure: Place the treated leaf discs into petri dishes or wells of a multi-well plate lined with moist filter paper. Introduce a set number of larvae (e.g., 10) into each well.
-
Incubation: Maintain the plates at a suitable temperature and humidity for 48-72 hours.
-
Assessment: Record larval mortality. Correct for control mortality using Abbott's formula if necessary.
-
Hit Criteria: Compounds causing ≥80% mortality at a concentration of 200 µg/mL are considered hits for further dose-response studies.[15]
Protocol 3.4: Primary Plant Growth Regulator (PGR) Screening
This assay identifies compounds that modulate plant growth and development, which could be beneficial for agronomic traits.
-
Assay System: Use an in vitro system such as germination of Arabidopsis thaliana seeds on agar medium or tobacco callus culture.[16][17]
-
Compound Application: Incorporate test compounds into the growth medium at various concentrations (e.g., 0.1, 1, 10 µM).
-
Incubation: Grow the seeds or callus under controlled environmental conditions.
-
Assessment: Monitor for phenotypic changes over 1-3 weeks. Key parameters include seed germination rate, root and shoot elongation, callus proliferation, and adventitious root or shoot formation.[16][18][19]
-
Hit Criteria: A compound that induces a consistent and significant phenotypic change compared to the negative control is identified as a PGR hit.
Data Presentation & Hit-to-Lead Strategy
Data from primary screens should be organized systematically to facilitate hit identification and prioritization.
Table 1: Representative Data from Primary Agrochemical Screens
| Compound ID | Derivative Class | Herbicidal (% Inhibition @ 100µM) | Fungicidal (% Inhibition @ 100µg/mL) | Insecticidal (% Mortality @ 200µg/mL) |
| Scaffold | Aldehyde | 5 | 12 | 8 |
| DERIV-01 | Imine (R=Phenyl) | 65 | 25 | 15 |
| DERIV-02 | Imine (R=4-Cl-Ph) | 88 | 30 | 22 |
| DERIV-03 | Hydrazone | 20 | 85 | 45 |
| DERIV-04 | Alcohol | 10 | 15 | 90 |
Once hits are confirmed and their dose-response curves (e.g., EC₅₀, LC₅₀) are determined, the project moves into the lead optimization phase. This iterative cycle is crucial for improving potency, selectivity, and physicochemical properties.[20][21]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. High throughput screening in agrochemical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. m.youtube.com [m.youtube.com]
- 7. High throughput synthesis and screening: the partner of genomics for discovery of new chemicals for agriculture | Weed Science | Cambridge Core [cambridge.org]
- 8. ncwss.org [ncwss.org]
- 9. Rapid diagnosis of herbicidal activity and mode of action using spectral image analysis and machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hyperspectral Analysis for Discriminating Herbicide Site of Action: A Novel Approach for Accelerating Herbicide Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. Synthesis and Insecticidal Activity Evaluation of Virtually Screened Phenylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 成長調節物質-植物組織培養プロトコル [sigmaaldrich.com]
- 17. scribd.com [scribd.com]
- 18. frontiersin.org [frontiersin.org]
- 19. Screening of plant growth regulators acting on Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Agrochemical lead optimization by scaffold hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. lifesciences.danaher.com [lifesciences.danaher.com]
Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Molecules from Substituted Benzaldehydes
These application notes provide researchers, scientists, and drug development professionals with a detailed guide to the biocatalytic synthesis of valuable chiral molecules using substituted benzaldehydes as starting materials. This document emphasizes the practical application of key enzyme classes, offering not just protocols, but also the underlying scientific principles to empower rational experimental design and troubleshooting.
Introduction: The Strategic Value of Biocatalysis with Substituted Benzaldehydes
Substituted benzaldehydes are fundamental building blocks in the synthesis of pharmaceuticals and fine chemicals.[1][2] The introduction of chirality into molecules derived from these precursors is often a critical step in defining their biological activity. Traditional chemical methods for asymmetric synthesis can be effective but often rely on harsh reaction conditions, toxic heavy-metal catalysts, and complex protecting group strategies.[3][4]
Biocatalysis offers a powerful alternative, leveraging the exquisite selectivity and efficiency of enzymes to perform stereoselective transformations under mild, environmentally benign conditions.[4][5] This approach aligns with the principles of green chemistry by reducing waste and improving the sustainability of chemical manufacturing.[6][7] This guide will focus on three major classes of enzymatic transformations for substituted benzaldehydes: stereoselective reduction to chiral alcohols, asymmetric amination via transaminases, and carbon-carbon bond formation through carboligation reactions.
Asymmetric Reduction of Substituted Benzaldehydes to Chiral Alcohols
The reduction of a prochiral carbonyl group is one of the most direct methods to introduce a stereocenter. Alcohol dehydrogenases (ADHs) are a well-established class of enzymes for this transformation, utilizing a cofactor such as NADH or NADPH to deliver a hydride to the carbonyl carbon with high stereoselectivity.[8]
Mechanism of Action and Rationale
ADHs catalyze the reversible reduction of aldehydes and ketones to their corresponding alcohols.[8] The stereochemical outcome of the reaction is determined by the specific ADH used, with different enzymes favoring the formation of either the (R)- or (S)-enantiomer. The general reaction is depicted below:
The use of whole-cell biocatalysts or isolated enzymes often necessitates a cofactor regeneration system to ensure the economic viability of the process. A common strategy is to use a sacrificial alcohol, such as isopropanol, which is oxidized by the same enzyme to regenerate the NAD(P)H cofactor.
Data Presentation: Substrate Scope of ADH-mediated Reductions
| Substrate | Biocatalyst Source | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Benzaldehyde | Hanseniaspora vineae | Benzyl alcohol | High | Not specified | [8] |
| Benzaldehyde | Capulin seeds | Benzyl alcohol | 86 | Not applicable (achiral) | [6][7] |
| Benzaldehyde | Mamey seeds | Benzyl alcohol | 77 | Not applicable (achiral) | [6][7] |
| 3,5-Bistrifluoromethylacetophenone | Rhodococcus erythropolis | (S)-3,5-Bistrifluoromethylphenyl ethanol | >98 | >99.9 | [4] |
Note: Data for substituted benzaldehydes is often analogous to substituted acetophenones, demonstrating the versatility of these enzymes.
Experimental Protocol: Whole-Cell Bioreduction of a Substituted Benzaldehyde
This protocol provides a general method for the whole-cell mediated reduction of a substituted benzaldehyde to the corresponding chiral alcohol.
Materials:
-
Whole cells (e.g., Saccharomyces cerevisiae, Pichia sp., or a specific recombinant E. coli strain overexpressing a desired ADH)
-
Substituted benzaldehyde
-
Glucose (as an energy source and for cofactor regeneration)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Shaking incubator
-
Centrifuge
-
Rotary evaporator
-
Analytical equipment (GC or HPLC with a chiral column)
Procedure:
-
Biocatalyst Preparation: Grow the selected microbial cells to the desired cell density in an appropriate growth medium. Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes) and wash with phosphate buffer. Resuspend the cell pellet in the reaction buffer to a final concentration (e.g., 50-100 g/L wet cell weight).
-
Reaction Setup: In a flask, combine the cell suspension and glucose (e.g., to a final concentration of 50 mM). Pre-incubate the mixture in a shaking incubator at the optimal temperature (e.g., 30°C) for 30 minutes to activate the cells' metabolism.
-
Substrate Addition: Dissolve the substituted benzaldehyde in a minimal amount of a water-miscible co-solvent like DMSO if necessary. Add the substrate to the cell suspension to the desired final concentration (e.g., 10-50 mM). Note: Substrate inhibition can occur at high concentrations, so optimization may be required.[8]
-
Biotransformation: Incubate the reaction mixture in a shaking incubator at the optimal temperature and agitation speed for a set period (e.g., 24-48 hours).
-
Reaction Monitoring: Periodically withdraw small aliquots from the reaction mixture. Extract with an equal volume of ethyl acetate, dry the organic layer, and analyze by GC or HPLC to determine the conversion and enantiomeric excess of the product.
-
Work-up and Product Isolation: Once the reaction has reached completion, centrifuge the mixture to pellet the cells. Extract the supernatant with an organic solvent (e.g., ethyl acetate, 3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the resulting chiral alcohol by column chromatography if necessary.
Experimental Workflow Diagram
Caption: General workflow for the whole-cell biocatalytic reduction of substituted benzaldehydes.
Asymmetric Synthesis of Chiral Amines using Transaminases
Transaminases (TAs), or aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor.[5][9] This provides a direct and highly enantioselective route to chiral amines, which are prevalent in active pharmaceutical ingredients.[3][10]
Mechanism of Action and Rationale
The transamination reaction is a two-step process. First, the amino donor (e.g., isopropylamine, alanine) transfers its amino group to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing the keto- or aldehyde-byproduct. In the second step, the PMP intermediate aminates the substituted benzaldehyde substrate to produce the desired chiral amine, regenerating the PLP cofactor.[5]
To drive the reaction towards product formation, strategies are often employed to remove the carbonyl byproduct. For example, if pyruvate is the byproduct of using L-alanine as the amino donor, a lactate dehydrogenase (LDH) can be used to reduce it to lactate, consuming the byproduct and shifting the equilibrium.[3]
Data Presentation: Transaminase-mediated Amination
| Substrate | Amino Donor | Biocatalyst | Product | Key Feature | Reference |
| Benzaldehyde (and other aldehydes) | Isopropylamine | Transaminase from Vibrio fluvialis | Benzylamine | Broad substrate scope | [3][5] |
| Prochiral ketones | Various | Engineered TAs | Chiral amines | High enantioselectivity | [11] |
| Benzylic/Cinnamic Alcohols | - | Galactose Oxidase + ω-TA Cascade | Chiral amines | Cascade reaction from alcohols | [10] |
Experimental Protocol: Transaminase-Catalyzed Asymmetric Amination
This protocol outlines a typical procedure for the asymmetric amination of a substituted benzaldehyde using a commercially available or purified transaminase.
Materials:
-
Transaminase (e.g., from Aspergillus terreus, Vibrio fluvialis)
-
Substituted benzaldehyde
-
Amino donor (e.g., Isopropylamine)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Organic co-solvent (e.g., DMSO)
-
Analytical equipment (HPLC with a chiral column)
Procedure:
-
Reaction Mixture Preparation: In a reaction vessel, combine the reaction buffer, PLP (to a final concentration of 1 mM), and the amino donor (e.g., 1 M isopropylamine).
-
Enzyme Addition: Add the transaminase enzyme to the reaction mixture to a specified activity level (e.g., 5-10 mg/mL).
-
Substrate Addition: Dissolve the substituted benzaldehyde in a minimal amount of DMSO and add it to the reaction mixture to a final concentration of 10-100 mM.
-
Reaction Incubation: Incubate the reaction at a controlled temperature (e.g., 30-40°C) with gentle agitation.
-
Monitoring: Monitor the formation of the chiral amine product and the consumption of the aldehyde substrate by chiral HPLC.
-
Work-up: Once the reaction is complete, quench it by adding a strong base (e.g., 2 M NaOH) to raise the pH > 11. Extract the product with an organic solvent like methyl tert-butyl ether (MTBE).
-
Analysis and Purification: Analyze the organic extract for yield and enantiomeric excess. The product can be further purified if necessary.
Transamination Reaction Pathway Diagram
Sources
- 1. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Transaminases for industrial biocatalysis: novel enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 6. Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines | MDPI [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: A Practical Guide to the Derivativation of 2-Methoxy-3,5-dimethylbenzaldehyde for Bioactivity Screening
Abstract
This guide provides a strategic framework and detailed laboratory protocols for the chemical derivatization of 2-Methoxy-3,5-dimethylbenzaldehyde and the subsequent screening of its analogues for biological activity. Recognizing the importance of substituted benzaldehydes as privileged scaffolds in medicinal chemistry, this document outlines methodologies for synthesizing a focused library of derivatives through robust reactions like Schiff base formation and Knoevenagel condensation. Furthermore, it details standardized protocols for evaluating the antioxidant, antimicrobial, and cytotoxic potential of the synthesized compounds. The objective is to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical steps required to explore the therapeutic potential of novel benzaldehyde derivatives, transforming a starting chemical into a portfolio of candidates for further investigation.
Introduction & Strategic Rationale
In the landscape of drug discovery, the modification of known chemical scaffolds is a cornerstone strategy for identifying novel therapeutic agents. Benzaldehyde and its derivatives represent a class of "privileged structures"—molecular frameworks that are capable of binding to multiple biological targets with high affinity. The starting compound, this compound, possesses distinct electronic and steric features: an electron-donating methoxy group and two methyl groups that provide steric bulk and lipophilicity. These features make it an intriguing starting point for chemical modification.
Derivatization serves two primary purposes:
-
Exploration of Chemical Space: To systematically alter the molecule's physicochemical properties (e.g., solubility, polarity, size) which govern its pharmacokinetic and pharmacodynamic behavior.
-
Structure-Activity Relationship (SAR) Studies: To understand how specific functional groups and structural modifications influence biological activity, thereby guiding the design of more potent and selective compounds.
This guide focuses on two highly reliable and versatile derivatization reactions and three fundamental bioactivity assays to build a foundational SAR profile.
Integrated Experimental Workflow
The overall strategy involves a multi-stage process, beginning with the synthesis and purification of derivatives, followed by a tier of bioactivity screens. This systematic approach ensures that resources are directed toward the most promising candidates.
Caption: High-level workflow from synthesis to hit identification.
Synthesis and Derivatization Protocols
This section details two effective methods for derivatizing the aldehyde functional group. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials & Reagents for Synthesis
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% | Sigma-Aldrich |
| 4-Chloroaniline | ≥99% | Sigma-Aldrich |
| Malononitrile | ≥99% | Sigma-Aldrich |
| Ethanol (Absolute) | ACS Grade | Fisher Scientific |
| Piperidine | ≥99% | Sigma-Aldrich |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 | Millipore |
| Standard Laboratory Glassware | - | - |
Strategy A: Schiff Base (Imine) Formation
Rationale: The formation of an imine (C=N) bond is a cornerstone of medicinal chemistry. The resulting Schiff bases are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The imine linkage can be crucial for binding to biological targets. This protocol uses 4-chloroaniline as an example amine.
Reaction Scheme:
Caption: Synthesis of a Schiff base derivative.
Step-by-Step Protocol:
-
Reactant Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 mmol, 164.2 mg) in absolute ethanol (15 mL).
-
Addition of Amine: To this solution, add 4-chloroaniline (1.0 mmol, 127.6 mg).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid as a catalyst. The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of a new, less polar spot and the disappearance of the aldehyde spot indicate reaction completion.
-
Isolation & Purification:
-
Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure Schiff base crystals.
-
-
Characterization: Dry the purified product under vacuum and characterize its structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Strategy B: Knoevenagel Condensation
Rationale: The Knoevenagel condensation creates a new carbon-carbon double bond, extending the molecule's conjugation and providing a scaffold for introducing diverse functional groups. Reacting the aldehyde with an active methylene compound like malononitrile introduces two cyano groups, which are strong electron-withdrawing groups and potential hydrogen bond acceptors, significantly altering the molecule's electronic profile and interaction potential.
Step-by-Step Protocol:
-
Reactant Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 164.2 mg) and malononitrile (1.1 mmol, 72.7 mg) in absolute ethanol (10 mL).
-
Catalyst Addition: Add piperidine (0.1 mmol, ~10 µL) as a basic catalyst. Piperidine deprotonates the active methylene compound, generating a carbanion that acts as the nucleophile.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. A precipitate often forms as the reaction proceeds.
-
Monitoring: Monitor the reaction using TLC until the starting aldehyde is consumed.
-
Isolation & Purification:
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water followed by a small amount of cold ethanol to remove the catalyst and unreacted starting materials.
-
The product is often pure enough after washing, but it can be recrystallized from ethanol or isopropanol if needed.
-
-
Characterization: Dry the product and confirm its structure via spectroscopic methods (NMR, MS, IR).
Bioactivity Screening Protocols
The following are standardized, reproducible protocols for assessing the biological potential of the synthesized derivatives. It is critical to include the parent compound (this compound) in all assays as a baseline control.
Assay 1: Antioxidant Activity (DPPH Radical Scavenging)
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to determine the radical scavenging capacity of a compound. The stable DPPH radical has a deep violet color with an absorbance maximum around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it is reduced to the colorless diphenylpicrylhydrazine, causing the absorbance to decrease.
Step-by-Step Protocol:
-
Solution Preparation:
-
DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Test Compound Stock Solutions: Prepare 1 mg/mL stock solutions of each derivative and the parent compound in methanol or DMSO.
-
Positive Control: Prepare a 1 mg/mL stock solution of Ascorbic Acid or Trolox.
-
-
Assay Procedure (96-well plate format):
-
In a 96-well microplate, add 100 µL of the DPPH stock solution to each well.
-
Add 100 µL of the test compounds in various concentrations (e.g., serial dilutions from 100 µg/mL down to 1.56 µg/mL).
-
For the blank, add 100 µL of methanol instead of the test compound.
-
-
Incubation & Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100
-
Plot the % Inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) using non-linear regression analysis.
-
Assay 2: Antimicrobial Activity (Broth Microdilution for MIC)
Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Step-by-Step Protocol:
-
Microorganism Preparation:
-
Prepare a fresh inoculum of the test bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) in Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Preparation (96-well plate):
-
Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the test compound (at 2x the highest desired test concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Result Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). Use a positive control antibiotic (e.g., Ciprofloxacin) and a vehicle control (e.g., DMSO).
-
Assay 3: Anticancer Cytotoxicity (MTT Assay)
Principle: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control for untreated cells). Include a positive control like Doxorubicin.
-
Incubate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability: % Viability = (Abs_sample / Abs_control) * 100
-
Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting % Viability against compound concentration.
-
Data Presentation & Interpretation
Organize the screening results in a clear, tabular format to facilitate direct comparison and the identification of preliminary structure-activity relationships.
Table 1: Hypothetical Bioactivity Screening Results
| Compound ID | R-Group (at imine N) / Modification | Antioxidant IC₅₀ (µM) | Antimicrobial MIC (µg/mL) vs. S. aureus | Cytotoxicity GI₅₀ (µM) vs. HeLa |
| Parent | -H (Aldehyde) | >200 | >128 | 150.5 |
| SCB-01 | 4-Chloro-phenyl | 85.2 | 32 | 45.1 |
| SCB-02 | 4-Methoxy-phenyl | 45.7 | 64 | 98.3 |
| SCB-03 | 4-Nitro-phenyl | 150.6 | 16 | 12.4 |
| KNC-01 | =C(CN)₂ | >200 | >128 | 75.2 |
| Ascorbic Acid | Positive Control | 22.5 | N/A | N/A |
| Ciprofloxacin | Positive Control | N/A | 0.5 | N/A |
| Doxorubicin | Positive Control | N/A | N/A | 0.8 |
Preliminary SAR Interpretation:
-
General Trend: Derivatization of the aldehyde significantly enhanced bioactivity across all tested assays compared to the parent compound.
-
Schiff Bases (SCB series):
-
Antimicrobial Activity: The presence of a nitro group (SCB-03) resulted in the most potent antimicrobial activity, suggesting that electron-withdrawing groups on the phenyl ring are favorable.
-
Cytotoxicity: A similar trend is observed for cytotoxicity, where the electron-withdrawing nitro group in SCB-03 leads to a >10-fold increase in potency compared to the parent compound.
-
Antioxidant Activity: The electron-donating methoxy group (SCB-02) conferred the best antioxidant activity, likely due to its ability to stabilize the resulting radical through resonance.
-
-
Knoevenagel Condensate (KNC-01): While this modification improved cytotoxicity, it did not impart significant antioxidant or antimicrobial activity, indicating a different mechanism of action or bioavailability profile.
References
- Stroganov, O. V., Novikov, F. N., Stroylov, V. S., Kulkov, V., & Chilov, G. G. (2009). Lead-Oriented Synthesis of Drug-Like Scaffolds.Journal of Chemical Information and Modeling, 49(4), 975–985. [Link]
- da Silva, C. M., da Silva, D. L., Modolo, L. V., Alves, R. B., de Resende, M. A., Martins, C. V., & de Fátima, Â. (2011). Schiff bases: A short review of their antimicrobial activities.Journal of Advanced Research, 2(1), 1–8. [Link]
- Freeman, F. (1981). The Knoevenagel Condensation.Chemical Reviews, 81(4), 329–350. [Link]
- Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.LWT - Food Science and Technology, 28(1), 25–30. [Link]
- Clinical and Laboratory Standards Institute (CLSI). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. (2012). CLSI document M07-A9. [Link]
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays.Journal of Immunological Methods, 65(1-2), 55–63. [Link]
experimental setup for formylation of substituted phenols
Application Note & Protocol
A Researcher's Guide to the Formylation of Substituted Phenols: Experimental Setups and Mechanistic Insights
Abstract
The introduction of a formyl group (-CHO) onto the aromatic ring of substituted phenols is a cornerstone of synthetic organic chemistry, yielding hydroxybenzaldehydes that are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the formylation of substituted phenols. We delve into the mechanistic underpinnings of classical and modern formylation reactions, offering detailed, step-by-step protocols and expert insights to ensure reproducible and high-yielding syntheses. This guide emphasizes safety, efficiency, and the rationale behind procedural choices, equipping the reader with the practical knowledge required for successful experimentation.
Introduction: The Significance of Hydroxybenzaldehydes
Hydroxybenzaldehydes are a class of organic compounds characterized by a hydroxyl group and a formyl group attached to a benzene ring. Their utility in organic synthesis is vast; they are precursors to salicylaldehydes, vanillin, and other valuable compounds. The position of the formyl group relative to the hydroxyl group and other substituents on the aromatic ring dictates the chemical and biological properties of the resulting molecule, making regioselective formylation a key challenge and area of interest.
This guide will explore four principal methods for the formylation of phenols:
-
The Reimer-Tiemann Reaction: A classic method for the ortho-formylation of phenols.
-
The Gattermann Reaction: Utilizes hydrogen cyanide or its derivatives for formylation, particularly effective for electron-rich phenols.
-
The Vilsmeier-Haack Reaction: A versatile method employing a Vilsmeier reagent for the formylation of activated aromatic compounds.
-
The Duff Reaction: A method for the formylation of highly activated phenols using hexamethylenetetramine.
Mechanistic Considerations: Directing the Formyl Group
The regioselectivity of phenol formylation is governed by the electronic and steric effects of the substituents on the aromatic ring. The hydroxyl group is a strong activating, ortho-, para-directing group. However, the choice of reaction can influence the final position of the formyl group.
The Reimer-Tiemann Reaction: An Electrophilic Substitution
The Reimer-Tiemann reaction involves the reaction of a phenol with chloroform in the presence of a strong base, typically sodium or potassium hydroxide. The key reactive species is dichlorocarbene (:CCl2), generated in situ.
Caption: Mechanism of the Reimer-Tiemann Reaction.
This reaction predominantly yields the ortho-hydroxybenzaldehyde due to the coordination of the dichlorocarbene to the phenoxide oxygen, which directs the electrophilic attack to the ortho position.
Experimental Protocols
Safety First: Always conduct these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: Reimer-Tiemann Formylation of 4-Chlorophenol
This protocol details the ortho-formylation of 4-chlorophenol to yield 5-chloro-2-hydroxybenzaldehyde.
Materials:
-
4-Chlorophenol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 12.8 g (0.1 mol) of 4-chlorophenol in 50 mL of ethanol.
-
Base Addition: Slowly add a solution of 20 g (0.5 mol) of sodium hydroxide in 50 mL of water to the flask with stirring. The solution will become warm.
-
Chloroform Addition: Heat the mixture to 60-65 °C using a water bath on a heating mantle. Add 12 mL (0.15 mol) of chloroform dropwise through the top of the condenser over 30 minutes. Maintain the temperature and continue stirring for an additional 2 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Distill off the excess chloroform and ethanol.
-
Acidification: Carefully acidify the remaining aqueous solution with concentrated hydrochloric acid until it is acidic to litmus paper (pH ~2). A solid precipitate of the product will form.
-
Isolation and Purification: Filter the crude product and wash it with cold water. Recrystallize the solid from an ethanol-water mixture to obtain pure 5-chloro-2-hydroxybenzaldehyde.
-
Drying: Dry the purified product in a desiccator over anhydrous calcium chloride.
Data Summary:
| Parameter | Value |
| Substrate | 4-Chlorophenol |
| Product | 5-Chloro-2-hydroxybenzaldehyde |
| Typical Yield | 40-50% |
| Melting Point | 98-100 °C |
Protocol 2: Vilsmeier-Haack Formylation of 2-Naphthol
The Vilsmeier-Haack reaction is a milder alternative for formylating electron-rich aromatic compounds. The Vilsmeier reagent is typically prepared in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Materials:
-
2-Naphthol
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (solvent)
-
Sodium acetate solution, saturated
-
Round-bottom flask (250 mL)
-
Dropping funnel
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Vilsmeier Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place 15 mL of dry DMF. Cool the flask in an ice bath to 0-5 °C. Slowly add 10 mL of POCl₃ dropwise with constant stirring over 30 minutes. The Vilsmeier reagent will form as a yellow-orange complex.
-
Substrate Addition: Dissolve 14.4 g (0.1 mol) of 2-naphthol in 50 mL of 1,2-dichloroethane. Add this solution to the Vilsmeier reagent at 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour, then heat to 50-60 °C for 2-3 hours.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly add 100 mL of a saturated sodium acetate solution to hydrolyze the intermediate iminium salt.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-3,5-dimethylbenzaldehyde
Welcome to the technical support center for the synthesis of 2-Methoxy-3,5-dimethylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you improve your yield and purity.
Introduction to the Synthesis
The synthesis of this compound involves the introduction of a formyl group (-CHO) onto the aromatic ring of 2,4-dimethylanisole. The primary challenge lies in achieving high regioselectivity for the formylation at the C6 position, which is ortho to the methoxy group and sterically hindered by the adjacent methyl group. Several classical organic reactions can be employed for this transformation, each with its own set of advantages and challenges.
This guide will focus on the most common and effective methods for this synthesis: the Vilsmeier-Haack reaction, the Duff reaction, and ortho-lithiation followed by formylation. We will also briefly touch upon the Reimer-Tiemann reaction and its limitations in this context.
Troubleshooting Guides and FAQs
Section 1: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[1][2]
Frequently Asked Questions (FAQs):
-
Q1: My Vilsmeier-Haack reaction is showing low or no conversion. What are the likely causes?
-
A1: Low conversion in a Vilsmeier-Haack reaction can be attributed to several factors:
-
Insufficiently activated substrate: While 2,4-dimethylanisole is an electron-rich aromatic compound, the Vilsmeier reagent is a relatively weak electrophile.[2] Ensure your starting material is pure.
-
Decomposition of the Vilsmeier reagent: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Low reaction temperature: While the initial formation of the Vilsmeier reagent is often done at low temperatures (0-5 °C), the formylation step may require heating to proceed at a reasonable rate.[3] A gradual increase in temperature (e.g., to 50-60 °C) might be necessary. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
-
-
-
Q2: I am observing the formation of a significant amount of an unknown byproduct. What could it be?
-
A2: A potential byproduct in the Vilsmeier-Haack formylation of 2,4-dimethylanisole is the isomeric aldehyde, 4-methoxy-2,6-dimethylbenzaldehyde, resulting from formylation at the C5 position. While formylation is electronically directed to the positions ortho and para to the methoxy group, steric hindrance from the methyl groups at C3 and C5 might lead to some substitution at the less hindered C5 position. Another possibility is di-formylation if the reaction conditions are too harsh, though this is less common for this substrate.
-
-
Q3: How can I optimize the yield of the desired this compound?
-
A3: To optimize the yield, consider the following:
-
Stoichiometry: Use a slight excess of the Vilsmeier reagent (1.2 to 1.5 equivalents) to ensure complete consumption of the starting material.
-
Temperature control: Carefully control the temperature during the addition of POCl₃ to DMF to prevent uncontrolled reactions. After the addition of the anisole, a gradual increase in temperature may be beneficial.
-
Reaction time: Monitor the reaction progress by TLC. Prolonged reaction times at elevated temperatures can lead to byproduct formation and decomposition.
-
-
Troubleshooting Workflow: Vilsmeier-Haack Reaction
Caption: Troubleshooting workflow for low yield in the Vilsmeier-Haack reaction.
Section 2: Duff Reaction
The Duff reaction is a formylation method that uses hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like trifluoroacetic acid (TFA) or a mixture of glycerol and boric acid.[4][5] It is particularly effective for electron-rich phenols and anilines, but can also be applied to other activated aromatic compounds.[5]
Frequently Asked Questions (FAQs):
-
Q1: My Duff reaction is producing a complex mixture of products. What are the likely side reactions?
-
A1: The Duff reaction can lead to several side products:
-
Di-formylation: If multiple activated positions are available, di-formylation can occur. In the case of 2,4-dimethylanisole, formylation could potentially occur at both the C6 and C5 positions.
-
Polymerization/Resin formation: Phenolic substrates, in particular, can undergo polymerization under the acidic conditions of the Duff reaction. While 2,4-dimethylanisole is not a phenol, the acidic conditions and reactive intermediates can still lead to some resinous material.
-
Formation of Schiff base intermediates: The reaction proceeds through an imine intermediate which is hydrolyzed to the aldehyde during workup.[4] Incomplete hydrolysis can leave imine-containing impurities.
-
-
-
Q2: How can I improve the regioselectivity for the desired ortho-formylated product?
-
A2: The Duff reaction generally favors ortho-formylation for phenolic substrates.[4] For anisoles, the directing effect of the methoxy group is key. To favor formylation at the C6 position:
-
Choice of acid: Using trifluoroacetic acid (TFA) as the solvent and catalyst has been shown to be effective for the formylation of substituted anisoles.[5]
-
Temperature control: Running the reaction at a moderate temperature can help improve selectivity. High temperatures may lead to less selective reactions and increased byproduct formation.
-
-
-
Q3: The workup of my Duff reaction is difficult due to the formation of emulsions. How can I improve the separation?
-
A3: Emulsions during the workup of Duff reactions are common. To address this:
-
Addition of brine: Washing the organic layer with a saturated solution of sodium chloride (brine) can help to break up emulsions.
-
Filtration: Filtering the biphasic mixture through a pad of celite can sometimes help to break up emulsions.
-
Solvent choice: Using a less polar solvent for extraction, if compatible with the product, may reduce emulsion formation.
-
-
Experimental Protocol: Modified Duff Reaction for this compound
This protocol is adapted from the formylation of the closely related 2,6-dimethylanisole.[5]
-
To a solution of 2,4-dimethylanisole (1.0 eq) in trifluoroacetic acid, add hexamethylenetetramine (1.1 eq) portion-wise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to a gentle reflux and monitor the progress by TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate or sodium carbonate until the effervescence ceases.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation.
Table 1: Reagent Stoichiometry and Conditions for Modified Duff Reaction
| Reagent | Molar Equivalents | Role |
| 2,4-Dimethylanisole | 1.0 | Substrate |
| Hexamethylenetetramine | 1.1 | Formylating Agent |
| Trifluoroacetic Acid | - | Solvent and Catalyst |
| Condition | Value | Notes |
| Temperature | Reflux | Monitor by TLC |
| Reaction Time | 2-4 hours | Varies with scale |
Section 3: Ortho-Lithiation and Formylation
Directed ortho-lithiation is a powerful method for achieving high regioselectivity.[6] The methoxy group of 2,4-dimethylanisole can direct a strong base, such as n-butyllithium (n-BuLi), to deprotonate the ortho position (C6). The resulting aryllithium species is then quenched with an electrophilic formylating agent like DMF.[7]
Frequently Asked Questions (FAQs):
-
Q1: My ortho-lithiation reaction is giving a low yield. What are the critical parameters?
-
A1: Low yields in ortho-lithiation are often due to:
-
Presence of moisture: Organolithium reagents are extremely sensitive to water. All glassware must be flame-dried, and all solvents and reagents must be rigorously anhydrous. The reaction must be conducted under a strictly inert atmosphere.
-
Incorrect temperature: The lithiation step is typically performed at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions. The optimal temperature needs to be determined experimentally.
-
Insufficiently strong base: While n-BuLi is often sufficient, for some substrates, a stronger base like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi), often in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), may be required.
-
-
-
Q2: I am seeing byproducts from the reaction of the organolithium reagent with the solvent. How can I avoid this?
-
A2: Ethereal solvents like tetrahydrofuran (THF) can be deprotonated by strong organolithium bases, especially at higher temperatures. If this is a problem, consider using a non-ethereal solvent like hexane or toluene, although this may affect the solubility and reactivity of the organolithium species. Alternatively, perform the reaction at a lower temperature and for a shorter duration.
-
-
Q3: What are the best practices for quenching the aryllithium intermediate with DMF?
-
A3: The addition of DMF should be done at a low temperature to prevent the addition of a second equivalent of the aryllithium to the initially formed tetrahedral intermediate, which would lead to a tertiary alcohol after workup. Add the DMF slowly to the cooled solution of the aryllithium.
-
Logical Relationship: Key Steps in Ortho-Lithiation
Caption: Key steps in the synthesis via ortho-lithiation and formylation.
Section 4: Reimer-Tiemann Reaction
The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform (CHCl₃) in a basic solution.[8]
Applicability to this compound Synthesis:
The direct Reimer-Tiemann formylation of 2,4-dimethylanisole is not feasible as the reaction requires a phenolic hydroxyl group to activate the ring and direct the ortho-formylation. An alternative route would be the Reimer-Tiemann formylation of 2,4-dimethylphenol to produce 2-hydroxy-3,5-dimethylbenzaldehyde, followed by methylation of the hydroxyl group. However, the Reimer-Tiemann reaction often suffers from low yields and the formation of both ortho and para isomers, making it a less desirable route for this specific synthesis.[8]
Purification and Characterization
Purification:
The crude this compound can be purified by either of the following methods:
-
Vacuum Distillation: This is suitable for purifying liquid aldehydes. The boiling point of the product will be lower than atmospheric pressure, which helps to prevent decomposition.
-
Column Chromatography: Silica gel chromatography using a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate) is an effective method for separating the desired product from isomers and other impurities.
-
Crystallization: If the product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system can be a highly effective purification technique.
Characterization:
The structure of the synthesized this compound can be confirmed by standard spectroscopic methods.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | - Aldehyde proton (CHO): singlet, ~9.8-10.2 ppm- Aromatic protons: two singlets, ~7.0-7.5 ppm- Methoxy protons (OCH₃): singlet, ~3.8-4.0 ppm- Methyl protons (CH₃): two singlets, ~2.2-2.5 ppm |
| ¹³C NMR | - Carbonyl carbon (CHO): ~190-195 ppm- Aromatic carbons: multiple signals in the range of ~110-160 ppm- Methoxy carbon (OCH₃): ~55-60 ppm- Methyl carbons (CH₃): ~15-25 ppm |
| IR (Infrared) | - C=O stretch (aldehyde): strong absorption around 1680-1700 cm⁻¹- C-H stretch (aldehyde): two weak bands around 2720 and 2820 cm⁻¹- C-O stretch (methoxy): strong absorption around 1250 cm⁻¹- Aromatic C-H and C=C stretches in their respective regions |
References
- Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122. [Link]
- Duff, J. C.; Bills, E. J. A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. J. Chem. Soc.1932, 1987-1988. [Link]
- Gilman, H.; Baine, O. Relative Reactivities of Organometallic Compounds. XLI. The Metalation of Anisole. J. Am. Chem. Soc.1941, 63 (8), 2046–2048. [Link]
- Reimer, K.; Tiemann, F. Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Ber. Dtsch. Chem. Ges.1876, 9 (1), 824–828. [Link]
- Campaigne, E.; Archer, W. L. Formylation of Dimethylaniline. Org. Synth.1953, 33, 27. [Link]
- Snieckus, V. Directed ortho metalation. Toluamide and O-aryl carbamate directors in synthetic strategies for polysubstituted aromatics. Chem. Rev.1990, 90 (6), 879–933. [Link]
- Smith, W. E. Formylation of Aromatics with Hexamethylenetetramine in Trifluoroacetic Acid. J. Org. Chem.1972, 37 (24), 3972–3973. [Link]
- Wynberg, H. The Reimer-Tiemann Reaction. Chem. Rev.1960, 60 (2), 169–184. [Link]
- PubChem. 2,4-Dimethylanisole.
- Vilsmeier–Haack reaction. In Wikipedia; 2023. [Link]
- Duff reaction. In Wikipedia; 2023. [Link]
- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]
- Reimer–Tiemann reaction. In Wikipedia; 2023. [Link]
- Duff Reaction. Name Reactions in Organic Synthesis. [Link]
- Directed ortho metal
- US Patent for Process for making aromatic aldehydes, P
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. US5457239A - Process for formylation of aromatic compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2-Methoxy-3,5-dimethylbenzaldehyde
Welcome to the technical support center for the purification of crude 2-Methoxy-3,5-dimethylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this versatile aromatic aldehyde. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, achieving high purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final product.[1]
This document will provide a comprehensive overview of purification strategies, detailed experimental protocols, and a troubleshooting guide to address specific issues you may encounter.
Understanding the Importance of Purification
Crude this compound, obtained directly from synthesis, often contains a variety of impurities such as unreacted starting materials, by-products, and residual solvents. These impurities can interfere with downstream reactions, lead to the formation of undesired side products, and complicate the isolation and purification of the final target molecule. Therefore, an effective purification strategy is paramount.
Troubleshooting Guide: Common Issues in Purification
This section addresses specific problems that may arise during the purification of crude this compound, providing potential causes and actionable solutions.
Issue 1: Oily Product That Fails to Crystallize
-
Probable Cause: The presence of impurities often suppresses the crystallization of the desired compound. Even small amounts of structurally similar by-products can disrupt the crystal lattice formation. Another possibility is the presence of residual solvent.
-
Solution:
-
Solvent Removal: Ensure all solvents from the reaction work-up are thoroughly removed, preferably under high vacuum.
-
Chromatographic Purification: If the product is an oil due to impurities, column chromatography is the most effective method for separation. A step-by-step protocol is provided below.
-
Inducing Crystallization: If the oil is of high purity, crystallization can be induced by:
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of pure this compound to the oil.
-
Trituration: Add a small amount of a non-solvent (a solvent in which the product is insoluble) and stir vigorously. This can sometimes force the oil to solidify.
-
-
Issue 2: Low Recovery After Recrystallization
-
Probable Cause:
-
Inappropriate Solvent Choice: The chosen recrystallization solvent may be too good a solvent for the compound, even at low temperatures, leading to significant loss of product in the mother liquor.
-
Excessive Solvent Volume: Using too much solvent will result in a solution that is not saturated enough for efficient crystallization upon cooling.
-
Premature Crystallization: If the solution cools too quickly, the product may precipitate as a fine powder or oil, trapping impurities.
-
-
Solution:
-
Solvent System Optimization: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For aromatic aldehydes, common solvent systems include ethanol/water, isopropanol, or hexane/ethyl acetate mixtures.[2]
-
Minimize Solvent Usage: Add just enough hot solvent to dissolve the crude product completely.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Mother Liquor Analysis: Concentrate the mother liquor and analyze it by TLC or GC-MS to determine if a significant amount of product remains. A second recrystallization of the residue from the mother liquor may be warranted.
-
Issue 3: Co-elution of Impurities During Column Chromatography
-
Probable Cause:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal to achieve good separation between the product and impurities.
-
Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.
-
Poor Column Packing: Channels or cracks in the stationary phase will result in an uneven flow of the mobile phase and inefficient separation.[3]
-
-
Solution:
-
TLC Optimization: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC).[3] The ideal eluent should provide a good separation of spots with the Rf value of the target compound between 0.2 and 0.4.
-
Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased, can be employed.
-
Proper Loading and Packing: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the column. Ensure the column is packed uniformly without any air bubbles.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials (e.g., 2,4-dimethylanisole), regioisomers formed during formylation, and by-products from side reactions. The exact impurity profile will depend on the synthetic route employed.
Q2: Which purification method is generally preferred for this compound?
A2: For high purity, column chromatography is often the most effective method as it can separate closely related impurities.[3] If the crude product is a solid and relatively pure, recrystallization can be a more straightforward and scalable option.[2][5]
Q3: What safety precautions should be taken when handling this compound?
A3: this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[6] Always handle this compound in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: The most common method is by Thin Layer Chromatography (TLC) .[3] Spot a small amount of each collected fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp or by staining to identify the fractions containing the pure product.
Q5: My purified product is a pale yellow liquid. Is this normal?
A5: Yes, this compound is often described as a colorless to pale yellow liquid.[8] A slight yellow color does not necessarily indicate impurity, but a dark or brown color suggests the presence of significant impurities.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel chromatography.
1. Preparation of the Stationary Phase:
- Select a glass column of appropriate size.
- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
- Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[4]
2. Sample Preparation and Loading:
- Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane.
- Carefully add the sample to the top of the silica gel bed.
3. Elution and Fraction Collection:
- Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting gradient could be 98:2 hexane:ethyl acetate.
- Collect fractions in test tubes and monitor their composition by TLC.
4. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
| Parameter | Recommendation |
| Stationary Phase | Silica gel (60-120 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient |
| TLC Visualization | UV light (254 nm) or staining |
Protocol 2: Purification by Recrystallization
This protocol is suitable if the crude product is a solid.
1. Solvent Selection:
- In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
- A good solvent will dissolve the product when hot but not when cold. Ethanol/water or isopropanol are often good starting points.[2]
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid is completely dissolved.
3. Crystallization:
- Remove the flask from the heat and allow it to cool slowly to room temperature.
- Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
4. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizing the Purification Workflow
Below is a diagram illustrating the decision-making process for choosing a purification method.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. CAS 16313-77-2: this compound [cymitquimica.com]
Technical Support Center: Optimizing Reaction Conditions for the Methylation of Hydroxybenzaldehydes
Welcome to the technical support center for the methylation of hydroxybenzaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their methylation reactions, troubleshoot common issues, and understand the underlying chemical principles. We will delve into the nuances of reagent selection, reaction conditions, and analytical monitoring to ensure you can achieve high yields and purity in your desired methylated products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for methylating hydroxybenzaldehydes?
The most prevalent and versatile method for the O-methylation of hydroxybenzaldehydes is the Williamson ether synthesis .[1][2][3] This reaction involves the deprotonation of the phenolic hydroxyl group by a base to form a phenolate anion, which then acts as a nucleophile and attacks a methylating agent in an SN2 reaction.[1][2] Common methylating agents for this reaction include dimethyl sulfate and methyl iodide.[4][5] More environmentally friendly alternatives like dimethyl carbonate (DMC) are also gaining traction, often used with a catalyst.[6][7] For specific analytical applications, derivatization using diazomethane or the safer alternative trimethylsilyldiazomethane (TMS-DM) is employed.[8][9]
Q2: How do I choose the right base for my methylation reaction?
The choice of base is critical and depends on the acidity of the hydroxybenzaldehyde and the reactivity of the methylating agent.
-
Strong Bases (e.g., NaOH, KOH, NaH): These bases completely deprotonate the phenolic hydroxyl group, which is often necessary for the reaction to proceed efficiently.[10] Sodium hydride (NaH) is a powerful, non-nucleophilic base that is useful when you need to avoid the presence of water.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient for deprotonating phenols and are generally safer and easier to handle than strong bases.[3][4] Potassium carbonate is a very common choice for methylations with dimethyl sulfate or methyl iodide in solvents like DMF or acetone.[3]
The key is to generate the phenolate in situ without promoting side reactions. For sensitive substrates, a weaker base may be preferable to minimize the risk of decomposition.
Q3: What are the pros and cons of common methylating agents?
The selection of a methylating agent involves a trade-off between reactivity, safety, cost, and ease of handling.
| Methylating Agent | Pros | Cons |
| Dimethyl Sulfate (DMS) | Highly reactive, cost-effective, high yields.[5] | Extremely toxic and carcinogenic, requires careful handling. |
| Methyl Iodide (MeI) | Highly reactive, good for SN2 reactions. | Toxic, volatile, and a potential carcinogen.[10] |
| Dimethyl Carbonate (DMC) | "Green" reagent, low toxicity, biodegradable.[6][7] | Less reactive than DMS or MeI, often requires higher temperatures or catalysts.[11] |
| Trimethylsilyldiazomethane (TMS-DM) | Safer alternative to diazomethane, clean reactions.[8][9] | More expensive, may require specific activators.[12] |
| Diazomethane | Highly reactive, clean methylation.[13] | Extremely toxic and explosive, requires specialized equipment and handling.[8][9] |
Q4: How can I selectively methylate one hydroxyl group in a dihydroxybenzaldehyde?
Achieving regioselectivity in the methylation of dihydroxybenzaldehydes (e.g., 3,4-dihydroxybenzaldehyde or protocatechualdehyde) can be challenging. The relative acidity of the hydroxyl groups plays a significant role. The hydroxyl group para to the electron-withdrawing aldehyde group is typically more acidic and will be deprotonated preferentially.[14]
Strategies for selective methylation include:
-
Stoichiometric control of the base: Using a slight deficiency of the base can favor the mono-methylation of the more acidic hydroxyl group.
-
Use of protecting groups: One hydroxyl group can be protected, the other methylated, and then the protecting group can be removed.
-
Chelation control: In the case of catechols like 3,4-dihydroxybenzaldehyde, the presence of divalent metal ions like Cu(II) can promote methylation at the meta position by forming a chelate complex.[15]
Troubleshooting Guide
This section addresses common problems encountered during the methylation of hydroxybenzaldehydes and provides actionable solutions.
Problem 1: Low or no yield of the methylated product.
| Potential Cause | Troubleshooting Steps |
| Inefficient phenolate formation | * Ensure the base is strong enough to deprotonate the phenol. Consider switching from a carbonate base to a hydroxide or hydride base. |
-
Check the purity and dryness of the base. Carbonate and hydroxide bases can be hygroscopic. | | Inactive methylating agent | * Verify the purity and age of the methylating agent. Methyl iodide can decompose over time, releasing iodine.
-
Ensure proper storage conditions as recommended by the manufacturer. | | Inappropriate solvent | * The reaction is an SN2 substitution, which is favored by polar aprotic solvents like DMF, DMSO, or acetone.[16] These solvents solvate the cation of the base, leaving the phenolate anion more nucleophilic.
-
Ensure the solvent is dry, as water can hydrolyze some methylating agents and consume the base. | | Low reaction temperature | * While some methylations proceed at room temperature, others may require heating to increase the reaction rate. Monitor the reaction by TLC to determine the optimal temperature. |
Problem 2: Formation of multiple products or significant side reactions.
| Potential Cause | Troubleshooting Steps |
| Over-methylation (in dihydroxybenzaldehydes) | * Reduce the equivalents of the methylating agent and base. |
-
Lower the reaction temperature to improve selectivity.
-
Consider a milder base. | | C-alkylation | * This is less common with highly reactive O-nucleophiles like phenolates but can occur under certain conditions, particularly with catalysts like zeolites.[17][18]
-
Ensure that a strong base is used to fully deprotonate the hydroxyl group, favoring O-alkylation. | | Decomposition of starting material or product | * The aldehyde functional group can be sensitive to strongly basic conditions.
-
Consider using a weaker base like K₂CO₃.
-
Perform the reaction at a lower temperature.
-
Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the substrate is sensitive to oxidation. |
Problem 3: Difficult purification of the final product.
| Potential Cause | Troubleshooting Steps |
| Unreacted starting material | * If the reaction has not gone to completion, consider increasing the reaction time, temperature, or the equivalents of the methylating agent. |
-
Purification can often be achieved by column chromatography or by an aqueous workup with a dilute NaOH solution to remove the acidic phenolic starting material.[10] | | Residual methylating agent | * Highly toxic methylating agents like dimethyl sulfate must be quenched. This can be done by adding a nucleophile like aqueous ammonia or sodium sulfite. | | Byproducts from side reactions | * Optimize the reaction conditions to minimize byproduct formation (see Problem 2).
-
Utilize column chromatography with an appropriate solvent system to separate the desired product from impurities. |
Experimental Protocols
General Protocol for the Methylation of a Hydroxybenzaldehyde using Methyl Iodide and K₂CO₃
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Hydroxybenzaldehyde (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 - 2.0 eq)
-
Methyl Iodide (MeI) (1.2 - 1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the hydroxybenzaldehyde and anhydrous DMF (enough to dissolve the starting material).
-
Add the finely powdered anhydrous K₂CO₃ to the solution.
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add the methyl iodide dropwise to the stirring suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure methylated hydroxybenzaldehyde.
Visualizing the Process
Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low-yield methylation reactions.
Williamson Ether Synthesis Mechanism
Caption: The two-step mechanism of the Williamson ether synthesis.
References
- Process for the methylation of phenolic compounds with trimethyl phosphate. (1985).
- Methylation of phenols. (1969).
- Methylation of Phenol with Methanol over High-Silica Beta Zeolite. AIR Unimi. [Link]
- van 't Erve, T. J., et al. (2010). Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications.
- Ledakowicz, S., et al. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. Chemistry Central Journal, 8(1), 55. [Link]
- Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde. (2008). Sciencemadness.org. [Link]
- van 't Erve, T. J., et al. (2010).
- Iwata, M., et al. (1989). A chemical model of catechol-O-methyltransferase. Methylation of 3,4-dihydroxybenzaldehyde in aqueous solution. Chemical & Pharmaceutical Bulletin, 37(5), 1143-1146. [Link]
- Lewis, H. F., et al. (1930). Methylation of Phenol by Dimethyl Sulfate. Industrial & Engineering Chemistry, 22(1), 34-35. [Link]
- A Continuous Base-Catalyzed Methylation of Phenols with Dimethyl Carbonate. (2011). Organic Process Research & Development, 15(4), 921-924. [Link]
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
- Different methylating agents used for O-methylation of phenolic compounds.
- O-Methylation of phenolic compounds with dimethyl carbonate under solid/liquid phase transfer system.
- Aoyama, T., et al. (1984). Trimethylsilyldiazomethane: A Convenient Reagent for the O-Methylation of Phenols and Enols. Chemical and Pharmaceutical Bulletin, 32(9), 3759-3760. [Link]
- Williamson ether synthesis. Wikipedia. [Link]
- Bougie, D., & Deslongchamps, G. (2009). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 14(9), 3349-3357. [Link]
- 21.7: Methyl Ester Synthesis Using Diazomethane. (2020). Chemistry LibreTexts. [Link]
- Williamson Ether Synthesis. University of Colorado Boulder. [Link]
- Williamson Ether Synthesis. (2023). Chemistry LibreTexts. [Link]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sciencemadness Discussion Board - Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. NEW METHODS AND REAGENTS IN ORGANIC SYNTHESIS. 46. TRIMETHYLSILYLDIAZOMETHANE : A CONVENIENT REAGENT FOR THE O-METHYLATION OF PHENOLS AND ENOLS [jstage.jst.go.jp]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. A chemical model of catechol-O-methyltransferase. Methylation of 3,4-dihydroxybenzaldehyde in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. air.unimi.it [air.unimi.it]
- 18. Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up of 2-Methoxy-3,5-dimethylbenzaldehyde Production
Introduction: 2-Methoxy-3,5-dimethylbenzaldehyde is a key building block in the synthesis of various high-value compounds, particularly in the pharmaceutical and agrochemical industries.[1] While its synthesis on a laboratory scale is well-documented, transitioning to pilot and industrial-scale production presents a unique set of challenges that can impact yield, purity, and process safety. This guide is designed to serve as a dedicated technical support resource for researchers and process chemists. It provides in-depth troubleshooting advice, validated protocols, and answers to frequently encountered questions, grounded in established chemical principles to ensure a robust and scalable manufacturing process.
Section 1: Primary Synthetic Pathway: Formylation of 2,4-Dimethylanisole
The most industrially viable route to this compound is the electrophilic formylation of 2,4-dimethylanisole. The electron-donating nature of the methoxy and methyl groups strongly activates the aromatic ring towards substitution. Among various formylation methods, the Vilsmeier-Haack reaction is generally preferred for its high efficiency and applicability to activated aromatic systems.[2]
The Vilsmeier-Haack reaction involves the use of a substituted formamide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3] These reagents react in situ to form the electrophilic Vilsmeier reagent (a chloroiminium salt), which then attacks the electron-rich aromatic ring. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.[4]
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process in a direct question-and-answer format.
Low Reaction Yield
Q1: My Vilsmeier-Haack formylation of 2,4-dimethylanisole is resulting in low yields (<60%). What are the potential causes and how can I optimize the reaction?
A1: Low yield is a common issue when moving from a small to a larger scale. The root cause often lies in one of several critical process parameters.
-
Cause 1: Inefficient Vilsmeier Reagent Formation: The reaction between DMF and POCl₃ is exothermic and its efficiency is temperature-dependent. On a large scale, inadequate temperature control can lead to reagent degradation.
-
Solution: Implement controlled, portion-wise addition of POCl₃ to DMF while maintaining a low temperature (typically 0-10°C). This ensures the stable formation of the active electrophile.[5] Inefficient mixing in large reactors can also create localized hot spots, so ensure agitation is sufficient for the vessel size.[6]
-
-
Cause 2: Sub-optimal Stoichiometry: While medicinal chemists might use a large excess of reagents to drive reactions to completion, this is inefficient and costly at scale.[7]
-
Solution: The molar ratio of the Vilsmeier reagent to the substrate is critical. A slight excess of the reagent (typically 1.1 to 1.5 equivalents) is often optimal. Conduct a Design of Experiments (DoE) study at the lab scale to determine the ideal stoichiometric ratio for your system before scaling up.
-
-
Cause 3: Incomplete Reaction: The formylation of 2,4-dimethylanisole is generally slower than that of more activated substrates like N,N-dimethylaniline.
-
Solution: Monitor the reaction progress using an appropriate in-process control (IPC) like HPLC or GC. Ensure the reaction has reached full conversion of the starting material before initiating the work-up. Increasing the reaction temperature (e.g., to 50-70°C) after the initial electrophilic addition can often drive the reaction to completion, but this must be balanced against the risk of side reactions.[5]
-
-
Cause 4: Degradation during Work-up: The hydrolysis of the iminium intermediate is also exothermic and pH-sensitive. Uncontrolled addition of water or base can lead to temperature spikes and potential product degradation.
-
Solution: Quench the reaction mixture by slowly adding it to a cooled (ice/water) solution. For hydrolysis, the use of a buffered solution or the controlled addition of a base like sodium acetate to achieve a pH of 6-8 is recommended to avoid harsh conditions that could promote side reactions.[5]
-
Impurity Profile & Side Reactions
Q2: My final product is contaminated with a significant isomeric impurity. How can I improve regioselectivity?
A2: The directing effects of the substituents on 2,4-dimethylanisole are key. The methoxy group is a strong ortho-, para-director, while the methyl groups are weaker ortho-, para-directors. The primary sites of electrophilic attack are C3, C5, and C6.
-
C5 Position (Desired): This position is ortho to one methyl group and para to the methoxy group. This is a highly activated and sterically accessible position, leading to the desired product, this compound.
-
C3 Position: This position is ortho to both the methoxy group and a methyl group. While electronically activated, it is sterically hindered.
-
C6 Position: This position is ortho to the methoxy group but is flanked by a methyl group, creating significant steric hindrance.
The Vilsmeier-Haack reagent is a relatively bulky electrophile, which generally favors attack at the less sterically hindered position.[8] Therefore, formylation at the C5 position is heavily favored. If you are observing significant amounts of other isomers, such as 4-methoxy-2,6-dimethylbenzaldehyde (formylation at C3), consider the following:
-
Reaction Temperature: Lowering the reaction temperature can increase selectivity by favoring the kinetically preferred product and minimizing the energy available to overcome steric barriers.
-
Solvent Choice: The choice of solvent can influence the effective size and reactivity of the electrophile. Non-coordinating solvents like dichloromethane or 1,2-dichloroethane are common. Experimenting with solvent polarity may offer some improvement in selectivity.
Q3: What are other common side reactions during the formylation of substituted anisoles and how can I mitigate them?
A3: Besides isomeric impurities, other side reactions can complicate purification and reduce yield.
-
Di-formylation: If the product aldehyde is still sufficiently activated, a second formylation can occur. This is less common with the Vilsmeier-Haack reaction compared to harsher methods but can be observed if a large excess of the formylating agent is used or at elevated temperatures.[9]
-
Mitigation: Use the minimum effective excess of the Vilsmeier reagent (as determined by optimization studies) and maintain careful temperature control.
-
-
Demethylation of the Methoxy Group: Although rare under standard Vilsmeier-Haack conditions, prolonged exposure to the acidic reaction medium at high temperatures can potentially lead to some cleavage of the methyl ether, resulting in the corresponding hydroxybenzaldehyde impurity (e.g., 2-hydroxy-3,5-dimethylbenzaldehyde).[10]
-
Mitigation: Avoid excessive reaction times and temperatures. Ensure a rapid and efficient work-up to neutralize the acidic components.
-
Section 3: Scale-Up and Purification
Q4: What is the most effective method for purifying this compound at a multi-gram to kilogram scale?
A4: The choice of purification method at scale is a trade-off between purity, yield, cost, and throughput.
-
Flash Column Chromatography: While excellent for high purity at the lab scale, it is generally not economically viable or practical for kilogram-scale production due to high solvent consumption and low throughput.[6]
-
Distillation: this compound has a relatively high boiling point. Vacuum distillation can be an effective method for removing non-volatile impurities and unreacted starting material (2,4-dimethylanisole, b.p. ~191°C).[11] However, thermal stability must be assessed, as prolonged heating can cause degradation.
-
Crystallization/Recrystallization: This is often the most cost-effective and scalable method if a suitable solvent system can be identified. The product is a low-melting solid or liquid at room temperature, which can make crystallization challenging.[1][12]
-
Recommended Approach: A common strategy is to use a mixed solvent system, such as an alcohol (isopropanol, ethanol) with water, or a hydrocarbon solvent (heptane, hexane) with a more polar co-solvent (ethyl acetate). The goal is to find a system where the product is soluble at an elevated temperature but precipitates upon cooling, while impurities remain in the mother liquor.
-
Section 4: Protocols & Data
Lab-Scale Protocol: Vilsmeier-Haack Formylation of 2,4-Dimethylanisole
-
Disclaimer: This protocol is intended for trained chemists in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn. All operations involving POCl₃ should be conducted in a certified fume hood.
-
Reagent Preparation: To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF, 1.2 eq.). Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to the cooled DMF via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0-5°C for an additional 30 minutes.
-
Substrate Addition: Add 2,4-dimethylanisole (1.0 eq.) dropwise to the reaction mixture, again maintaining a low temperature.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60°C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. In a separate beaker, prepare a mixture of crushed ice and water. Slowly pour the reaction mixture onto the ice with vigorous stirring.
-
Hydrolysis & Neutralization: Add a saturated aqueous solution of sodium acetate or sodium bicarbonate portion-wise until the pH of the mixture is between 6 and 7. Stir for 1-2 hours at room temperature to ensure complete hydrolysis of the iminium intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the crude oil via vacuum distillation or crystallization as determined previously.
Analytical Purity Assessment: HPLC Method
For ensuring the quality of the final product, a robust analytical method is essential.[13]
| Parameter | Recommended Setting |
| Instrument | HPLC System with UV Detector |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water (containing 0.1% formic acid or phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Column Temp. | 30°C |
| Sample Prep. | Dissolve sample in mobile phase or acetonitrile to a concentration of ~0.5 mg/mL |
Section 5: Frequently Asked Questions (FAQs)
-
Q: What are the primary safety concerns when scaling up this reaction?
-
A: The primary hazards are the handling of phosphorus oxychloride, which is highly corrosive and reacts violently with water, and managing the exothermicity of both the Vilsmeier reagent formation and the reaction quench/hydrolysis steps. A thorough process safety review is mandatory before any scale-up operation.
-
-
Q: Can I use other formylating agents?
-
A: Yes, other formylation reactions like the Gattermann-Koch or standard Gattermann reaction exist. However, the Gattermann-Koch reaction is not applicable to phenol ethers, and the Gattermann reaction uses highly toxic hydrogen cyanide, making the Vilsmeier-Haack reaction the more practical choice for this substrate.[14]
-
-
Q: What are the recommended storage conditions for this compound?
-
A: The compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container, away from oxidizing agents. Storage at 0-8°C is often recommended to maintain long-term stability.[1]
-
References
- U.S. Patent US6670510B2, "Process for preparing 2,5-dimethoxy benzaldehyde," issued December 30, 2003.
- Chinese Patent CN103864588A, "Preparation method of 2,3-dimethoxy benzaldehyde," issued June 18, 2014.
- Chen, Z., et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University (Natural Science Edition), 25(2), 109-111. [Link]
- Collins, R. C., et al. (2017). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. [Link]
- Neuberger, A. (1948). Synthesis and Resolution of 2,5-Dihydroxyphenylalanine. Journal of Biological Chemistry, 173, 599-605. Sourced from The Hive Chemistry Discourse. [Link]
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- PubChem. (n.d.). 2,4-Dimethylanisole. National Center for Biotechnology Information.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos.
- Wikipedia. (n.d.). Gattermann reaction.
- Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction. Cambridge University Press. [Link]
- PubChem. (n.d.). 2-Hydroxy-3,5-dimethylbenzaldehyde. National Center for Biotechnology Information.
- PubChem. (n.d.). 3,5-Dimethoxybenzaldehyde. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Dependency of reaction yield on the pKa of the catalyst in DMSO in the N-formylation.
- Appchem. (n.d.). This compound.
- Rasayn Academy. (2022, April 19). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 [Video]. YouTube. [Link]
- Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- PubChem. (n.d.). 2-Hydroxy-3-methoxy-5-methylbenzaldehyde. National Center for Biotechnology Information.
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- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
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- 5. Organic Syntheses Procedure [orgsyn.org]
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- 10. 2-Hydroxy-3,5-dimethylbenzaldehyde | C9H10O2 | CID 4770245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,4-Dimethylanisole | C9H12O | CID 81221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. appchemical.com [appchemical.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Gattermann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-Methoxy-3,5-dimethylbenzaldehyde
Welcome to the technical support center for 2-Methoxy-3,5-dimethylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for purifying this versatile aromatic aldehyde. As an important intermediate in the synthesis of pharmaceuticals and fragrances, its purity is paramount for achieving reliable and reproducible results.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification strategies effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample?
A1: Impurities are highly dependent on the synthetic route employed. A common method for synthesizing this compound is the Vilsmeier-Haack formylation of 2,4-dimethylanisole.[3][4] Based on this, you can anticipate the following impurities:
-
Unreacted Starting Material: 2,4-dimethylanisole.
-
Oxidation Product: 2-Methoxy-3,5-dimethylbenzoic acid, formed by air oxidation of the aldehyde. Aldehydes are notoriously susceptible to oxidation, especially when heated or exposed to air for prolonged periods.[5]
-
Regioisomers: Depending on the selectivity of the formylation reaction, other isomers such as 4-Methoxy-2,6-dimethylbenzaldehyde could be present.
-
Residual Solvents & Reagents: Solvents like N,N-Dimethylformamide (DMF) or phosphorus oxychloride from the Vilsmeier-Haack reaction may persist if the initial workup is incomplete.[6][7]
Q2: How can I accurately assess the purity of my this compound?
A2: A multi-faceted approach is recommended for a comprehensive purity assessment.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and robust techniques. They provide quantitative purity data (often as % area) and can help identify volatile and non-volatile impurities.[8][9]
-
Spectroscopic Methods: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable. It not only confirms the structure of the desired product but can also be used for quantitative analysis (qNMR) to determine absolute purity against an internal standard.[10] The presence of a small peak around 10-12 ppm in the ¹H NMR spectrum, for instance, could indicate the presence of the corresponding carboxylic acid impurity.
Q3: Which purification method is the best choice for my needs?
A3: The optimal method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.
-
Vacuum Distillation: Ideal for large quantities and for separating compounds with significantly different boiling points. Since this compound is a liquid, this is often a highly effective method for removing non-volatile impurities.
-
Flash Column Chromatography: The method of choice for achieving very high purity, especially when separating compounds with similar boiling points but different polarities (e.g., the aldehyde from the less polar starting material).[11]
-
Chemical Extraction (Bisulfite Wash): A highly selective method for removing aldehyde impurities from a mixture. The aldehyde forms a water-soluble bisulfite adduct, which can be separated in an aqueous layer. The pure aldehyde can then be regenerated by treatment with a base.[12][13][14] This is particularly useful if your product of interest is a non-aldehyde and is contaminated with leftover starting aldehyde.
Q4: My aldehyde appears to be degrading or turning yellow. How can I prevent this?
A4: Aldehyde stability is a common concern. The primary degradation pathway is oxidation to the carboxylic acid. To mitigate this:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Cold & Dark Storage: Store the purified liquid at low temperatures (0-8°C is recommended) and protected from light, which can catalyze oxidation.[1]
-
Avoid Contaminants: Ensure all glassware is clean and free of residual acids, bases, or metals that could catalyze decomposition.
Decision Logic for Purification Method Selection
Use the following diagram to select the most appropriate purification strategy based on your specific experimental context.
Caption: Decision tree for selecting a purification method.
Data Presentation: Physical Properties
A clear understanding of the physical properties of your target compound and potential impurities is crucial for designing an effective purification strategy.
| Compound | Molecular Weight ( g/mol ) | Form | Boiling Point (°C) | Key Differentiating Property |
| This compound | 164.20[15] | Liquid[1][2] | ~105-107 °C at 10 mmHg (Predicted) | Aldehyde reactivity |
| 2,4-dimethylanisole (Starting Material) | 136.19 | Liquid | ~190-191 °C at 760 mmHg | Lower polarity, no aldehyde |
| 2-Methoxy-3,5-dimethylbenzoic acid | 180.20 | Solid | >300 °C (Predicted) | Acidic, much higher boiling point |
Experimental Protocols
These protocols are designed to be self-validating. Always monitor the purity of your fractions by TLC, GC, or LC-MS before combining them.
Protocol 1: Purification by Vacuum Distillation
This method is highly effective for removing non-volatile impurities like the corresponding carboxylic acid or baseline material from a large-scale reaction.
Methodology:
-
Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Use a magnetic stir bar in the distillation flask for smooth boiling.
-
Crude Material: Place the crude this compound into the distillation flask. Do not fill the flask more than two-thirds full.
-
Vacuum Application: Slowly and carefully apply vacuum from a vacuum pump. Bumping can occur if the vacuum is applied too rapidly.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: The product will begin to distill once its boiling point is reached at the applied pressure. Collect the fraction that distills at a constant temperature. Discard any initial forerun that may contain lower-boiling impurities.
-
Purity Check: Analyze the collected fraction for purity. If impurities are still present, a second distillation or column chromatography may be necessary.
Protocol 2: Purification by Flash Column Chromatography
This is the preferred method for achieving the highest purity by separating compounds based on their polarity.
Workflow for Flash Column Chromatography
Caption: Standard workflow for purification via flash chromatography.
Methodology:
-
Solvent System Selection: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to find a system where the desired product has an Rf value of approximately 0.3. A good starting point for aromatic aldehydes is a mixture of ethyl acetate and hexanes.[5]
-
Table 2: Recommended Starting Solvent Systems for TLC Analysis
Polarity Solvent System (v/v) Expected Observation Low 5% Ethyl Acetate in Hexanes Starting material moves high, aldehyde lower. Medium 10% Ethyl Acetate in Hexanes Good separation of aldehyde from impurities. | High | 20% Ethyl Acetate in Hexanes | Moves all components higher on the plate. |
-
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent (e.g., hexanes) and carefully pack the chromatography column.
-
Sample Loading: Adsorb the crude liquid onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the non-polar solvent. The less polar impurities (like unreacted 2,4-dimethylanisole) will elute first. Gradually increase the polarity of the mobile phase by adding more ethyl acetate to elute the more polar this compound.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Guides
Problem 1: My compound is decomposing on the silica gel column.
-
Possible Cause: Silica gel is inherently acidic and can catalyze the decomposition or polymerization of sensitive aldehydes.[11]
-
Troubleshooting Steps:
-
Deactivate the Silica: Before packing the column, wash the silica gel with a solvent mixture containing 1-2% triethylamine. This will neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Consider using a less acidic support like neutral alumina.
-
Work Quickly: Do not let the compound sit on the column for an extended period. A properly run "flash" column should be completed in 15-30 minutes.
-
Problem 2: My product "oiled out" instead of crystallizing during a recrystallization attempt.
-
Possible Cause: This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated with impurities that depress the melting point.[16][17] While this compound is a liquid, this is relevant if you are attempting to crystallize a solid derivative or impurity.
-
Troubleshooting Steps:
-
Re-heat and Add Solvent: Re-heat the mixture until the oil dissolves completely, then add a small amount of additional hot solvent to make the solution slightly less saturated.[18]
-
Induce Crystallization: Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
Change Solvent: Choose a solvent with a lower boiling point.
-
Problem 3: After a basic wash to remove acidic impurities, an emulsion has formed.
-
Possible Cause: Emulsions are common during extractions, especially with polar organic solvents or when salts are formed.[19]
-
Troubleshooting Steps:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, forcing the organic components out and helping to break the emulsion.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or diatomaceous earth can help break the emulsion.
-
References
- Google Patents. (n.d.). Process for preparing 2,5-dimethoxy benzaldehyde.
- PubChem. (n.d.). 2-Hydroxy-3,5-dimethylbenzaldehyde.
- Chem-Impex. (n.d.). This compound.
- Journal of Chongqing University. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
- Appchem. (n.d.). This compound.
- Wikipedia. (n.d.). 2,5-Dimethoxybenzaldehyde.
- ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- PMC. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
- JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Knowledge. (2024). How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory?
- Mac-Chem. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.
- ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- ResearchGate. (2021). How to purify low boiling aldehydes from a reaction mixture? Is it possible by column chromatography?
- ResearchGate. (2016). 3,4-Dimethoxybenzaldehyde.
- ACS Publications. (n.d.). Selective demethylation of 2,5-dimethoxybenzaldehyde to 5-hydroxy-2-methoxybenzaldehyde.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- ScienceBlogs. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview.
Sources
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- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Purification [chem.rochester.edu]
- 12. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
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- 19. Troubleshooting [chem.rochester.edu]
Technical Support Center: Troubleshooting Low Yield in Grignard Reactions with Benzaldehydes
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that while the Grignard reaction is a cornerstone of C-C bond formation, its sensitivity can lead to frustratingly low yields, especially when working with aromatic aldehydes like benzaldehyde. This guide is structured to help you diagnose and resolve common issues encountered during your experiments, moving from foundational principles to more nuanced side reactions and procedural optimizations.
Part 1: Foundational Issues - Is Your Grignard Reagent Viable?
The most frequent cause of failure is not the reaction with benzaldehyde itself, but the unsuccessful formation or premature decomposition of the Grignard reagent.
Q1: My reaction to form the Grignard reagent won't initiate, or it starts and then stops. What is happening?
A1: This is almost always due to two primary factors: passivation of the magnesium surface or the presence of moisture.
-
Magnesium Passivation: Magnesium turnings are typically coated with a thin, unreactive layer of magnesium oxide (MgO). This layer prevents the magnesium from reacting with the organic halide.[1] To achieve a successful reaction, you must activate the magnesium to expose a fresh, reactive metal surface.
-
Presence of Water: Grignard reagents are extremely potent bases and will react violently with any available proton source, especially water.[2][3] This reaction, known as quenching, forms a hydrocarbon and magnesium hydroxide salts, destroying your nucleophile.[4] Even trace amounts of moisture in your glassware, solvent, or starting materials can completely inhibit the reaction.[5][6]
Solutions & Protocol:
-
Rigorous Anhydrous Technique: All glassware must be either flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under a stream of inert gas (Nitrogen or Argon) immediately before use.[1][7] Solvents must be anhydrous grade, preferably freshly distilled from a suitable drying agent or passed through a solvent purification system.
-
Magnesium Activation: Before adding the solvent, mechanically activate the magnesium by gently crushing the turnings with a glass rod inside the reaction flask under an inert atmosphere.[1] Chemical activation is also highly effective; add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane.[1][8] These agents react with the MgO layer to expose the reactive Mg(0).
Protocol 1: Grignard Reagent Preparation and Activation
-
Place magnesium turnings (1.2 equivalents) into a three-neck, flame-dried round-bottom flask equipped with a stir bar, reflux condenser, and an addition funnel, all under a positive pressure of nitrogen.
-
Add a single crystal of iodine.
-
Begin stirring the dry magnesium turnings.
-
Add a small portion (~10%) of your organic halide (1.0 equivalent) dissolved in anhydrous diethyl ether or THF via the addition funnel.
-
Observe for signs of initiation: gentle bubbling on the magnesium surface, a color change (e.g., dissipation of the iodine color), and a gentle exotherm. Gentle warming with a heat gun may be required to start the reaction.[1]
-
Once initiated, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.[1]
-
After the addition is complete, continue to stir for 30-60 minutes until most of the magnesium has been consumed. The solution should appear cloudy and gray-to-brown.[1]
Part 2: Competing Pathways & Side Reactions
If you have successfully formed the Grignard reagent but still observe low yields of the desired secondary alcohol, competing side reactions are the likely cause.
Q2: My reaction produced a significant amount of a high-boiling, non-polar byproduct, and my benzaldehyde was recovered. What is this byproduct?
A2: You are likely observing the effects of Wurtz coupling . This is a common side reaction where the Grignard reagent couples with the remaining unreacted organic halide to form a new C-C bond, resulting in a dimer of your "R" group (R-R).[9][10]
R-MgX + R-X → R-R + MgX₂
This reaction is particularly prevalent if the local concentration of the organic halide is too high or if the reaction temperature becomes excessive during Grignard formation.[9]
Solutions:
-
Slow Addition: Ensure the organic halide is added slowly and dropwise during the Grignard formation step to maintain a low concentration relative to the magnesium.[9]
-
Temperature Control: While some initial heating may be needed, the formation is exothermic. Use a water bath to moderate the temperature and prevent overheating, which favors the Wurtz reaction.[8]
-
Choice of Solvent: 2-Methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling byproducts compared to THF or diethyl ether, particularly for benzyl Grignard reagents.[11]
Q3: My yield is low, and I've isolated a product that appears to be a reduced version of benzaldehyde (benzyl alcohol) or a product derived from enolization. Why?
A3: Grignard reagents with beta-hydrogens can act as reducing agents rather than nucleophiles, especially with sterically hindered ketones.[12] While less common with benzaldehyde, it is possible. A more likely scenario if you observe benzyl alcohol is quenching during workup before all the benzaldehyde has reacted. Enolization is a competing pathway where the Grignard reagent acts as a base, removing an alpha-proton from the carbonyl compound. Benzaldehyde lacks alpha-protons, so this specific side reaction is not a concern here, but it is a major issue with other aldehydes and ketones.[9][12]
Visualizing the Reaction Pathways
The following diagram illustrates the desired nucleophilic addition versus the most common side reactions.
Caption: Key reaction pathways in a Grignard reaction.
Part 3: Reaction Conditions & Workup
Proper execution of the addition and subsequent workup is crucial to maximize yield and simplify purification.
Q4: I've confirmed my Grignard reagent is present, but the reaction with benzaldehyde gives a low yield. What reaction parameters should I optimize?
A4: The key parameters are temperature, addition order, and stoichiometry.
-
Temperature: The addition of benzaldehyde to the Grignard reagent is highly exothermic. This step should be performed at a reduced temperature (typically 0 °C) to prevent side reactions and ensure controlled addition.[13]
-
Order of Addition: Always add the benzaldehyde solution to the Grignard reagent, not the other way around. This maintains an excess of the nucleophile, ensuring the aldehyde reacts as it is introduced and minimizing potential side reactions.
-
Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents) can help compensate for any accidental quenching and drive the reaction to completion.[14]
Table 1: Troubleshooting Summary
| Symptom | Potential Cause | Recommended Solution |
| Reaction does not initiate. | MgO passivation layer on Mg; Wet reagents/glassware. | Activate Mg with I₂ or 1,2-dibromoethane; Flame-dry all glassware and use anhydrous solvents.[1][8] |
| Low yield with significant R-R byproduct. | Wurtz coupling due to high temperature or [R-X]. | Add R-X slowly during Grignard formation; Moderate temperature with a water bath.[9] |
| Low yield, starting material recovered. | Incomplete reaction; Inactive Grignard reagent. | Use a slight excess (1.1-1.2 eq.) of Grignard reagent; Titrate reagent before use to confirm concentration.[14] |
| Formation of emulsions during workup. | Precipitation of magnesium salts (Mg(OH)X). | Use saturated aqueous NH₄Cl for quenching; Ensure vigorous stirring during quench.[7] |
| Product decomposes or dehydrates. | Quenching with strong, concentrated acid. | Use a buffered quench (sat. NH₄Cl) or a dilute acid (e.g., 1M HCl) at 0 °C.[15][16] |
Q5: My workup is difficult. I get a thick emulsion or a solid precipitate that makes extraction impossible. How do I properly quench the reaction?
A5: This is a very common issue caused by the precipitation of magnesium salts (ROMgX and MgX₂) upon addition of water. Quenching with a reagent that can chelate or dissolve these salts is critical.
-
Recommended Quenching Agent: The standard and most reliable method is to quench the reaction by slowly adding it to a cooled, vigorously stirred solution of saturated aqueous ammonium chloride (NH₄Cl).[1] The ammonium ion is a mild acid that protonates the alkoxide, while the chloride ions help keep the magnesium salts soluble.
-
Controlling the Quench: The quench is also exothermic. Perform it in an ice bath and add the reaction mixture to the quenching solution slowly and dropwise to maintain control.[16][17] Adding the quench solution to the reaction mixture can create a dangerous, uncontrolled exotherm, sometimes called a "volcano".[17]
Protocol 2: Grignard Addition and Aqueous Workup
-
Cool the prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Dissolve benzaldehyde (1.0 equivalent) in an equal volume of anhydrous ether or THF.
-
Add the benzaldehyde solution dropwise to the cold, stirring Grignard reagent over 30-45 minutes.[13]
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1-2 hours.
-
In a separate, larger flask, prepare a vigorously stirring solution of saturated aqueous NH₄Cl, cooled in an ice bath.
-
Slowly, and with extreme caution, transfer the reaction mixture via cannula or dropping funnel into the cold NH₄Cl solution.
-
Once the quench is complete, transfer the entire mixture to a separatory funnel. Extract the aqueous layer 2-3 times with diethyl ether or ethyl acetate.[7]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Troubleshooting Workflow
Use this decision tree to systematically diagnose the source of low yield.
Caption: A logical workflow for troubleshooting low Grignard yields.
References
- Filo. (2023, October 2).
- Quora. (2019, November 13).
- Leah4Sci. (2020, February 20).
- Chemguide. (n.d.). An Introduction to Grignard Reagents. Link
- Reddit. (2019, April 28).
- Alfa Chemistry. (n.d.). Grignard Reaction. Link
- Benchchem. (2025). Technical Support Center: Troubleshooting Grignard Reaction Workup with Phenylmagnesium Bromide. Link
- Elsevier Science & Technology. (n.d.). Grignard-Like Reaction in Water.
- Brainly.in. (2019, January 24). Differentiate between Wurtz Reaction and Grignard's Reaction. Link
- YouTube. (2024, March 16). Grignard reaction I Why Strong/Conc. Acids Must Be Avoided in Grignard Reaction Quenching I Workup. Link
- Filo. (2025, February 20). Give reaction Wurtz and wurtz fitting with grignard reagent. Link
- Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Grignards. Link
- Wikipedia. (n.d.). Wurtz reaction. Link
- Research and Reviews. (2021, October 27).
- University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling). Link
- Benchchem. (2025). Technical Support Center: Effective Quenching Methods for Grignard Reactions. Link
- Reddit. (2021, September 10). Grignard Formation - Troubleshooting and Perfecting. Link
- YouTube. (2014, September 15).
- Reddit. (2020, June 20). Troubleshooting my grignard reactions. Link
- Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Link
- YouTube. (2023, June 9). Unlocking Alcohol Synthesis with Grignard Reaction |Benzaldehyde. Link
- Organic Chemistry Portal. (n.d.). Grignard Reaction. Link
- Benchchem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Link
- Wikipedia. (n.d.). Grignard reaction. Link
- Royal Society of Chemistry. (2013). Green Chemistry. Link
- ACS Publications. (2018, March 21). Optimization of Grignard Addition to Esters. Link
- ResearchGate. (n.d.). Optimization of the 1,2-addition of Grignard reagents to ketone 1. Link
- Quora. (2019, March 19). How do you improve the percent yield in Grignard reaction?Link
- Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Link
- ResearchGate. (2002, December). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. Link
- Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Link
- DeGruyter. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Link
- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Link
- ChemSpider. (2012, May 14).
Sources
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Technical Support Center: Storage and Handling of 2-Methoxy-3,5-dimethylbenzaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the storage and handling of 2-Methoxy-3,5-dimethylbenzaldehyde. Our goal is to provide you with the expertise and practical solutions required to maintain the integrity and purity of this valuable aromatic aldehyde in your experiments.
Introduction: The Challenge of Aldehyde Instability
This compound is a versatile intermediate in the synthesis of pharmaceuticals and a key component in the fragrance industry.[1] However, like many aromatic aldehydes, it is susceptible to degradation, primarily through oxidation. The aldehyde functional group is readily oxidized to a carboxylic acid, which can introduce impurities that compromise experimental outcomes and product quality. This guide provides a comprehensive overview of the causes of degradation and robust strategies to prevent it.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation in this compound?
A1: The most common sign of degradation is the formation of a crystalline precipitate, which is the corresponding carboxylic acid (2-Methoxy-3,5-dimethylbenzoic acid). You may also observe a change in the physical appearance of the liquid, such as increased viscosity or a change in color. A shift in the characteristic odor can also indicate chemical changes.
Q2: My bottle of this compound has some white crystals. Is it still usable?
A2: The presence of white crystals, likely the oxidized benzoic acid derivative, indicates that the aldehyde has started to degrade. While the remaining liquid is still the aldehyde, the purity is compromised. For applications requiring high purity, it is recommended to use a fresh, un-degraded sample. For less sensitive applications, the liquid may be carefully decanted from the solid, but it should be noted that the purity is reduced.
Q3: How quickly does this compound degrade?
A3: The rate of degradation is highly dependent on storage conditions. Exposure to air (oxygen), light, and elevated temperatures will accelerate the oxidation process.[2] When stored under optimal conditions (refrigerated, under an inert atmosphere, and protected from light), the shelf life can be significantly extended.
Q4: Can I use a standard laboratory refrigerator for storage?
A4: Yes, a standard laboratory refrigerator is suitable, provided it can maintain a consistent temperature. For this compound, a storage temperature of 0-8°C is recommended.[1][3] It is crucial to ensure the container is tightly sealed to prevent the ingress of moisture and air.
Troubleshooting Guide: Common Storage Issues and Solutions
| Issue | Probable Cause | Solution |
| Crystallization or precipitate formation | Oxidation of the aldehyde to carboxylic acid due to exposure to air. | Store under an inert atmosphere (nitrogen or argon). Use a fresh bottle and implement proper inert gas handling techniques for future use. |
| Discoloration (yellowing) | Photodegradation or side reactions from prolonged exposure to light or elevated temperatures. | Store in an amber glass bottle to protect from light. Ensure storage is at the recommended refrigerated temperature. |
| Inconsistent experimental results | Use of partially degraded aldehyde, leading to lower effective concentration and impurities. | Always use a fresh, properly stored sample for sensitive reactions. Qualitatively or quantitatively assess the purity of the aldehyde before use if degradation is suspected. |
The Science of Prevention: Understanding Oxidation and Protective Measures
The primary degradation pathway for this compound is autoxidation, a free-radical chain reaction that occurs in the presence of oxygen.[4][5] This process is often initiated by light or heat.
The Oxidation Cascade
The mechanism of benzaldehyde autoxidation involves the formation of a benzoyl radical, which then reacts with oxygen to form a benzoylperoxy radical. This radical can then abstract a hydrogen atom from another benzaldehyde molecule, propagating the chain reaction and forming perbenzoic acid, which can further react to form benzoic acid.
Caption: Autoxidation pathway of this compound.
Preventative Strategies
To mitigate oxidation, a multi-faceted approach to storage and handling is essential.
1. Temperature Control:
Storing the aldehyde at a reduced temperature of 0-8°C significantly slows down the rate of the oxidation reaction.[1][3]
2. Exclusion of Oxygen (Inert Atmosphere):
Replacing the air in the headspace of the storage container with an inert gas, such as nitrogen or argon, is one of the most effective ways to prevent oxidation.[6][7]
3. Protection from Light:
Using amber glass bottles or storing the container in a dark place minimizes light exposure, which can initiate the radical chain reaction.
4. Use of Antioxidants:
The addition of a small amount of a suitable antioxidant can terminate the free-radical chain reaction. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for organic compounds.[8] BHT acts as a radical scavenger, donating a hydrogen atom to the peroxy radical, thus terminating the chain reaction.[[“]][10][11][12]
Caption: Mechanism of BHT as a radical scavenger.
Experimental Protocols
Protocol 1: Proper Storage of this compound
-
Container Selection: Use a clean, dry amber glass bottle with a PTFE-lined cap to ensure a tight seal and protection from light.
-
Inert Gas Blanketing: Before sealing, flush the headspace of the bottle with a gentle stream of dry nitrogen or argon for 1-2 minutes to displace any air.
-
Refrigeration: Store the sealed bottle in a refrigerator at 0-8°C .[1][3]
-
Antioxidant Addition (Optional): For long-term storage, consider adding BHT to a concentration of 0.01-0.1% (w/w).
Protocol 2: Qualitative Assessment of Oxidation using Tollen's Test
Tollen's test, also known as the silver mirror test, can be used to confirm the presence of the aldehyde functional group. A positive test indicates the presence of the aldehyde, while a diminished or negative result in a previously pure sample may suggest significant degradation.
Materials:
-
0.1 M Silver Nitrate (AgNO₃) solution
-
10% Sodium Hydroxide (NaOH) solution
-
Concentrated Ammonia (NH₃) solution
-
Test sample of this compound
-
Clean test tubes
Procedure:
-
To a clean test tube, add 2 mL of 0.1 M AgNO₃ solution.
-
Add one drop of 10% NaOH solution. A brown precipitate of silver oxide (Ag₂O) will form.
-
Add concentrated ammonia solution dropwise, with shaking, until the brown precipitate just dissolves. This is your Tollen's reagent. Caution: Tollen's reagent should be freshly prepared and not stored, as it can form explosive silver fulminate upon standing.
-
Add 2-3 drops of the this compound sample to the Tollen's reagent.
-
Gently warm the test tube in a water bath for a few minutes.
-
Observation: The formation of a silver mirror on the inner wall of the test tube or a black precipitate of silver indicates a positive test for the aldehyde.
Protocol 3: Quantitative Analysis of Oxidation by HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a sensitive method to quantify the amount of aldehyde and its carboxylic acid degradation product.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile with a small amount of strong acid, e.g., sulfuric acid)
-
This compound standard
-
2-Methoxy-3,5-dimethylbenzoic acid standard
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of both the aldehyde and the carboxylic acid in acetonitrile.
-
Sample Preparation: Dissolve a known amount of the test sample in acetonitrile.
-
Derivatization: To a known volume of the sample and each standard, add an excess of the DNPH solution. Allow the reaction to proceed in a warm water bath (e.g., 60°C) for approximately 30 minutes to form the hydrazone derivative of the aldehyde. The carboxylic acid will not react.
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: The hydrazone derivative has a strong absorbance around 360 nm. The carboxylic acid can be detected at a lower wavelength (e.g., 230 nm).
-
Injection: Inject the derivatized samples and standards.
-
-
Quantification: Create a calibration curve for the aldehyde derivative and the underivatized carboxylic acid. Determine the concentration of each in the test sample by comparing the peak areas to the calibration curves.
References
- F. A. Carey and R. J. Sundberg, Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed. Springer, 2007.
- G.
- J. March, Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed. Wiley, 1992.
- Butylated hydroxytoluene. Wikipedia. [URL: en.wikipedia.
- BHT - Ingredient. L'Oréal. [URL: www.loreal.com/en/inside-our-products/ingredients/bht/]
- ANTIOXIDANT BHT. Ataman Kimya. [URL: www.
- BHT. SpecialChem. [URL: https://cosmetics.specialchem.com/inci/bht]
- The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Nature Communications. [URL: www.
- Study of Butylated Hydroxytoluene Inhibiting the Coal Oxidation at Low Temperature: Combining Experiments and Quantum Chemical Calculations. ACS Omega. [URL: pubs.acs.org/doi/10.1021/acsomega.2c01229]
- Study of the BHT Oxidation Mechanism Coupling Theory and Experiment. The Journal of Physical Chemistry B. [URL: pubs.acs.org/doi/10.1021/acs.jpcb.5b09000]
- Harnessing Autoxidation of Aldehydes: In Situ Iodoarene Catalyzed Synthesis of Substituted 1,3,4-Oxadiazole, in the Presence of Molecular Oxygen. Organic Chemistry Portal. [URL: www.organic-chemistry.org/abstracts/lit4/868.shtm]
- Mechanisms and Kinetics Studies of Butylated Hydroxytoluene Degradation to Isobutene. Environmental Science & Technology. [URL: pubs.acs.org/doi/10.1021/acs.est.0c00067]
- Butylated Hydroxytoluene (BHT) mechanism of action. Consensus. [URL: https://consensus.app/papers/what-butylated-hydroxytoluene-bht-mechanism-action/0d3a5e8f0c7b5f7e8a1b3d9c8e2f1a0d/]
- Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): A review. European Journal of Medicinal Chemistry. [URL: www.sciencedirect.com/science/article/abs/pii/S022352341530266X]
- This compound. Chem-Impex. [URL: www.chemimpex.com/products/2-methoxy-3-5-dimethylbenzaldehyde]
- 230490 this compound ≥95% (NMR) CAS: 16313-77-2. [URL: www.alfa.
- Principles of Inert Atmosphere Storage. ResearchGate. [URL: https://www.researchgate.
- Inerting in the chemical industry. Linde. [URL: https://www.linde-gas.com/en/images/Inerting%20in%20the%20chemical%20industry_tcm17-474778.pdf]
Sources
- 1. Aldehydes: What We Should Know About Them [mdpi.com]
- 2. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC–MS and GC–MS/MS measurement of malondialdehyde (MDA) in clinical studies: Pre-analytical and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 5. researchgate.net [researchgate.net]
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- 8. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 9. consensus.app [consensus.app]
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- 12. Study of the BHT Oxidation Mechanism Coupling Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Greener Synthesis Routes for 2-Methoxy-3,5-dimethylbenzaldehyde
Welcome to the technical support guide for the greener synthesis of 2-Methoxy-3,5-dimethylbenzaldehyde. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into sustainable synthetic strategies. We move beyond traditional, often hazardous, methodologies to explore environmentally benign alternatives that prioritize safety, efficiency, and waste reduction. This guide is structured to provide not only step-by-step protocols but also the causal logic behind experimental choices and robust troubleshooting for issues you may encounter.
Introduction: The Imperative for Greener Aromatic Aldehyde Synthesis
This compound is a valuable building block in the synthesis of fine chemicals and pharmaceutical intermediates. Conventional synthesis routes often rely on harsh and toxic reagents, such as phosphorus oxychloride in the Vilsmeier-Haack reaction or the use of highly toxic methylating agents like dimethyl sulfate.[1][2] The growing emphasis on sustainable chemical manufacturing necessitates a shift towards greener alternatives that minimize environmental impact and enhance laboratory safety.[3][4]
This guide details two primary greener pathways, each designed to replace a problematic step in the traditional synthesis paradigm:
-
Route A: Greener Ortho-Formylation: An approach that avoids corrosive and hazardous reagents by employing a magnesium-chelated system.
-
Route B: Greener Methylation: A strategy that replaces toxic methylating agents with dimethyl carbonate (DMC), a recognized green reagent.[5]
Additionally, we will explore the forward-looking potential of biocatalysis as an emerging frontier for the sustainable production of aromatic aldehydes.[6][7]
Route A: Greener Formylation of 2,4-Dimethylanisole
This route focuses on the direct, regioselective formylation of a readily available precursor, 2,4-dimethylanisole, using a significantly safer reagent system than classical methods like the Vilsmeier-Haack reaction.[8] The methodology is based on the ortho-formylation of phenols and their ethers using paraformaldehyde, catalyzed by magnesium chloride and a tertiary amine.[9]
Scientific Rationale
The key to this process is the role of magnesium chloride (MgCl₂). It acts as a Lewis acid, coordinating to both the oxygen of the methoxy group and the oxygen of paraformaldehyde. This coordination forms a transient six-membered ring intermediate, which facilitates the electrophilic attack of the formyl group specifically at the ortho position. Triethylamine (Et₃N) acts as a base to deprotonate the intermediate and regenerate the aromatic system. This chelation-controlled mechanism provides high regioselectivity and avoids the use of highly corrosive acid chlorides.[9]
Experimental Workflow: Greener Formylation
Caption: Workflow for MgCl₂-mediated ortho-formylation.
Detailed Experimental Protocol
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2,4-dimethylanisole (1.0 eq.), anhydrous acetonitrile (10 mL per mmol of substrate), and triethylamine (3.0 eq.).
-
Reagent Addition: Under a gentle stream of nitrogen, add anhydrous magnesium chloride (2.0 eq.) and paraformaldehyde (2.5 eq.).
-
Reaction: Heat the suspension to reflux (approximately 80-85°C) with vigorous stirring. The reaction mixture will typically become a thick, pale-yellow slurry.
-
Monitoring: Monitor the reaction for 12-18 hours using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction vessel in an ice bath. Slowly and carefully quench the reaction by adding cold 2M hydrochloric acid (aq) until the mixture becomes an acidic, clear solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Troubleshooting Guide & FAQs
| Question/Issue | Probable Cause & Recommended Solution |
| Low or No Conversion | 1. Wet Reagents: MgCl₂ is highly hygroscopic. Ensure it is anhydrous. Dry in an oven at >150°C before use. Use dry acetonitrile. 2. Insufficient Heating: Ensure the reaction reaches a full, steady reflux. A thick slurry may require efficient stirring to ensure even heat distribution. |
| Formation of Polymeric Byproducts | 1. Incorrect Stoichiometry: An excess of paraformaldehyde or insufficient MgCl₂ can lead to polymerization. Adhere strictly to the recommended stoichiometry. 2. High Temperature: Overheating can promote side reactions. Maintain a controlled reflux. |
| Poor Regioselectivity | This method is highly selective for the ortho position due to MgCl₂ chelation. If other isomers are detected, confirm the identity and purity of your starting material (2,4-dimethylanisole). |
| Difficult Work-up (Emulsion) | The magnesium salts formed during quenching can sometimes cause emulsions. Adding more brine during the washing step or filtering the quenched mixture through a pad of celite before extraction can help break the emulsion. |
| FAQ: Why is this route "greener"? | It avoids highly corrosive and toxic reagents like POCl₃, SOCl₂, or HCN used in traditional formylation reactions (e.g., Vilsmeier-Haack, Gattermann).[8] The reagents are more stable and easier to handle, and the byproducts (magnesium salts and triethylammonium chloride) are less hazardous. |
| FAQ: Can other solvents be used? | While acetonitrile is common, other high-boiling, non-protic solvents like toluene have been reported for similar reactions.[10] However, solvent choice may impact reaction time and yield, requiring re-optimization. |
Route B: Greener Methylation of 2-Hydroxy-3,5-dimethylbenzaldehyde
This approach begins with 2-hydroxy-3,5-dimethylbenzaldehyde (a derivative of 2,4-dimethylphenol) and employs Dimethyl Carbonate (DMC) for the methylation step. DMC is a non-toxic, biodegradable reagent that serves as an excellent green alternative to traditional methylating agents like dimethyl sulfate (DMS) or methyl iodide, which are highly toxic and carcinogenic.[5]
Scientific Rationale
DMC acts as a methylating agent via a BAl2-type nucleophilic substitution mechanism. In the presence of a base (like potassium carbonate, K₂CO₃), the phenolic hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion. This ion then attacks one of the methyl groups of DMC. The reaction produces the desired methoxy group and a harmless, volatile byproduct (methanol and CO₂) upon breakdown of the intermediate methyl carbonate anion. The use of a polar aprotic solvent like DMF or DMSO facilitates the reaction by solvating the cation (K⁺) and leaving the phenoxide anion highly reactive.[5]
Experimental Workflow: Greener Methylation
Caption: Workflow for methylation using Dimethyl Carbonate (DMC).
Detailed Experimental Protocol
-
Reactor Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-hydroxy-3,5-dimethylbenzaldehyde (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and N,N-Dimethylformamide (DMF, 5 mL per mmol of substrate).
-
Reagent Addition: Add dimethyl carbonate (DMC, 3.0-5.0 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to 120-140°C with efficient stirring for 6-10 hours.
-
Monitoring: Track the disappearance of the starting material by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water. A precipitate may form.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 25 mL).
-
Washing and Drying: Combine the organic extracts and wash thoroughly with brine to remove residual DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography to yield the pure product.
Troubleshooting Guide & FAQs
| Question/Issue | Probable Cause & Recommended Solution |
| Incomplete Reaction | 1. Insufficient Temperature/Time: DMC is less reactive than DMS. Higher temperatures (120-140°C) and longer reaction times are necessary. 2. Ineffective Base: Ensure the K₂CO₃ is finely powdered and anhydrous to maximize its surface area and basicity. 3. Water in the Reaction: Water can hydrolyze DMC and reduce the effectiveness of the base. Use anhydrous solvent and reagents. |
| Side Product Formation | At very high temperatures, the aldehyde group could potentially undergo side reactions. Maintain the temperature within the recommended range. If the starting material was produced via Reimer-Tiemann, ensure it is pure, as impurities can lead to other methylated byproducts.[1][2] |
| Difficulty Removing DMF | DMF is a high-boiling solvent. Repeated washing of the organic extract with water or brine is crucial for its removal. If traces remain, they can often be removed during vacuum distillation of the product. |
| FAQ: What are the main advantages of DMC? | DMC is considered a green reagent because it is non-toxic, derived from a sustainable C1 source (methanol and CO₂), and biodegradable. Its byproducts (methanol and CO₂) are significantly more benign than those from traditional methylating agents.[5] |
| FAQ: Is a catalyst needed? | While the base (K₂CO₃) is the primary promoter, some protocols may use a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to accelerate the reaction, especially if using a less polar solvent or a two-phase system. |
Route C: Biocatalytic Synthesis (Emerging & Forward-Looking)
Biocatalysis represents a frontier in green chemistry, offering unparalleled selectivity under mild, aqueous conditions.[3] For this compound, a potential biocatalytic route would involve the enzymatic oxidation of the corresponding alcohol, 2-Methoxy-3,5-dimethylbenzyl alcohol.
Scientific Rationale
This approach leverages enzymes like alcohol dehydrogenases (ADHs) or alcohol oxidases.[11] These enzymes can selectively oxidize a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid, a common problem in chemical oxidations. The reaction occurs at or near room temperature in an aqueous buffer, eliminating the need for harsh solvents and oxidizing agents. A key challenge in microbial systems is the further reduction of the desired aldehyde back to the alcohol by other endogenous enzymes.[7] Modern metabolic engineering has addressed this by creating "RARE" (Reduced Aromatic Aldehyde Reduction) strains of hosts like E. coli, where multiple reductase genes have been deleted to allow for the accumulation of the aldehyde product.[12]
Conceptual Workflow: Biocatalysis
Caption: Conceptual workflow for whole-cell biocatalytic oxidation.
Troubleshooting Guide & FAQs
| Question/Issue | Probable Cause & Recommended Solution |
| Low Enzyme Activity/Expression | 1. Suboptimal Growth Conditions: Optimize temperature, pH, aeration, and media composition for the host organism. 2. Codon Mismatch: Ensure the gene for the desired ADH is codon-optimized for the expression host (E. coli, yeast, etc.). |
| Product is Reduced Back to Alcohol | The host organism possesses endogenous reductases. Use an engineered strain with reductase gene deletions (e.g., a RARE strain) to prevent this back-reaction.[7][12] |
| Substrate/Product Toxicity | Aromatic aldehydes can be toxic to microbial cells, inhibiting the reaction. Control the substrate feed rate to maintain a low concentration. Consider in-situ product removal (e.g., using an organic overlay or resin) to keep the product concentration below the toxic threshold. |
| FAQ: Is biocatalysis scalable? | Yes, biocatalytic processes are used on an industrial scale for manufacturing pharmaceuticals and fine chemicals. The primary challenges are the initial investment in strain development and fermentation infrastructure, but the operational benefits (mild conditions, safety, high selectivity) are significant. |
| FAQ: How is the precursor alcohol made? | 2-Methoxy-3,5-dimethylbenzyl alcohol can be synthesized by the reduction of the target aldehyde or a corresponding ester, often using standard, mild reducing agents like sodium borohydride. |
Comparative Analysis of Greener Routes
| Parameter | Route A (Greener Formylation) | Route B (Greener Methylation) | Route C (Biocatalysis) |
| Key Reagents | MgCl₂, Et₃N, Paraformaldehyde | Dimethyl Carbonate (DMC), K₂CO₃ | Renewable feedstocks, enzymes |
| Solvents | Acetonitrile, Toluene | DMF, DMSO | Water (aqueous buffer) |
| Temperature | 80 - 110°C | 120 - 140°C | 25 - 40°C |
| Key "Green" Advantage | Avoids highly corrosive/toxic formylating agents. High regioselectivity.[9] | Replaces highly toxic/carcinogenic methylating agents with benign DMC.[5] | Runs in water at low temp; highly selective; uses renewable catalysts; minimal waste.[6][11] |
| Primary Drawbacks | Moderate temperatures; use of organic solvents; stoichiometric metal salts. | High temperatures; high-boiling polar aprotic solvents can be difficult to remove. | Requires significant upfront biological development (strain engineering); potential substrate/product inhibition. |
| Waste Profile | Magnesium and ammonium salts. | Inorganic salts; high-boiling solvents. | Primarily aqueous waste and biomass, both often biodegradable. |
References
- Jiang, Y., et al. (2017). Temperature‐Directed Biocatalysis for the Sustainable Production of Aromatic Aldehydes or Alcohols. ChemSusChem.
- Ni, J., et al. (2021). Production of Aldehydes by Biocatalysis. International Journal of Molecular Sciences.
- Clomburg, J.M., et al. (2012). Synthesis and accumulation of aromatic aldehydes in an engineered strain of Escherichia coli. Applied and Environmental Microbiology.
- Den-Haan, H., et al. (2021). Biocatalytic oxidation of fatty alcohols into aldehydes for the flavors and fragrances industry. Biotechnology Advances.
- Ningbo Inno Pharmchem Co., Ltd. (2026). The Future of 2,5-Dimethoxybenzaldehyde: Innovations in Green Synthesis and Applications.
- Hansen, T.V., & Skattebøl, L. (2012). Ortho-Formylation of Phenols Using MgCl₂, Et₃N and Paraformaldehyde. Organic Syntheses, 89, 220.
- Wikipedia. Formylation.
- Google Patents. (2021). Method for synthesizing environment-friendly p-methoxybenzaldehyde. CN106946674B.
- Chen, Z., et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University (Natural Science Edition).
- Bar, G., et al. (2019). Making natural products from renewable feedstocks: back to the roots?. Natural Product Reports.
- ResearchGate. Environmentally friendly solvents.
Sources
- 1. qks.cqu.edu.cn [qks.cqu.edu.cn]
- 2. 2,5-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde - Google Patents [patents.google.com]
- 6. jeffleenovels.com [jeffleenovels.com]
- 7. Production of Aldehydes by Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formylation - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
Technical Support Center: Enhancing Selectivity in the Formylation of Dimethylphenols
Welcome to the technical support center for the selective formylation of dimethylphenols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution on highly activated phenol substrates. Here, we move beyond simple protocols to explain the "why" behind the "how," offering field-proven insights to help you troubleshoot and optimize your reactions for enhanced selectivity and yield.
Introduction: The Challenge of Regiocontrol
The formylation of dimethylphenols is a crucial transformation for synthesizing a wide array of valuable intermediates in pharmaceuticals, agrochemicals, and materials science. The introduction of a formyl (-CHO) group onto the dimethylphenol scaffold is complicated by the directing effects of the hydroxyl and two methyl groups. These activating groups enhance the nucleophilicity of the aromatic ring but also create a competitive environment where multiple positions are susceptible to electrophilic attack. The primary challenge lies in controlling the regioselectivity to obtain the desired isomer, predominantly avoiding the formation of unwanted side products. This guide will delve into the nuances of common formylation reactions and provide actionable troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity in the formylation of dimethylphenols so difficult?
A1: The hydroxyl group is a powerful ortho-, para-directing activator, and the two methyl groups are also ortho-, para-directing activators.[1] This combined activating effect makes the aromatic ring highly reactive. The specific isomer of dimethylphenol (e.g., 2,4- 2,5-, 2,6-, 3,4-, or 3,5-dimethylphenol) will have a unique electronic and steric environment, leading to mixtures of products. For instance, in 3,5-dimethylphenol, the positions ortho to the hydroxyl group (2- and 6-) are highly activated and sterically accessible, potentially leading to diformylation.[2]
Q2: Which formylation method is generally best for ortho-selectivity?
A2: Several methods favor ortho-formylation. The Reimer-Tiemann reaction is a classic method for ortho-formylation of phenols.[3][4] The Duff reaction also preferentially yields the ortho-formylated product.[5][6] A particularly effective method for exclusive ortho-formylation involves the use of magnesium chloride and triethylamine with paraformaldehyde, as described by Casnati and Skattebøl.[7][8][9] This method's selectivity is attributed to the formation of a magnesium phenoxide complex that directs the electrophile to the ortho position.
Q3: Can I achieve para-formylation selectively?
A3: Achieving high para-selectivity is more challenging due to the strong ortho-directing nature of the hydroxyl group. However, in cases where the ortho positions are sterically hindered, para-formylation can become the major pathway.[6][10] For example, in 2,6-dimethylphenol, the ortho positions are blocked, and formylation will occur at the para position. The choice of formylation agent and reaction conditions can also influence the ortho/para ratio.
Method Selection Guide
Choosing the right formylation method is critical for success. The following diagram provides a decision-making workflow based on the substitution pattern of your dimethylphenol and the desired regioselectivity.
Caption: Decision workflow for selecting a formylation method.
Troubleshooting Guide
Issue 1: Low Regioselectivity (Mixture of ortho and para Isomers)
-
Probable Cause: In reactions like the Reimer-Tiemann, the formation of both ortho and para isomers is common, although the ortho product usually predominates.[2] The phenoxide ion has high electron density at both the ortho and para positions, making both susceptible to attack by the electrophile (dichlorocarbene).[3]
-
Solutions & Optimization:
-
Chelation Control: For superior ortho-selectivity, switch to the MgCl₂/Et₃N/paraformaldehyde method. The magnesium ion chelates with the phenolic oxygen, directing the incoming electrophile (formaldehyde) to the adjacent ortho position. This method often gives exclusively ortho-formylation.[7][8]
-
Solvent Effects: In the Reimer-Tiemann reaction, the choice of solvent can influence the ortho/para ratio. The use of a biphasic solvent system is standard.[3][11] Experimenting with phase-transfer catalysts may also alter the selectivity.
-
Steric Hindrance: If your substrate allows, introducing a bulky protecting group on the hydroxyl moiety can sterically hinder the ortho positions, favoring para substitution. However, this adds extra steps to your synthesis.
-
Issue 2: Poor Yield and Formation of Polymeric Resin
-
Probable Cause: Phenols are highly susceptible to polymerization with formaldehyde sources, especially under harsh acidic or basic conditions, leading to the formation of phenol-formaldehyde-type resins.[2] This is particularly problematic in the Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium.[12]
-
Solutions & Optimization:
-
Temperature Control: Avoid high reaction temperatures, which accelerate polymerization.[2] Maintain the lowest temperature at which the formylation proceeds at a reasonable rate.
-
Stoichiometry: Carefully control the stoichiometry of the formylating agent. Using an excess of paraformaldehyde or HMTA can drive the reaction towards di-formylation and polymerization. A formaldehyde-to-phenol ratio of less than one can help minimize resin formation.[2]
-
Reaction Time: Monitor the reaction progress closely using TLC or HPLC and quench the reaction as soon as the desired product is formed to prevent over-reaction.
-
Issue 3: Di-formylation or Other Side Reactions
-
Probable Cause: In dimethylphenols with two available ortho positions (like 3,5-dimethylphenol) or an available ortho and para position, di-formylation can be a significant side reaction, especially with prolonged reaction times or an excess of the formylating agent.[2][13] In the Reimer-Tiemann reaction, side products from the attack of dichlorocarbene on the aromatic ring can also form.[14][15]
-
Solutions & Optimization:
-
Control Stoichiometry: Reducing the amount of the formylating agent (e.g., HMTA in the Duff reaction) relative to the dimethylphenol can favor mono-formylation.[2]
-
Reaction Conditions: Milder reaction conditions can often suppress side reactions. The Vilsmeier-Haack reaction, which uses a pre-formed Vilsmeier reagent, is generally milder than the Reimer-Tiemann or Duff reactions and can provide cleaner product profiles for electron-rich arenes.[16][17][18]
-
Work-up Procedure: A careful work-up is crucial. For the Reimer-Tiemann reaction, the intermediate dichloromethyl substituted phenol must be hydrolyzed to the aldehyde.[3][19] Ensure complete hydrolysis during the work-up to avoid isolating intermediates.
-
Comparative Summary of Formylation Methods
| Method | Reagents | Selectivity | Common Issues |
| Reimer-Tiemann | CHCl₃, strong base (e.g., NaOH) | Primarily ortho[3][20] | Mixture of isomers, low yields, harsh conditions.[11][21] |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid | Primarily ortho[6] | Low yields, resin formation, potential for di-formylation.[2][13] |
| Vilsmeier-Haack | DMF, POCl₃ | Dependent on substrate; often para to activating groups if ortho is hindered.[22] | Requires electron-rich substrates; the Vilsmeier reagent is a weaker electrophile.[17] |
| Gattermann | HCN, HCl, Lewis acid (e.g., AlCl₃) | General formylation | Use of highly toxic HCN.[23][24] Not applicable to phenols directly.[25] |
| MgCl₂/Et₃N Method | MgCl₂, Et₃N, paraformaldehyde | Exclusively ortho[7][8] | Requires anhydrous conditions.[26] |
Experimental Protocols
Protocol 1: High Ortho-Selectivity Formylation using MgCl₂/Et₃N
This protocol is adapted from the work of Hansen and Skattebøl and provides excellent ortho-selectivity.[7][27]
-
To a stirred suspension of anhydrous magnesium chloride (2.2 equivalents) and paraformaldehyde (2.5 equivalents) in anhydrous tetrahydrofuran (THF), add triethylamine (2.2 equivalents) dropwise under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the dimethylphenol (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux (around 65-75 °C) and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.[26]
-
Cool the reaction to room temperature and add diethyl ether.
-
Wash the organic phase successively with 1 N HCl and water. Be cautious as gas may evolve during the acid wash.[26]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: Troubleshooting Purification of Formylated Dimethylphenols
The similar polarities and boiling points of isomeric products can make purification challenging.[28][29]
-
Problem: Co-elution of isomers during column chromatography.
-
Solution: Use a longer column and a shallower solvent gradient. Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system. Preparative HPLC can offer higher resolution for difficult separations.[29]
-
-
Problem: Difficulty in recrystallizing the product.
-
Solution: Perform a systematic screen of different solvent systems (e.g., hexane/ethyl acetate, toluene, ethanol/water). If the product is an oil, try converting it to a solid derivative (e.g., a 2,4-dinitrophenylhydrazone) for characterization, and then regenerate the aldehyde. Seeding the solution with a small crystal of pure product can induce crystallization.
-
Mechanistic Insights: The Origin of Selectivity
The selectivity in these reactions is a delicate interplay of electronic and steric effects.[30][31]
Caption: Comparison of Reimer-Tiemann and MgCl₂-mediated mechanisms.
In the Reimer-Tiemann reaction, the free phenoxide ion is attacked by the electrophilic dichlorocarbene.[3] The negative charge is delocalized to the ortho and para positions, leading to a mixture of products. In contrast, the MgCl₂-mediated method involves a magnesium-phenoxide complex that directs the incoming formaldehyde to the ortho position through a six-membered transition state, resulting in high selectivity.[7][8]
References
- ortho-Formylation of phenols. Organic Syntheses Procedure.
- Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220.
- Hansen, T. V., & Skattebøl, L. (2012). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. ResearchGate.
- Chemistry Learners. (2023). Reimann Tiemann reaction | formylation of phenol. YouTube.
- Wikipedia. (n.d.). Reimer–Tiemann reaction. In Wikipedia.
- Garrido-Bañuelos, G., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. RSC Publishing.
- Wikipedia. (n.d.). Gattermann reaction. In Wikipedia.
- Wynberg, H. (n.d.). The Reimer-Tiemann Reaction. Sciencemadness.org.
- This video discusses the impact of steric effects on the outcomes of EAS electrophilic aromatic substitution reactions. (2021). YouTube.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Why is the mono-aldehyde B the major product, and not the dialdehyde A? (2014). Chemistry Stack Exchange.
- Process for the purification of 2, 6-dimethylphenol. (1967). Google Patents.
- Serra, V. V., et al. (n.d.). The Formylation of N,N‑Dimethylcorroles. PMC - PubMed Central.
- Gattermann reaction. (2020). L.S.College, Muzaffarpur.
- Hansen, T. V. (2020). ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances. Thieme.
- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
- Garrido-Bañuelos, G., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Semantic Scholar.
- An Explanation of Substituent Effects. (2023). Chemistry LibreTexts.
- Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. (n.d.). I.R.I.S..
- Formylation of phenols, methoxy-and methylbenzenes. (n.d.). ResearchGate.
- The Gattermann & Gattermann-Koch Formylation Reaction Mechanism. (2025). YouTube.
- Kwong, C. Y., et al. (n.d.).
- Wikipedia. (n.d.). Vilsmeier–Haack reaction. In Wikipedia.
- Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. (2021). Science.
- File:Reimer-Tiemann Reaction of p-cresol.png. (2020). Wikimedia Commons.
- Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica.
- Gattermann Reaction. (n.d.). Unacademy.
- Reimer Tiemann Reaction. (n.d.). Khan Academy.
- Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
- Wikipedia. (n.d.). Duff reaction. In Wikipedia.
- Reimer–Tiemann reaction. (2021). L.S.College, Muzaffarpur.
- Reimer Tiemann Reaction Mechanism: Conditions & Applications. (n.d.). Allen.
- Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. (2025). ResearchGate.
- Synthesis of salicylaldehydes from phenols via copper-mediated duff reaction. (2025). ResearchGate.
- Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts.
- Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC.
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- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
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- 15. File:Reimer-Tiemann Reaction of p-cresol.png - Wikimedia Commons [commons.wikimedia.org]
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- 31. Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2-Methoxy-3,5-dimethylbenzaldehyde in solution
Welcome to the Technical Support Center for 2-Methoxy-3,5-dimethylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this aromatic aldehyde in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Introduction to this compound Stability
This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and fragrance industries.[1] However, like many aromatic aldehydes, its reactivity can lead to stability challenges in solution. The aldehyde functional group is susceptible to oxidation, reduction, and other transformations, which can be influenced by solvent, pH, light, and temperature. Understanding these potential degradation pathways is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The most common degradation pathway for aromatic aldehydes, including this compound, is oxidation of the aldehyde group to a carboxylic acid.[2] This process, known as autoxidation, can occur upon exposure to air (oxygen) and can be accelerated by light and heat.[3][4] Under strongly basic conditions, aromatic aldehydes lacking an alpha-hydrogen, such as this one, can undergo a disproportionation reaction called the Cannizzaro reaction, yielding the corresponding alcohol and carboxylic acid.[5][6][7]
Q2: How do the methoxy and dimethyl substituents on the aromatic ring affect the stability of the molecule?
A2: The methoxy (-OCH3) and dimethyl (-CH3) groups are both electron-donating. This electronic effect increases the electron density on the aromatic ring and can influence the reactivity of the aldehyde group. While these groups do not prevent the primary degradation pathways, they can modulate the rate of reaction compared to unsubstituted benzaldehyde. The steric hindrance from the ortho-methoxy group and the two meta-methyl groups might also play a role in the accessibility of the aldehyde group to certain reagents.
Q3: What is the expected primary degradation product of this compound under aerobic conditions?
A3: Under aerobic conditions, the primary degradation product is expected to be 2-Methoxy-3,5-dimethylbenzoic acid, formed through the oxidation of the aldehyde group.[2]
Q4: Can this compound undergo the Cannizzaro reaction?
A4: Yes. Since this compound does not have any α-hydrogens, it can undergo the Cannizzaro reaction in the presence of a strong base (e.g., concentrated NaOH or KOH).[5][8] This reaction would result in a mixture of 2-Methoxy-3,5-dimethylbenzyl alcohol and 2-Methoxy-3,5-dimethylbenzoic acid.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound solutions.
Issue 1: Inconsistent results or loss of starting material over time in solution.
-
Possible Cause 1: Oxidation. The aldehyde is likely oxidizing to the corresponding carboxylic acid upon exposure to air. This is a common issue for many aldehydes.[2]
-
Troubleshooting Steps:
-
Use Fresh Solutions: Prepare solutions of this compound immediately before use.
-
Inert Atmosphere: If the experiment allows, degas the solvent and handle the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Solvent Choice: Use high-purity, peroxide-free solvents. Ethers, for example, can form peroxides that can accelerate aldehyde oxidation.
-
-
-
Possible Cause 2: Photodegradation. Exposure to light, particularly UV light, can promote the degradation of aromatic aldehydes.[9][10]
-
Troubleshooting Steps:
-
Protect from Light: Store the solid compound and any solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Minimize Exposure During Experiments: Conduct experiments in a fume hood with the sash down to reduce exposure to overhead lighting, or use filtered light if possible.
-
-
Issue 2: Unexpected byproducts observed in reactions conducted under basic conditions.
-
Possible Cause: Cannizzaro Reaction. If your reaction is performed in the presence of a strong base, you may be observing the products of the Cannizzaro reaction: 2-Methoxy-3,5-dimethylbenzyl alcohol and 2-Methoxy-3,5-dimethylbenzoic acid.[5][6]
-
Troubleshooting Steps:
-
pH Control: If the desired reaction does not require a strong base, consider using a milder, non-nucleophilic base or buffering the reaction mixture to a lower pH.
-
Temperature Control: The Cannizzaro reaction is often accelerated by heat. Running the reaction at a lower temperature may help to minimize this side reaction.
-
Reaction Time: A shorter reaction time may reduce the formation of Cannizzaro products.
-
-
Issue 3: Formation of a precipitate in solution.
-
Possible Cause 1: Poor Solubility. The compound has limited solubility in water.[11] If an aqueous solution is too concentrated, the compound may precipitate out.
-
Troubleshooting Steps:
-
Solvent Selection: this compound is soluble in organic solvents like ethanol and ether.[11] Use an appropriate organic solvent or a co-solvent system to maintain solubility.
-
Concentration Adjustment: Prepare more dilute solutions.
-
-
-
Possible Cause 2: Formation of an Insoluble Degradation Product. The carboxylic acid degradation product may have different solubility characteristics than the starting aldehyde and could precipitate from certain solvents.
-
Troubleshooting Steps:
-
Analysis of the Precipitate: Isolate the precipitate and analyze it (e.g., by NMR, IR, or melting point) to confirm its identity.
-
Adjust Solvent System: If the precipitate is a degradation product, a change in the solvent system may be necessary to keep all components in solution for the duration of the experiment.
-
-
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol provides a framework for evaluating the stability of this compound under various conditions.
Objective: To determine the rate of degradation of this compound in a chosen solvent under specific light and temperature conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., acetonitrile, ethanol, or the solvent used in your experiments)
-
Amber and clear glass vials with Teflon-lined caps
-
HPLC or GC-MS system for analysis
-
Internal standard (e.g., a stable aromatic compound with a distinct retention time)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound and an internal standard in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Aliquot the stock solution into several amber and clear vials.
-
Incubation Conditions:
-
Light Exposure: Place a set of clear vials under ambient laboratory light and another set in the dark (wrapped in foil).
-
Temperature: Place sets of both amber and clear vials at room temperature and at an elevated temperature (e.g., 40 °C).
-
Control: Store a set of amber vials at a low temperature (e.g., 4 °C) as a control.
-
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot from each vial for analysis.
-
Analysis: Analyze the samples by HPLC or GC-MS.[12] Quantify the peak area of this compound relative to the internal standard.
Data Analysis: Plot the percentage of remaining this compound against time for each condition. This will provide a visual representation of the stability under different light and temperature exposures.
Protocol 2: Confirmatory Test for Aldehyde Degradation
Objective: To quickly assess if a solution of this compound has undergone significant oxidation.
Materials:
-
Test solution of this compound
-
2,4-Dinitrophenylhydrazine (2,4-DNPH) reagent
-
Tollens' reagent (freshly prepared)
-
Test tubes
Procedure A: 2,4-DNPH Test for Presence of Aldehyde
-
To a small amount of the 2,4-DNPH reagent in a test tube, add a few drops of the test solution.
-
A positive result for the presence of the aldehyde is the formation of a yellow, orange, or red precipitate.[13] A diminished or absent precipitate compared to a fresh solution suggests degradation.
Procedure B: Tollens' Test for Aldehyde Functionality
-
In a clean test tube, add a few drops of the test solution to freshly prepared Tollens' reagent.
-
Warm the test tube in a water bath.
-
The formation of a silver mirror on the inside of the test tube indicates the presence of the aldehyde.[13] A weaker or negative result compared to a fresh solution suggests the aldehyde has been consumed.
Data Presentation
Table 1: Potential Degradation Products of this compound
| Degradation Pathway | Key Reactants/Conditions | Primary Product(s) |
| Autoxidation | Oxygen (air), light, heat | 2-Methoxy-3,5-dimethylbenzoic acid |
| Cannizzaro Reaction | Strong base (e.g., NaOH) | 2-Methoxy-3,5-dimethylbenzyl alcohol and 2-Methoxy-3,5-dimethylbenzoic acid |
Visualizations
Caption: Key degradation pathways for this compound.
Sources
- 1. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 2. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 6. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 7. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 8. learncbse.in [learncbse.in]
- 9. Aldehydes as powerful initiators for photochemical transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 13. byjus.com [byjus.com]
Technical Support Center: Catalyst Selection for Efficient Synthesis of Benzalaldehyde Derivatives
Welcome to the technical support center for catalyst selection in the synthesis of benzaldehyde and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of catalytic oxidation of benzyl alcohols. Our goal is to provide practical, experience-driven advice to help you troubleshoot common experimental hurdles and optimize your synthetic routes. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your research.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during the catalytic synthesis of benzaldehyde derivatives. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Q1: My reaction shows low conversion of the starting benzyl alcohol. What are the likely causes and how can I improve the yield?
Low conversion is a frustrating issue that can stem from several factors, from catalyst activity to reaction conditions.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity: The intrinsic activity of the catalyst may be too low under your current conditions.
-
Solution 1: Catalyst Choice. Palladium (Pd) and Gold (Au) based catalysts, often in bimetallic formulations like Au-Pd, are highly effective for benzyl alcohol oxidation.[1][2] For instance, single-atom Co catalysts supported on nitrogen-doped carbon (Co1/NC) have also shown exceptional performance with high conversion rates.[3] If using a monometallic catalyst, consider switching to a bimetallic system, as the synergy between metals can significantly enhance activity.[4][5]
-
Solution 2: Support Interaction. The catalyst support is not merely an inert scaffold; it critically influences the catalyst's electronic properties and stability.[6] Supports like TiO₂, CeO₂, and activated carbon can provide strong metal-support interactions, enhancing catalytic performance.[4][7][8] If you observe low activity, consider preparing your catalyst on a different support material.
-
Solution 3: Catalyst Loading. Ensure you are using an adequate catalyst loading. While higher loading can increase rates, it's crucial to find an optimal balance to minimize cost and potential side reactions. Start with a systematic screen of catalyst loading (e.g., 0.5 mol% to 5 mol%) to determine the sweet spot for your specific substrate.
-
-
Suboptimal Reaction Conditions: Temperature, pressure, and solvent play a pivotal role in reaction kinetics.
-
Solution 1: Temperature Adjustment. Most aerobic oxidations of benzyl alcohol require elevated temperatures, typically in the 80-140 °C range, to achieve reasonable rates.[2][5] If your reaction is sluggish at a lower temperature, incrementally increase it while monitoring for side product formation.
-
Solution 2: Oxidant Pressure. When using molecular oxygen or air, the partial pressure of O₂ is a key parameter. Increasing the O₂ pressure (e.g., from 1 bar to 5 bar) can enhance the reaction rate, but be mindful that it may also decrease selectivity towards benzaldehyde in some systems.[7]
-
Solution 3: Solvent Effects. The choice of solvent can influence substrate solubility, oxygen availability, and catalyst stability.[9][10][11] While solvent-free conditions are ideal from a green chemistry perspective, solvents like toluene, 1,4-dioxane, or even water can be effective.[12][13][14] Polar solvents may favor different reaction pathways, so screening a range of solvents is recommended.[10][11]
-
-
Reagent Quality: Impurities in your starting materials can halt the reaction.
Q2: My reaction works, but I'm getting poor selectivity. The main side product is benzoic acid. How can I prevent this over-oxidation?
Achieving high selectivity for the aldehyde is often the greatest challenge, as the desired product is susceptible to further oxidation to the corresponding carboxylic acid.[17][18][19]
Potential Causes & Solutions:
-
Inherently High Catalyst Activity: A highly active catalyst can rapidly oxidize the newly formed benzaldehyde.
-
Solution 1: Strategic Catalyst Poisoning. While often detrimental, intentional and controlled poisoning can improve selectivity. For example, in the Rosenmund reduction, a palladium catalyst is intentionally poisoned with sulfur or quinoline to prevent the over-reduction of the acyl chloride to an alcohol.[20] A similar principle can apply here; trace amounts of a selective poison could potentially cap the most reactive sites responsible for over-oxidation.
-
Solution 2: Modify Catalyst Electronic Properties. The electronic state of the metal nanoparticles affects selectivity. Adding a second metal, such as gold to palladium, can modify these properties and suppress the pathways leading to benzoic acid.[1] DFT studies have shown that the charge transfer between the catalyst and adsorbed oxygen is critical, and bimetallic clusters can fine-tune this interaction.[1]
-
-
Reaction Conditions Favoring Over-oxidation:
-
Solution 1: Lower the Temperature. Higher temperatures often accelerate the rate of over-oxidation more than the initial oxidation of the alcohol.[2] Running the reaction at the lowest temperature that still provides a reasonable conversion rate can significantly improve selectivity. For instance, studies on Au-Pd/TiO₂ catalysts showed that decreasing the temperature from 140 °C to 80 °C increased benzaldehyde selectivity from 56% to 81%.[2]
-
Solution 2: Limit Reaction Time. Monitor the reaction progress closely using techniques like TLC or GC. Stop the reaction once the maximum concentration of benzaldehyde is reached, before significant amounts of benzoic acid begin to form.
-
Solution 3: Product Desorption. The product itself, benzoic acid, can strongly adsorb to the catalyst surface and inhibit the reaction.[21] In some cases, the presence of a mild, non-nucleophilic base (e.g., K₂CO₃) can help neutralize the acid as it forms, preventing it from poisoning the catalyst and potentially facilitating its desorption.[21]
-
-
Mechanism-Driven Issues:
-
Solution: Inhibit Radical Pathways. The auto-oxidation of benzaldehyde can be a contributing factor, proceeding through radical intermediates.[22] The addition of radical inhibitors, if compatible with your catalytic system, could suppress this non-catalytic side reaction.
-
Q3: My heterogeneous catalyst works well for the first run, but its activity drops significantly upon reuse. What causes this deactivation, and how can I improve reusability?
Catalyst deactivation is a major hurdle for the industrial application of heterogeneous catalysts. It can be caused by several mechanisms.
Potential Causes & Solutions:
-
Poisoning by Reactants, Products, or Impurities: This is the most common cause of deactivation.
-
Cause: Strong chemisorption of molecules onto the active sites. Sulfur compounds, halides, and even the product (benzoic acid) are known poisons for metal catalysts.[20][23][24]
-
Solution 1: Feedstock Purification. Ensure your starting materials and solvent are of high purity and free from common catalyst poisons.[25]
-
Solution 2: Catalyst Regeneration. After a run, wash the catalyst thoroughly with a suitable solvent to remove adsorbed species. In some cases, a mild thermal treatment under an inert or reducing atmosphere can regenerate the catalyst by driving off volatile poisons or reducing oxidized metal sites.
-
Solution 3: Add a Co-catalyst/Promoter. The addition of a base like K₂CO₃ can prevent deactivation by neutralizing the benzoic acid product, which has been identified as a key inhibitor for gold catalysts.[21]
-
-
Sintering of Metal Nanoparticles: At elevated temperatures, small metal nanoparticles can agglomerate into larger, less active particles.
-
Cause: The system seeks to minimize its surface energy, leading to particle growth.
-
Solution 1: Stronger Metal-Support Interaction. Choose a support that strongly anchors the metal nanoparticles, preventing their migration and coalescence.[6] For example, supports with high surface defect concentrations can act as effective anchoring sites.
-
Solution 2: Lower Reaction Temperature. Operate at the lowest possible temperature to reduce the thermodynamic driving force for sintering.
-
-
Leaching of the Active Metal: The active metal component may dissolve from the support into the reaction medium.
-
Cause: Formation of soluble metal complexes with reactants, products, or solvent.
-
Solution: Hot Filtration Test. To confirm leaching, perform a hot filtration test. Stop the reaction midway, filter out the solid catalyst while the solution is still hot, and allow the filtrate to continue reacting. If the reaction proceeds, it indicates that active species have leached into the solution. Choosing a more robust support or different ligand system for the metal can mitigate this.
-
Frequently Asked Questions (FAQs)
Q: How do I choose between a homogeneous and a heterogeneous catalyst?
A: The choice depends on your specific goals.
-
Homogeneous Catalysts (e.g., metal complexes like CoTPP) often exhibit very high activity and selectivity under mild conditions because every metal center is an active site.[26] However, the primary drawback is the difficult and often costly separation of the catalyst from the product mixture.
-
Heterogeneous Catalysts (e.g., Pd/C, Au-Pd/TiO₂) are highly favored for practical and industrial applications.[7][27] Their key advantage is easy separation from the reaction mixture by simple filtration, which allows for straightforward product purification and catalyst recycling.[12] While they can sometimes be less active on a per-metal basis than their homogeneous counterparts, modern catalyst design is rapidly closing this gap.
Q: What are the key parameters to optimize for a new substituted benzyl alcohol?
A: When moving to a new substrate, a systematic optimization is crucial.
-
Electronic Effects: The nature of the substituent on the aromatic ring (electron-donating vs. electron-withdrawing) will significantly affect the reactivity of the alcohol. Electron-withdrawing groups can sometimes enhance the rate of oxidation.[28] You may need to adjust the temperature or catalyst loading accordingly.
-
Steric Hindrance: Bulky groups near the alcohol moiety can hinder its approach to the catalytic active site, slowing the reaction. Increased temperature or a catalyst with more accessible sites might be necessary.
-
Solvent Screening: The solubility of the new substrate may differ. Screen a small set of solvents (e.g., toluene, acetonitrile, heptane) to find one that fully dissolves the substrate at the reaction temperature and gives the best performance.
-
Temperature and Time Profile: Perform a time-course study at a fixed temperature to understand the reaction kinetics. This will help you identify the optimal reaction time to maximize aldehyde yield before over-oxidation becomes significant.
Q: How can I confirm my catalyst's structure and the oxidation state of the metal?
A: Proper characterization is essential to understanding your catalyst's behavior.
-
Structure and Morphology: Transmission Electron Microscopy (TEM) is invaluable for visualizing the size, shape, and dispersion of your metal nanoparticles on the support.
-
Crystallinity: X-ray Diffraction (XRD) can confirm the crystalline structure of the support and the metal nanoparticles.
-
Oxidation State: X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the oxidation states of the elements in your catalyst.[29] This is crucial as the electronic state of the metal directly impacts its catalytic activity. For bulk-sensitive information, techniques like X-ray Absorption Spectroscopy (XAS) performed at a synchrotron source can be highly informative.[30]
Visualizations and Data
Troubleshooting Workflow for Low Selectivity
The following diagram outlines a logical decision-making process when faced with poor selectivity towards the desired benzaldehyde derivative.
Caption: Decision tree for troubleshooting poor selectivity.
Simplified Catalytic Cycle for Aerobic Alcohol Oxidation
This diagram illustrates the key steps in a generalized catalytic cycle for the aerobic oxidation of benzyl alcohol on a metal surface.
Caption: Generalized catalytic cycle for alcohol oxidation.
Table 1: Comparison of Catalytic Systems for Benzyl Alcohol Oxidation
| Catalyst System | Support | Oxidant | Temp (°C) | Conversion (%) | Selectivity (%) | Reference |
| Fe(NO₃)₃ | None (Homogeneous) | Self (N₂ atm) | 80 | 94.9 | >95 | [12] |
| Cu(NO₃)₂ | None (Homogeneous) | Self (N₂ atm) | 80 | 82.3 | 70 | [12] |
| 4-Co₁/NC | N-doped Carbon | O₂ | 100 | 95.2 | >99 | [3] |
| Au-Pd/TiO₂ | TiO₂ | O₂ | 80 | - | 81 | [2] |
| CuNi/TiO₂ | TiO₂ | O₂ (5 bar) | 100 | >95 | >99 | [7] |
| PdFe/TiO₂ | TiO₂ | H₂/O₂ (in situ H₂O₂) | 50 | ~65 | >98 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Aerobic Oxidation of Benzyl Alcohol using a Heterogeneous Catalyst
This protocol provides a standardized starting point for screening heterogeneous catalysts.
Materials:
-
Benzyl alcohol (freshly distilled)
-
Heterogeneous catalyst (e.g., 1 wt% Pd/C)
-
Solvent (e.g., Toluene, anhydrous)
-
Round-bottom flask or high-pressure reactor
-
Magnetic stirrer and heating mantle/oil bath
-
Oxygen source (balloon or cylinder with regulator)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the catalyst (e.g., 50 mg, for a 5 mmol scale reaction).
-
Reagent Addition: Add the solvent (e.g., 10 mL of toluene), the internal standard (e.g., 100 µL of dodecane), and the benzyl alcohol (5 mmol, ~0.52 mL).
-
Inerting (Optional but Recommended): Seal the flask and purge with an inert gas (N₂ or Ar) for 5-10 minutes to remove air if a precise O₂ atmosphere is required.
-
Introduce Oxidant: Replace the inert atmosphere with oxygen. For reactions at atmospheric pressure, an O₂-filled balloon is sufficient. For higher pressures, use a pressure-rated reactor and charge it to the desired O₂ pressure.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring (e.g., 800 rpm).
-
Monitoring: At timed intervals, withdraw small aliquots (~0.1 mL) of the reaction mixture using a syringe. Filter the aliquot through a small plug of silica or a syringe filter to remove the catalyst particles. Dilute the filtrate with a suitable solvent (e.g., ethyl acetate) for GC or HPLC analysis.
-
Workup: Upon completion, cool the reaction to room temperature. Filter the mixture to recover the catalyst. The catalyst can be washed with solvent, dried, and stored for reusability tests. The filtrate contains the product mixture, which can be purified by column chromatography or distillation if required.
Protocol 2: Catalyst Characterization - X-ray Photoelectron Spectroscopy (XPS)
This protocol outlines the general steps for preparing a solid catalyst sample for XPS analysis to determine surface elemental composition and oxidation states.
Procedure:
-
Sample Preparation: The primary challenge is ensuring good electrical contact and a representative surface.
-
Powder Pressing: For robust powders, press the catalyst into a small indium foil. The soft indium envelops the powder, providing good conductivity.
-
Pelletizing: Alternatively, press the catalyst powder into a self-supporting pellet using a KBr press.[29] This is useful for obtaining a flat, uniform surface.
-
Carbon Tape: For fine powders, gently press them onto double-sided conductive carbon tape mounted on the sample holder. Avoid creating thick, multi-layered patches, as this can lead to charging effects.[29]
-
-
Sample Mounting: Mount the prepared sample onto the XPS sample holder using clips or conductive tape.
-
Introduction to Vacuum: Load the sample into the instrument's introduction chamber and pump down to high vacuum.
-
Analysis: Transfer the sample to the main analysis chamber.
-
Survey Scan: Perform a wide energy range survey scan (e.g., 0-1200 eV) to identify all elements present on the surface.
-
High-Resolution Scans: For each element of interest (e.g., Pd 3d, O 1s, C 1s), perform a high-resolution scan over a narrow energy range to obtain detailed information about chemical states (oxidation state) and bonding environments.
-
-
Data Processing:
-
Charge Correction: Due to the insulating nature of many supports, surface charging can occur. Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Peak Fitting: Use appropriate software to fit the high-resolution spectra with synthetic peaks (e.g., Gaussian-Lorentzian functions) to deconvolve different oxidation states and quantify their relative contributions.
-
References
- Title: Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H₂O₂ Production over Supported Pd-Based Catalysts Source: ACS C
- Title: Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates Source: Frontiers in Chemistry URL:[Link]
- Title: Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species Source: ACS Sustainable Chemistry & Engineering URL:[Link]
- Title: Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde on Au8 and Au6Pd2 Clusters: A DFT Study on the Reaction Mechanism Source: Molecules URL:[Link]
- Title: Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts Source: C
- Title: Selective Benzyl Alcohol Oxidation over Pd Catalysts Source: C
- Title: Factors influencing the catalytic oxidation of benzyl alcohol using supported phosphine-capped gold nanoparticles Source: C
- Title: Catalyst poisoning Source: Wikipedia URL:[Link]
- Title: Oxidation of Benzaldehyde to Benzoic Acid Source: ResearchG
- Title: Mechanism and kinetics of the aerobic oxidation of benzyl alcohol to benzaldehyde catalyzed by cobalt porphyrin in a membrane microchannel reactor Source: Chemical Engineering Journal URL:[Link]
- Title: Effect of solvent on selectivities to benzaldehyde, benzyl alcohol, benzoic acid, and dibenzyl ether Source: ResearchG
- Title: Catalytic oxidation of benzyl alcohol to benzaldehyde with H2O2 in water Source: ResearchG
- Title: Heterogeneous Bimetallic Cu–Ni Nanoparticle-Supported Catalysts in the Selective Oxidation of Benzyl Alcohol to Benzaldehyde Source: Molecules URL:[Link]
- Title: Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction Source: Journal of the American Chemical Society URL:[Link]
- Title: How to Prevent Catalyst Poisoning at the Industrial Scale Source: Matm
- Title: A FACILE, SELECTIVE AEROBIC OXIDATION OF ALCOHOLS OVER COMMERCIAL ACTIVATED CARBON Source: Revue Roumaine de Chimie URL:[Link]
- Title: The Impact of Metal–Support Interaction on the Structure and Activity of Carbon-Supported Ni Nanoparticle Catalysts Source: ACS Applied M
- Title: What is the process for converting benzaldehyde into benzoic acid using a base? Source: Quora URL:[Link]
- Title: Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation Source: C
- Title: Catalyst poison Source: Britannica URL:[Link]
- Title: Gold-Based Catalysts for Complete Formaldehyde Oxidation: Insights into the Role of Support Composition Source: C
- Title: What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid?
- Title: Aerobic oxidation of benzyl alcohol under aerobic conditions in the presence of Pd-pol.
- Title: Synthesis of Benzoic acid from Benzaldehyde Source: YouTube URL:[Link]
- Title: Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction Source: N
- Title: Selective oxidation of benzyl alcohol with electron-withdrawing group Source: ResearchG
- Title: Homogeneous and Heterogeneous Benzyl Alcohol Catalytic Oxidation Promoted by Mononuclear Copper(II) Complexes Source: Molecules URL:[Link]
- Title: Catalyst poisoning Source: Grokipedia URL:[Link]
- Title: Benzaldehyde-catalysed aerobic oxidation of polyethylene Source: Green Chemistry URL:[Link]
- Title: Effect of solvents on the reaction of benzaldehyde Source: ResearchG
- Title: Switching of selectivity from benzaldehyde to benzoic acid using MIL-100(V) as a heterogeneous catalyst in aerobic oxidation of benzyl alcohol Source: RSC Publishing URL:[Link]
- Title: The solvent-free and aerobic oxidation of benzyl alcohol catalyzed by Pd supported on carbon nitride/CeO2 composites Source: New Journal of Chemistry URL:[Link]
- Title: Catalysis by carbon supported metal species: insights from advanced characterization techniques Source: YouTube URL:[Link]
- Title: How to determine the oxidation state of supported metal catalyst?
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Validation & Comparative
A Senior Application Scientist's Guide to the Biological Activity of Methoxy-Substituted Benzaldehydes
Introduction: The Subtle Power of Substitution
In the landscape of medicinal chemistry, the benzaldehyde scaffold is a fundamental building block, prized for its versatile reactivity and presence in numerous natural and synthetic bioactive compounds. However, the true potential of this aromatic aldehyde is unlocked through strategic substitution on its phenyl ring. The addition of methoxy (-OCH₃) groups, in particular, dramatically influences the molecule's electronic properties, lipophilicity, and steric profile. These modifications, in turn, dictate how the molecule interacts with biological targets, leading to a fascinating spectrum of activities.
The electron-donating nature of the methoxy group can increase the electron density of the aromatic ring, influencing reactivity and binding affinities.[1] Furthermore, the position and number of these groups create distinct isomers with unique biological fingerprints. This guide provides an in-depth comparative analysis of the antimicrobial, antioxidant, and anticancer activities of various methoxy-substituted benzaldehydes, grounded in experimental data and mechanistic insights for researchers and drug development professionals.
Antimicrobial Activity: Disrupting Microbial Defenses
Benzaldehyde and its derivatives exert antimicrobial effects primarily by causing damage to the cell membrane, leading to the leakage of intracellular components and eventual cell death. The strategic placement of methoxy and hydroxyl groups can significantly enhance this activity.
A prominent example is 2-hydroxy-4-methoxybenzaldehyde, the main component of the essential oil from Periploca sepium.[2] This compound demonstrates broad-spectrum activity against both bacteria and fungi. The presence of the ortho-hydroxyl group is crucial, as it can form hydrogen bonds and potentially chelate metal ions essential for microbial enzyme function, while the methoxy group modulates the molecule's lipophilicity, aiding its passage through the microbial cell wall. In contrast, derivatives like vanillin (4-hydroxy-3-methoxybenzaldehyde) also show activity, though the specific substitution pattern leads to variations in potency against different microbial strains.[3]
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy is not merely a function of having these groups but is critically dependent on their arrangement.
-
Hydroxyl Group: An ortho-hydroxyl group relative to the aldehyde often enhances activity due to potential chelation and intramolecular hydrogen bonding, which can stabilize the molecule and alter its interaction with target sites.
-
Methoxy Group(s): The number and position of methoxy groups influence the compound's ability to penetrate the microbial cell membrane. For instance, studies on trimethoxybenzaldehyde isomers show that 2,4,6- and 3,4,5-trimethoxybenzaldehyde are particularly effective against Candida albicans, suggesting that specific substitution patterns are more adept at disrupting fungal cell processes.[1]
Comparative Antimicrobial Potency
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values for representative compounds, illustrating the impact of substitution patterns.
| Compound | Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Source |
| 2-Hydroxy-4-methoxybenzaldehyde | S. aureus | 100 | 150 | [2] |
| 2-Hydroxy-4-methoxybenzaldehyde | E. coli | 125 | 200 | [2] |
| 2-Hydroxy-4-methoxybenzaldehyde | C. albicans | 100 | 125 | [2] |
| 2,4,6-Trimethoxybenzaldehyde | C. albicans | 250 | 500 | [1] |
| 3,4,5-Trimethoxybenzaldehyde | C. albicans | 250 | 4000 | [1] |
| 2,3,4-Trimethoxybenzaldehyde | C. albicans | 1000 | 2000 | [1] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Causality: The principle of this assay is to identify the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Serial dilution is a critical step as it allows for the precise determination of this minimum concentration, rather than a simple qualitative "active vs. inactive" result. The use of a positive control (microbe, no compound) ensures the bacteria are viable, while a negative control (broth only) confirms the sterility of the medium. A resazurin-based indicator is often used to visualize viability; living cells with active metabolism reduce the blue dye to pink resorufin.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL or yeast at ~2.5 x 10³ CFU/mL) in Mueller-Hinton Broth (MHB) or other appropriate growth medium.
-
Serial Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate. Add 100 µL of the compound stock solution to the first well of a row and mix. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL. This step also halves the concentration of the compound in each well to the desired final test concentrations.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). If using a solvent like DMSO, a solvent control (broth + inoculum + highest concentration of DMSO used) should also be included.
-
Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Result Interpretation: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed. This can be confirmed by adding a viability indicator like INT or resazurin.
Antioxidant Activity: Scavenging Damaging Free Radicals
Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases.[4] Phenolic compounds, including many methoxy-substituted benzaldehydes, are excellent antioxidants. Their primary mechanism involves donating a hydrogen atom from a phenolic hydroxyl (-OH) group to neutralize a free radical, a process known as Hydrogen Atom Transfer (HAT).[5][6] Another possible mechanism is Single-Electron Transfer followed by Proton Transfer (SET-PT).[5][6]
The antioxidant capacity is highly dependent on the structure. Methoxy groups, being electron-donating, can stabilize the resulting phenoxyl radical, thereby enhancing the molecule's ability to act as an antioxidant.[5][6] The presence and position of both hydroxyl and methoxy groups are paramount. For instance, 2-hydroxy-4-methoxybenzaldehyde shows moderate antioxidant activity.[2] The synergistic effect of multiple hydroxyl and/or methoxy groups often leads to superior radical scavenging potential.
Comparative Antioxidant Capacity
The table below presents the half-maximal inhibitory concentration (IC50) for the DPPH radical scavenging activity of various compounds. A lower IC50 value indicates higher antioxidant activity.
| Compound | Assay | IC50 (µg/mL) | Source |
| 2-Hydroxy-4-methoxybenzaldehyde | DPPH Scavenging | >100 (Moderate activity) | [2] |
| Essential Oil of P. sepium (78.8% 2-H-4-MB) | DPPH Scavenging | >100 (Moderate activity) | [2] |
| Vanillin | DPPH Scavenging | Varies by study, generally moderate | [7] |
| Ascorbic Acid (Standard) | DPPH Scavenging | ~5-10 | [8] |
Note: Direct comparative IC50 values for all isomers under identical conditions are not always available in a single source, but general trends indicate that hydroxylation is key.
Experimental Protocol: DPPH Radical Scavenging Assay
Causality: This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. The DPPH radical has a deep violet color in solution. Upon reduction by an antioxidant, it turns colorless or pale yellow. This color change is directly proportional to the number of radicals scavenged and can be measured spectrophotometrically, providing a reliable and straightforward method to quantify antioxidant capacity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly made and kept in the dark to prevent degradation. Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in methanol.
-
Assay Procedure: In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 180 µL) to each well.
-
Compound Addition: Add a small volume (e.g., 20 µL) of various concentrations of the test compounds (prepared by serial dilution) to the DPPH-containing wells.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The darkness is critical to prevent photo-degradation of the DPPH radical.
-
Measurement: Measure the absorbance of each well at a wavelength between 515-520 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with methanol (no compound) and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
IC50 Determination: Plot the % Inhibition against the compound concentration and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Anticancer Activity: A Multi-pronged Attack on Cancer Cells
The benzaldehyde scaffold is a privileged structure in anticancer drug design. Benzaldehyde itself has shown antitumor activity.[9] Methoxy-substituted derivatives, particularly when incorporated into more complex structures like hydrazones or Schiff bases, exhibit potent cytotoxic effects against various cancer cell lines.[10][11]
The mechanisms are often multifaceted and depend on the specific molecular structure. Key pathways include:
-
Induction of Apoptosis: Many derivatives trigger programmed cell death. For example, certain benzyloxybenzaldehydes, including methoxy-substituted variants, were found to induce apoptosis in HL-60 cells by causing the loss of mitochondrial membrane potential.[12]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, such as the G2/M phase.[12]
-
Enzyme Inhibition: Some derivatives act by inhibiting crucial enzymes for cancer cell survival, such as topoisomerase II, which is essential for DNA replication.[11]
Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative compounds against human cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Proposed Mechanism | Source |
| 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 (Leukemia) | <10 | Apoptosis, G2/M Arrest | [12] |
| 2-(benzyloxy)-4-methoxybenzaldehyde | HL-60 (Leukemia) | <10 | Apoptosis, G2/M Arrest | [12] |
| 3-Methoxybenzaldehyde Hydrazone Derivatives | Various | Varies | Apoptosis, Topo II Inhibition | [11] |
| Pyrazolopyrimidine derivatives of methoxybenzaldehydes | Various | 6.52 - 8.27 | Cytotoxicity | [13] |
| Cisplatin (Reference Drug) | MCF-7 (Breast) | ~16.8 | DNA cross-linking | [14] |
Experimental Protocol: MTT Assay for Cell Viability
Causality: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability. The underlying principle is the reduction of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals by mitochondrial succinate dehydrogenase enzymes in living, metabolically active cells. The amount of purple formazan produced is directly proportional to the number of viable cells. This allows for the quantification of cytotoxicity, where a decrease in color corresponds to a reduction in cell viability caused by the test compound.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, remove the old medium and add fresh medium containing various concentrations of the test compound (prepared by serial dilution). Include untreated cells as a negative control and a vehicle control (e.g., DMSO) if applicable.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells. Plot the cell viability against compound concentration to determine the IC50 value.
Conclusion and Future Directions
Methoxy-substituted benzaldehydes represent a versatile and potent class of bioactive molecules. The structure-activity relationship is exquisitely sensitive to the number and position of methoxy and hydroxyl groups on the phenyl ring. This guide demonstrates that:
-
Antimicrobial activity is often enhanced by a combination of hydroxyl and methoxy groups, which affect both target interaction and membrane permeability.
-
Antioxidant capacity is fundamentally linked to the presence of a hydrogen-donating phenolic hydroxyl group, with methoxy groups playing a key role in stabilizing the resulting radical.
-
Anticancer effects are diverse, ranging from the induction of apoptosis to cell cycle arrest, with specific substitution patterns conferring high potency against various cancer cell lines.
The data presented underscores the importance of precise structural modification in drug design. Future research should focus on synthesizing novel isomers and derivatives, conducting comprehensive screening across a wider range of biological targets, and performing detailed mechanistic studies to fully elucidate their modes of action. These efforts will pave the way for developing next-generation therapeutic agents derived from this remarkable chemical scaffold.
References
- Title: 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review Source: ResearchG
- Title: Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line Source: MDPI URL:[Link]
- Title: 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities Source: ResearchG
- Title: Mechanistic Exploration of N,N′-Disubstituted Diamines as Promising Chagas Disease Tre
- Title: Methoxybenzaldehydes in Plants:Insight to the Natural Resources, Isolation, Application and Biosynthesis Source: ResearchG
- Title: Synthesis, Characterization and Biological Evaluation of Novel Methoxy Benzaldehyde Substituted Derivatives of Pyrazolopyrimidine-4-hydrazide Source: ResearchG
- Title: Molecular structures of substituted benzaldehydes 1-50 (training set)...
- Title: Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde Source: PMC - NIH URL:[Link]
- Title: Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells Source: PubMed URL:[Link]
- Title: Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids Source: PubMed URL:[Link]
- Title: Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives Source: ResearchG
- Title: Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes Source: MDPI URL:[Link]
- Title: Antitumor activity of benzaldehyde Source: PubMed URL:[Link]
- Title: Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids Source: R Discovery URL:[Link]
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A Senior Application Scientist's Guide to the Validation of 2-Methoxy-3,5-dimethylbenzaldehyde Synthesis by HPLC
In the landscape of pharmaceutical and fine chemical synthesis, the reliable production of intermediates is paramount. 2-Methoxy-3,5-dimethylbenzaldehyde is a key building block in the synthesis of various high-value molecules. Ensuring its purity and consistency is not merely a matter of quality control; it is a foundational requirement for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method designed to monitor the synthesis of this compound.
This document moves beyond a simple recitation of protocols. As a senior application scientist, the objective is to provide the causal logic behind each experimental choice, grounding the methodology in the principles of scientific integrity and regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
The Synthetic Landscape: Understanding Potential Impurities
To develop a robust analytical method, one must first understand the chemical context of the synthesis. A plausible and efficient route to this compound is the Vilsmeier-Haack formylation of 1-methoxy-2,4-dimethylbenzene. This reaction introduces an aldehyde group onto the aromatic ring.
Caption: Proposed synthesis of this compound.
The validation of our HPLC method must prove its ability to distinguish the main product from key potential impurities, including:
-
Unreacted Starting Material: 1-methoxy-2,4-dimethylbenzene.
-
Isomeric Byproducts: Such as 4-methoxy-2,6-dimethylbenzaldehyde, which could form due to incomplete regioselectivity.
-
Degradation Products: Arising from instability during the reaction or workup.
The Analytical Tool: A Robust HPLC Method
A reverse-phase HPLC method with UV detection is the logical choice for this analysis, given the chromophoric nature of the benzaldehyde functional group and its expected impurities.
Experimental Protocol: HPLC Method
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent | A standard, reliable HPLC system. |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good hydrophobic retention for aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidification improves peak shape and suppresses silanol interactions. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common, effective organic modifier for reverse-phase. |
| Gradient | 0-15 min: 40-90% B; 15-17 min: 90% B; 17-18 min: 90-40% B; 18-22 min: 40% B | A gradient is necessary to elute both the polar product and potentially less polar impurities within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Injection Vol. | 10 µL | A typical injection volume to avoid column overloading. |
| Detection | UV at 254 nm | Benzaldehyde and related aromatic compounds have strong absorbance at this wavelength. |
| Diluent | Acetonitrile/Water (50:50) | Ensures sample solubility and compatibility with the mobile phase. |
A Framework for Method Validation
The validation process is a systematic demonstration that the analytical method is "suitable for its intended purpose".[3] This involves a series of experiments to test the method's performance characteristics.
Caption: Key parameters for HPLC method validation.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[5][6][7]
-
Experimental Protocol:
-
Inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.
-
Inject a standard solution of this compound.
-
Inject solutions of the potential impurities (starting material, known byproducts) individually.
-
Prepare a spiked sample containing the analyte and all potential impurities and inject it.
-
Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) on the analyte and analyze the resulting solutions to ensure separation from any degradation products.[8]
-
-
Acceptance Criteria: The analyte peak should be free from any co-elution from blank, impurities, or degradants. Peak purity analysis using a diode array detector should pass, and baseline resolution (Rs ≥ 1.5) should be achieved between the analyte and the closest eluting peak.[9]
-
Data Summary:
| Sample | Analyte Retention Time (min) | Impurity Peak(s) Retention Time (min) | Resolution (Rs) between Analyte and nearest peak |
| Blank | No peaks | N/A | N/A |
| Analyte Standard | 8.5 | N/A | N/A |
| Spiked Sample | 8.5 | 5.2, 9.8 | > 2.0 |
| Acid Degraded | 8.5 | 7.1 | > 2.0 |
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[10][11] The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[10][11]
-
Experimental Protocol:
-
Prepare a stock solution of the analyte standard.
-
Create a series of at least five calibration standards by diluting the stock solution. For an assay, this typically covers 80% to 120% of the expected sample concentration.[1]
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.998.[12] The y-intercept should not be significantly different from zero. A visual inspection of the plot should confirm linearity.
-
Data Summary:
| Concentration (% of Target) | Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80% | 80 | 810500 |
| 90% | 90 | 912000 |
| 100% | 100 | 1005000 |
| 110% | 110 | 1108000 |
| 120% | 120 | 1206000 |
| Linear Regression | R² = 0.9995 | y = 10025x + 2500 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[8][13][14][15] It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix (placebo) or by comparing results to a reference method.
-
Experimental Protocol:
-
Prepare samples in triplicate at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[12]
-
Analyze the samples and calculate the percentage recovery for each level.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[12][13]
-
Data Summary:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL, n=3) | Mean Recovery (%) | %RSD |
| 80% | 80 | 79.5 | 99.4 | 0.8 |
| 100% | 100 | 100.7 | 100.7 | 0.5 |
| 120% | 120 | 119.2 | 99.3 | 0.6 |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[14][15][16] It is evaluated at two levels: repeatability and intermediate precision.
-
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration under the same operating conditions over a short interval of time.[16]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[12][15]
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[12][13]
-
Data Summary:
| Precision Level | Parameter | Result (n=6) | %RSD |
| Repeatability | Analyst 1, Day 1, Instrument 1 | Mean Conc. = 100.2 µg/mL | 0.7% |
| Intermediate Precision | Analyst 2, Day 2, Instrument 2 | Mean Conc. = 99.8 µg/mL | 0.9% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7][15][17] LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[7][15][17] These are critical for analyzing impurities.
-
Experimental Protocol:
-
Based on Signal-to-Noise Ratio: Prepare and inject solutions of decreasing concentration. LOD is the concentration at which the signal-to-noise ratio is approximately 3:1, and LOQ is where it is 10:1.[9][15][18]
-
Based on the Standard Deviation of the Response and the Slope: Use the formula LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[19]
-
-
Acceptance Criteria: The LOQ value should be demonstrated to have acceptable precision (%RSD ≤ 10%).
-
Data Summary:
| Parameter | Method | Result (µg/mL) |
| LOD | Signal-to-Noise (3:1) | 0.05 |
| LOQ | Signal-to-Noise (10:1) | 0.15 |
| LOQ Precision | %RSD at 0.15 µg/mL (n=6) | 4.5% |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[20][21][22]
-
Experimental Protocol:
-
Vary critical HPLC parameters one at a time, such as:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 2 °C)
-
Mobile Phase Composition (e.g., ± 2% organic)[23]
-
-
Analyze a system suitability standard under each condition and evaluate the impact on retention time, resolution, and peak area.
-
-
Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits. The %RSD of results between the standard and varied conditions should be ≤ 2.0%.
-
Data Summary:
| Parameter Varied | Variation | Resolution (Rs) | Tailing Factor | % Change in Peak Area |
| Nominal | N/A | 2.8 | 1.1 | N/A |
| Flow Rate | +0.1 mL/min | 2.7 | 1.1 | -0.5% |
| -0.1 mL/min | 2.9 | 1.1 | +0.4% | |
| Temperature | +2 °C | 2.7 | 1.1 | +0.2% |
| -2 °C | 2.9 | 1.2 | -0.3% |
Conclusion: A Validated Method for Confident Synthesis
The comprehensive validation data presented in this guide demonstrates that the proposed HPLC method is specific, linear, accurate, precise, and robust for the analysis of this compound. The method is proven to be suitable for its intended purpose: to monitor the purity and concentration of the target compound, ensuring that the synthesis process is under control and the final product meets the required quality specifications. This rigorous, science-driven approach to method validation is a cornerstone of modern pharmaceutical development and manufacturing, providing the necessary confidence in the data that underpins product quality and patient safety.
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A Senior Application Scientist's Guide to the Synthetic Routes of Disubstituted Benzaldehydes
Disubstituted benzaldehydes are not merely molecules; they are foundational pillars in the architecture of complex chemical synthesis. As indispensable intermediates, their structural motifs are frequently embedded within pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of two substituents on the aromatic ring, coupled with the reactive aldehyde functionality, offers a rich playground for synthetic chemists. However, the successful and efficient synthesis of these molecules is a nuanced challenge, heavily dependent on the nature and position of the substituents.
This guide provides a comparative analysis of key synthetic strategies, moving beyond mere protocols to dissect the underlying causality of each method's strengths and limitations. We aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
I. Electrophilic Formylation: Directing the Aldehyde
Electrophilic formylation reactions introduce the formyl group (-CHO) directly onto the aromatic ring. The success of these methods hinges on the electronic nature of the pre-existing substituents, which must activate the ring towards electrophilic attack.
A. The Vilsmeier-Haack Reaction
A stalwart in organic synthesis, the Vilsmeier-Haack reaction formylates electron-rich aromatic and heteroaromatic compounds.[2][3] The key to this reaction is the in-situ formation of a substituted chloroiminium ion, known as the Vilsmeier reagent, from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[2][3][4]
Mechanism & Rationale: The Vilsmeier reagent is a mild electrophile.[3][5] This is a critical feature; its moderate reactivity ensures that only highly activated aromatic systems, such as those bearing strong electron-donating groups (e.g., -NR₂, -OR), will react. This selectivity prevents unwanted side reactions often seen with more aggressive electrophiles. The reaction proceeds via electrophilic aromatic substitution, where the arene attacks the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.[2][4]
Logical Flow of the Vilsmeier-Haack Reaction
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A Comparative Guide to the Structural Confirmation of 2-Methoxy-3,5-dimethylbenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly within the realm of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 2-methoxy-3,5-dimethylbenzaldehyde and its derivatives. As a senior application scientist, my focus is to provide not just the "how," but the critical "why" behind experimental choices, ensuring a self-validating approach to structural confirmation.
The core structure, this compound, is an aromatic aldehyde with a molecular formula of C10H12O2 and a molecular weight of 164.20 g/mol .[1] Its derivatives are of interest in medicinal chemistry and fragrance formulations.[1] The precise arrangement of substituents on the benzaldehyde scaffold is critical to its chemical reactivity and biological activity. Therefore, a multi-faceted analytical approach is imperative.
The Synergy of Spectroscopic and Crystallographic Techniques
No single technique can provide a complete structural picture. Instead, we rely on the convergence of data from multiple, orthogonal methods. The primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and single-crystal X-ray crystallography. Each provides a unique piece of the structural puzzle.
A logical workflow for the comprehensive analysis of a novel this compound derivative is depicted below. This workflow emphasizes the iterative and complementary nature of these techniques.
Caption: A logical workflow for the structural confirmation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2] For a derivative of this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy provides information about the chemical environment, number, and connectivity of protons.
-
Aldehyde Proton: A characteristic singlet is expected around δ 9.5-10.5 ppm.[3] The downfield shift is due to the deshielding effect of the carbonyl group.
-
Aromatic Protons: The substitution pattern on the benzene ring will dictate the splitting pattern and chemical shifts of the aromatic protons, typically found between δ 6.5-8.0 ppm.
-
Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group will appear around δ 3.8-4.0 ppm.[4]
-
Methyl Protons: The two methyl groups on the ring will each produce a singlet, likely in the δ 2.2-2.5 ppm region.
¹³C NMR Spectroscopy reveals the number of unique carbon atoms and their chemical environments.
-
Carbonyl Carbon: The aldehyde carbonyl carbon will have a characteristic resonance in the δ 190-200 ppm range.[5]
-
Aromatic Carbons: These will appear in the δ 110-160 ppm region. The carbon attached to the methoxy group will be significantly downfield.
-
Methoxy Carbon: The carbon of the methoxy group will resonate around δ 55-60 ppm.
-
Methyl Carbons: The carbons of the ring-attached methyl groups will be found in the upfield region, typically δ 15-25 ppm.
2D NMR Techniques (COSY, HSQC, HMBC): For more complex derivatives, 2D NMR experiments are invaluable for definitively assigning proton and carbon signals and establishing long-range correlations, thereby confirming the connectivity of the entire molecule.
Comparative NMR Data for Hypothetical Isomers
To illustrate the discerning power of NMR, consider the expected ¹H NMR chemical shifts for two hypothetical isomers.
| Proton | Expected δ (ppm) for this compound | Expected δ (ppm) for a Hypothetical Isomer (e.g., 4-Methoxy-3,5-dimethylbenzaldehyde) |
| Aldehyde-H | ~10.2 | ~9.8 |
| Aromatic-H | Two singlets (~7.3 and ~7.5) | One singlet (~7.6) |
| Methoxy-H | ~3.9 | ~3.9 |
| Methyl-H | Two singlets (~2.3 and ~2.5) | One singlet (~2.3) |
This table demonstrates how subtle changes in the substitution pattern lead to distinct and predictable differences in the NMR spectrum.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.[6] For a derivative of this compound, we would expect to see a strong molecular ion peak (M⁺).
Key Fragmentation Pathways for Aromatic Aldehydes:
-
α-Cleavage: Loss of the aldehydic proton (M-1) or the entire formyl group (M-29) is a common fragmentation pattern for aldehydes.[7][8]
-
Loss of Methyl Group: Fragmentation can occur with the loss of a methyl radical (M-15) from one of the dimethyl substituents or the methoxy group.
-
Loss of Methoxy Group: Loss of a methoxy radical (M-31) is also a likely fragmentation pathway.
The fragmentation pattern of aromatic compounds can be complex, but often a tropylium ion (m/z 91) or a substituted tropylium ion is observed, which is a characteristic feature of compounds containing a benzyl unit.[9]
Caption: Common fragmentation pathways for this compound derivatives in mass spectrometry.
FTIR Spectroscopy: Identifying the Functional Groups
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For a this compound derivative, the key vibrational bands are:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.[10]
-
C-H Stretch (Aldehyde): Two weak bands are often observed around 2720 cm⁻¹ and 2820 cm⁻¹, which are characteristic of the C-H bond of an aldehyde.[10]
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.[10]
-
C-O Stretch (Methoxy): A strong band in the region of 1200-1250 cm⁻¹.[4]
-
C=C Stretch (Aromatic): Medium intensity bands in the 1450-1600 cm⁻¹ region.[10]
While FTIR is excellent for confirming the presence of key functional groups, it is less informative about the overall connectivity of the molecule compared to NMR.[11]
X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be obtained, X-ray crystallography provides the most unambiguous structural information, including bond lengths, bond angles, and, for chiral molecules, the absolute configuration.[12][13] This technique is the gold standard for structural determination and is particularly crucial when stereochemistry is a factor or when NMR and MS data are ambiguous.[14][15]
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a 3D electron density map of the molecule.[13]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy [16]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a greater number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts and coupling constants to deduce the structure.
Mass Spectrometry (Electron Impact - EI) [16]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: Detect the abundance of each ion at a specific m/z value to generate the mass spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy (Attenuated Total Reflectance - ATR) [17]
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Sample Spectrum: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Single-Crystal X-ray Crystallography [18]
-
Crystal Growth: Grow a single crystal of the compound of suitable size and quality, often through slow evaporation of a solvent.
-
Data Collection: Mount the crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
Conclusion
The structural confirmation of this compound derivatives requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the detailed framework of proton and carbon connectivity. Mass spectrometry confirms the molecular weight and offers corroborating structural information through fragmentation patterns. FTIR spectroscopy serves as a rapid check for the presence of key functional groups. Finally, X-ray crystallography stands as the ultimate arbiter of the three-dimensional structure, providing unequivocal proof when single crystals are available. By integrating the data from these complementary methods, researchers can confidently and definitively establish the structure of their synthesized molecules, a critical step in the advancement of chemical and pharmaceutical research.
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- Nagaraju, S., et al. (2018). Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. Journal of Chemistry and Chemical Sciences, 8(3), 493-501.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Methoxy-3,5-dimethylbenzaldehyde
Introduction: Establishing Confidence in Your Synthesis
In the fields of pharmaceutical development, fragrance creation, and specialty chemical synthesis, the molecular integrity of your intermediates is paramount. The aromatic aldehyde, 2-Methoxy-3,5-dimethylbenzaldehyde, serves as a crucial building block in numerous synthetic pathways. Its purity directly impacts reaction yield, byproduct formation, and the safety and efficacy of the final product.
This guide provides a comprehensive framework for assessing the purity of newly synthesized this compound. We will move beyond a simple checklist of techniques, instead focusing on building a logical, multi-tiered analytical workflow. The goal is to create a self-validating system where orthogonal methods confirm and support each other, providing unequivocal confidence in the quality of your material. We will explore the "why" behind each experimental choice, offering insights honed from practical experience to distinguish between a routine check and a rigorous, publication-ready analysis.
The Analytical Workflow: A Multi-Modal Approach
A robust purity assessment is not a single experiment but a cascade of inquiries. Each technique provides a unique piece of the puzzle, from a rapid qualitative check to a precise quantitative determination. Our approach is structured to deliver maximum information with efficient use of resources, starting with foundational methods and progressing to more definitive, instrument-intensive analyses.
Caption: A logical workflow for the comprehensive purity assessment of synthesized compounds.
Part 1: Foundational Qualitative Assessment
Before engaging sophisticated instrumentation, simple, rapid techniques can provide a strong indication of purity. These methods are invaluable for initial screening of crude products and purification fractions.
Thin-Layer Chromatography (TLC): The Workhorse of Purity Screening
Causality: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system).[1][2] Impurities with different polarities from the target compound will travel at different rates up the plate, appearing as separate spots. A single, well-defined spot is a strong, albeit qualitative, indicator of high purity.[1]
Experimental Protocol:
-
Plate Preparation: Use a silica gel 60 F254 aluminum-backed TLC plate.
-
Spotting: Dissolve a small amount of your synthesized aldehyde in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot a small amount onto the baseline of the TLC plate.
-
Development: Place the plate in a sealed chamber containing a suitable mobile phase. A good starting point for this compound is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).
-
Visualization: After the solvent front nears the top, remove the plate and mark the front. Visualize the spots under UV light (254 nm). Staining with potassium permanganate can also be used.
-
Analysis: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. The retention factor (Rf) should be calculated and recorded.
Melting Point Analysis: The Classic Purity Indicator
Causality: Pure crystalline solids exhibit a sharp, well-defined melting point range (typically < 2°C).[3][4] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[4][5] This makes it a powerful, low-cost tool for assessing purity.
Experimental Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Loading: Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.[3]
-
Measurement: Place the capillary in a melting point apparatus. Heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute for an accurate reading.[3]
-
Analysis: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. Compare this range to the literature value for this compound. A broad range is a clear sign of impurities.[5]
Part 2: Definitive Structural Confirmation
Once initial checks suggest the compound is pure, the next critical step is to confirm its molecular structure. Spectroscopic techniques provide an unambiguous fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR is the most powerful tool for elucidating the structure of organic molecules.[6] For purity assessment, ¹H NMR is particularly crucial as it can provide both qualitative and quantitative information.[7][8]
Causality: ¹H NMR provides information on the chemical environment, number, and connectivity of protons. The integral of each peak is directly proportional to the number of protons it represents, allowing for a ratio-based purity check against a known internal standard (qNMR).[9][10] ¹³C NMR confirms the carbon skeleton of the molecule.
Key Spectral Features for this compound:
-
¹H NMR:
-
Aldehyde Proton (-CHO): A singlet around δ 9.8-10.1 ppm.
-
Aromatic Protons (Ar-H): Two singlets in the aromatic region (δ 6.8-7.5 ppm).
-
Methoxy Protons (-OCH₃): A singlet around δ 3.8-4.0 ppm, integrating to 3 protons.
-
Methyl Protons (Ar-CH₃): Two singlets around δ 2.2-2.5 ppm, each integrating to 3 protons.
-
-
¹³C NMR: Expect distinct signals for the carbonyl carbon (~190 ppm), aromatic carbons (including those attached to the methoxy, methyl, and aldehyde groups), the methoxy carbon (~55-60 ppm), and the two methyl carbons (~15-25 ppm).
Experimental Protocol (qNMR for Purity):
-
Sample Preparation: Accurately weigh a known amount of the synthesized aldehyde and a high-purity internal standard (e.g., maleic anhydride) into an NMR tube.[9]
-
Solvent: Add a known volume of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton).[10]
-
Analysis: Integrate a well-resolved peak from the analyte and a peak from the internal standard. Calculate the purity using the known weights, molecular weights, and integral values.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[11][12] For this compound, key absorptions confirm the presence of the aldehyde and the substituted benzene ring.[13]
Key Diagnostic Peaks:
-
C=O Stretch (Carbonyl): A strong, sharp peak around 1680-1705 cm⁻¹.[11][13]
-
C-H Stretch (Aldehyde): Two characteristic weak peaks around 2720 cm⁻¹ and 2820 cm⁻¹.[13]
-
C-O Stretch (Methoxy Ether): A peak in the 1200-1275 cm⁻¹ region.
-
Ar-H Stretch: Peaks just above 3000 cm⁻¹.[13]
Experimental Protocol (ATR-FTIR):
-
Ensure the ATR crystal is clean and run a background scan.[11]
-
Place a small amount of the solid sample onto the crystal.
-
Apply pressure with the press arm to ensure good contact.[11]
-
Acquire the spectrum, typically from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS): Molecular Weight Verification
Causality: Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.[14] The molecular ion peak (M⁺) should correspond to the exact mass of this compound (C₁₀H₁₂O₂ = 164.17 g/mol ).
Key Fragmentation Patterns:
-
Molecular Ion [M]⁺: A peak at m/z = 164.
-
[M-1]⁺: Loss of the aldehydic hydrogen, resulting in a peak at m/z = 163.
-
[M-29]⁺: Loss of the CHO group, leading to a fragment at m/z = 135.
-
[M-31]⁺: Loss of the methoxy group (-OCH₃), leading to a fragment at m/z = 133.
Experimental Protocol (e.g., GC-MS):
-
Dissolve the sample in a volatile solvent.
-
Inject the sample into the GC-MS system. The GC will separate the compound from any volatile impurities before it enters the mass spectrometer.
-
Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Part 3: High-Resolution Quantitative Purity Analysis
While NMR can provide excellent quantitative data, chromatographic techniques are the industry standard for determining purity with high precision and sensitivity, often expressed as a percentage area.
High-Performance Liquid Chromatography (HPLC): The Versatile Quantitator
Causality: HPLC is ideal for non-volatile or thermally sensitive compounds.[15][16][17] It separates components based on their affinity for the stationary and mobile phases, and a UV detector can quantify the analyte's concentration based on its absorbance. For purity analysis, the area of the main peak relative to the total area of all peaks gives the percent purity.
Experimental Protocol (Reversed-Phase HPLC):
-
System: An HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a standard choice.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol.
-
Sample Preparation: Prepare a solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Injection & Detection: Inject a small volume (e.g., 10 µL) and monitor the elution at a wavelength where the analyte has strong absorbance (e.g., 254 nm or its λmax).
-
Analysis: Integrate all peaks in the chromatogram. Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%. The Journal of Medicinal Chemistry typically requires >95% purity for tested compounds.[7]
Gas Chromatography (GC): The Choice for Volatile Compounds
Causality: GC is highly effective for volatile and thermally stable compounds.[15][16] It provides excellent separation efficiency, often resulting in sharper peaks and faster analysis times than HPLC.[15][18] When coupled with a mass spectrometer (GC-MS), it provides both quantitative purity and mass-based identification of impurities.
Experimental Protocol (GC-FID/GC-MS):
-
System: A GC system with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 250°C) to elute all components.
-
Analysis: Similar to HPLC, calculate purity based on the relative peak areas.
Caption: Comparison of analytical techniques for purity assessment.
Data Summary and Interpretation
A comprehensive purity report should synthesize the data from all techniques. Below is a table summarizing hypothetical results for a high-purity batch.
| Analytical Technique | Parameter | Expected Result | Hypothetical Observed Result | Conclusion |
| Melting Point | Melting Range | Sharp range near lit. value | 48-50 °C | Consistent with high purity |
| TLC | Spots (Hex:EtOAc 7:3) | Single Spot | Single Spot, Rf = 0.45 | No major impurities detected |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shifts (δ) | Consistent with structure | δ 10.0 (s, 1H), 7.1 (s, 2H), 3.9 (s, 3H), 2.3 (s, 6H) | Structure confirmed |
| FTIR (ATR) | Key Peaks (cm⁻¹) | C=O, Aldehyde C-H | 1695 (s), 2730 (w), 2835 (w) | Key functional groups confirmed |
| GC-MS | Molecular Ion (m/z) | 164 | 164 | Molecular weight confirmed |
| HPLC (C18, UV 254nm) | Purity (Area %) | > 95% | 99.6% | High purity confirmed |
Conclusion: A Self-Validating Approach to Purity
Assessing the purity of a synthesized compound like this compound is a systematic process of building confidence. By layering qualitative checks (TLC, MP) with definitive structural confirmation (NMR, FTIR, MS) and concluding with high-precision quantitative analysis (HPLC, GC), a researcher can create a self-validating dossier of evidence. Each technique provides a unique perspective, and when their results align, they provide an authoritative and trustworthy assessment of molecular integrity. This rigorous approach ensures that your material is not only what you think it is but is also of sufficient quality for its intended downstream application.
References
- Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
- Gadek, T. R. (2014). A Perspective on the Purity of Compounds for Biological Assays. Journal of Medicinal Chemistry.
- LibreTexts. (2021). Melting Point Analysis - Identity and Purity. Chemistry LibreTexts.
- Phenomenex. (2024). HPLC vs GC: What Sets These Methods Apart. Phenomenex.
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Doc Brown's Chemistry.
- Doc Brown's Chemistry. (n.d.). Mass spectrum of benzaldehyde. Doc Brown's Chemistry.
- University of Toronto. (n.d.). Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer chromatography. University of Toronto.
- Bruker. (n.d.). Quantitative NMR Spectroscopy. Bruker.
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A Senior Application Scientist's Guide to 2-Methoxy-3,5-dimethylbenzaldehyde: Performance as a Synthon in Modern Organic Synthesis
Abstract
In the intricate world of organic synthesis, the selection of the right building block, or synthon, is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. 2-Methoxy-3,5-dimethylbenzaldehyde, a polysubstituted aromatic aldehyde, presents a unique combination of electronic and steric properties. This guide provides an in-depth, objective comparison of its performance in key organic transformations against common alternatives. By examining the causality behind its reactivity and providing validated experimental protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Introduction: The Strategic Role of a Substituted Benzaldehyde
A synthon is a conceptual unit within a molecule that assists in the formation of a synthesis-directing strategy. In practice, we use synthetic equivalents of these synthons; this compound is a prime example of such a synthetic equivalent. Its benzaldehyde core serves as a versatile electrophile for a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions. The substituents—a methoxy group at the 2-position and two methyl groups at the 3- and 5-positions—are not mere decorations. They are strategic placements that profoundly influence the synthon's reactivity through a delicate interplay of steric and electronic effects.
The ortho-methoxy group, with its electron-donating resonance effect and steric bulk, and the meta-methyl groups, also electron-donating, create a unique chemical environment around the aldehyde functionality.[1] This guide will dissect the performance of this synthon in three cornerstone reactions of organic synthesis: the Wittig reaction, reductive amination, and the aldol condensation. Its performance will be juxtaposed with that of less substituted or differently substituted benzaldehydes to provide a clear comparative landscape.
The Interplay of Steric and Electronic Effects
The reactivity of an aromatic aldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon and the steric accessibility of the aldehyde group.
-
Electronic Effects: The methoxy group at the ortho position and the methyl groups at the meta positions are both electron-donating groups (EDGs). EDGs increase the electron density on the aromatic ring and, by extension, slightly decrease the electrophilicity of the carbonyl carbon. This can, in some instances, lead to slower reaction rates compared to unsubstituted benzaldehyde or benzaldehydes with electron-withdrawing groups (EWGs).[2]
-
Steric Effects: The ortho-methoxy group imposes significant steric hindrance around the aldehyde. This steric bulk can impede the approach of nucleophiles, a factor that can be either a hindrance or an advantage depending on the desired selectivity of the reaction.[3] For instance, it can influence the stereochemical outcome of nucleophilic additions.[4]
The following diagram illustrates the key structural features influencing the reactivity of this compound.
Caption: Key structural features of this compound and their effects.
Comparative Performance in Key Organic Reactions
To provide a clear, data-driven comparison, we will examine the performance of this compound against relevant alternatives in three common synthetic transformations.
The Wittig Reaction: Alkene Synthesis
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[5] The reaction's success, particularly with sterically hindered aldehydes, is a testament to the versatility of the phosphorus ylide nucleophile.[6][7]
Comparative Analysis:
The steric hindrance of the ortho-methoxy group in this compound can influence both the rate and stereoselectivity of the Wittig reaction.[8] While direct comparative yield data under identical conditions is sparse in the literature, we can infer performance based on general principles and isolated examples. Sterically hindered aldehydes are known to react more slowly than their unhindered counterparts.[9]
| Aldehyde | Typical Ylide | Expected Outcome | Rationale |
| This compound | Unstabilized (e.g., Ph3P=CH2) | Moderate to Good Yield | While sterically hindered, the aldehyde is still reactive enough for the highly nucleophilic unstabilized ylides. The reaction may require longer reaction times or slightly elevated temperatures. |
| Benzaldehyde | Unstabilized (e.g., Ph3P=CH2) | High Yield | With minimal steric hindrance, benzaldehyde reacts rapidly with unstabilized ylides. |
| 4-Nitrobenzaldehyde | Stabilized (e.g., Ph3P=CHCO2Et) | High Yield (E-alkene) | The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl, favoring reaction with less reactive stabilized ylides. |
| This compound | Stabilized (e.g., Ph3P=CHCO2Et) | Lower Yield | The combination of a less electrophilic carbonyl (due to EDGs) and steric hindrance makes the reaction with stabilized ylides more challenging. The Horner-Wadsworth-Emmons reaction might be a better alternative in this case.[6] |
Reductive Amination: A Gateway to Amines
Reductive amination is a widely used method for forming carbon-nitrogen bonds, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced.[10][11]
Comparative Analysis:
The formation of the initial imine or iminium ion is often the rate-determining step. The electronic and steric properties of the aldehyde play a crucial role here.
| Aldehyde | Amine | Reducing Agent | Expected Outcome | Rationale |
| This compound | Primary Amine (e.g., Benzylamine) | NaBH(OAc)3 | Good Yield | The electron-donating groups may slightly slow imine formation, but the reaction is generally efficient with a mild reducing agent like sodium triacetoxyborohydride (STAB).[12] |
| Benzaldehyde | Primary Amine (e.g., Benzylamine) | NaBH(OAc)3 | High Yield | Benzaldehyde reacts readily with primary amines to form the imine, which is then efficiently reduced. |
| This compound | Secondary Amine (e.g., Morpholine) | NaBH(OAc)3 | Moderate Yield | The increased steric hindrance from both the aldehyde and the secondary amine can make the formation of the iminium ion more difficult, potentially leading to lower yields.[13] |
| 4-Chlorobenzaldehyde | Primary Amine (e.g., Benzylamine) | NaBH(OAc)3 | High Yield | The electron-withdrawing chloro group increases the electrophilicity of the carbonyl, facilitating imine formation. |
Aldol Condensation: C-C Bond Formation
The aldol condensation, particularly the Claisen-Schmidt variant, involves the reaction of an aromatic aldehyde with an enolizable ketone or aldehyde.[14][15]
Comparative Analysis:
The electrophilicity of the aldehyde is a key factor in the initial nucleophilic attack by the enolate.
| Aldehyde | Ketone | Catalyst | Expected Outcome | Rationale |
| This compound | Acetophenone | NaOH/EtOH | Moderate Yield | The reduced electrophilicity of the carbonyl due to electron-donating groups and steric hindrance can lead to slower reaction rates and potentially lower yields compared to unsubstituted benzaldehyde.[16][17] |
| Benzaldehyde | Acetophenone | NaOH/EtOH | High Yield | Benzaldehyde is a classic substrate for the Claisen-Schmidt condensation and generally gives high yields of the corresponding chalcone.[18] |
| 4-Nitrobenzaldehyde | Acetophenone | NaOH/EtOH | Very High Yield | The strongly electron-withdrawing nitro group makes the carbonyl carbon highly electrophilic, leading to a rapid and high-yielding reaction. |
Experimental Protocols
To provide a practical context, detailed protocols for the Wittig reaction and reductive amination using this compound are provided below. These protocols are designed to be self-validating, with clear steps for purification and characterization.
Protocol: Wittig Reaction with this compound
Objective: To synthesize 1-(2-methoxy-3,5-dimethylphenyl)ethene.
Materials:
-
Methyltriphenylphosphonium bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Ylide Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 eq). Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred suspension. The mixture will turn a characteristic yellow-orange color upon formation of the ylide.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure alkene.
Causality: The use of a strong, non-nucleophilic base like NaH is crucial for the deprotonation of the phosphonium salt without competing side reactions. Anhydrous conditions are essential as the ylide is highly reactive towards water.
Protocol: Reductive Amination with this compound
Objective: To synthesize N-benzyl-1-(2-methoxy-3,5-dimethylphenyl)methanamine.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Imine Formation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the aldehyde in anhydrous DCE.
-
Add benzylamine (1.1 eq) to the solution and stir for 30 minutes at room temperature.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NaHCO3.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCE (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure secondary amine.
Causality: STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other hydride reagents, which minimizes side reactions.[12] The initial stirring of the aldehyde and amine allows for the formation of the imine intermediate before the addition of the reducing agent.
Caption: Comparative experimental workflows for the Wittig reaction and reductive amination.
Conclusion: A Synthon of Strategic Value
This compound is a valuable synthon for the synthesis of complex organic molecules. Its unique substitution pattern, while presenting challenges such as reduced electrophilicity and steric hindrance, also offers opportunities for controlling selectivity.
Choose this compound when:
-
The target molecule requires this specific substitution pattern.
-
Steric bulk can be used to influence the stereochemical outcome of a reaction.
-
A less reactive aldehyde is needed to achieve selectivity in the presence of other electrophilic functional groups.
Consider alternatives when:
-
Maximum reaction rates and yields are the primary concern, and the specific substitution is not required.
-
Reactions with weak nucleophiles are necessary.
-
Steric hindrance is likely to prevent a desired transformation entirely.
Ultimately, the decision to use this compound or an alternative should be based on a thorough analysis of the target molecule, the reaction mechanism, and the desired outcomes. This guide provides the foundational data and rationale to empower researchers to make that choice with confidence.
References
- ResearchGate. (2014, August 25). Synthesis of the 3,4,5-Trimethoxy-2-(3,4-methylenedioxy-6-nitrophenyl)benzaldehyde for Divergent Preparation of Cytotoxic Biaryls.
- BenchChem. (2025). Benchmarking 3,5-Dimethylbenzaldehyde: A Comparative Performance Review in Key Organic Reactions.
- Journal of Chongqing University. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
- Sciencemadness Discussion Board. (2012, January 17). possible alternative synthesis of 2,5-dimethoxy-4benzaldehyde.
- BenchChem. (2025). A Comparative Analysis of Substituted Benzaldehydes in the Claisen-Schmidt Condensation.
- CymitQuimica. (n.d.). CAS 16313-77-2: this compound.
- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
- Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
- PubChem. (n.d.). 3,5-Dimethoxybenzaldehyde.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- ResearchGate. (2017, May 25). Aldol condensation of benzaldehyde and heptanal: A comparative study of laboratory and industrially prepared Mg-Al mixed oxides.
- ChemicalBook. (n.d.). 2,5-Dimethoxybenzaldehyde synthesis.
- Chemistry LibreTexts. (2023, January 22). Wittig Reaction.
- ResearchGate. (2025, August 6). Alternatives to N,N‐Diethyl‐2,4‐dimethoxybenzamide as a Precursor for the Synthesis of 6,8‐Dimethoxy‐3‐methyl‐3,4‐dihydro‐1H‐isochromen‐1‐one.
- BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Reactions with 2-Methoxybenzyl Chloride.
- Wikipedia. (n.d.). Wittig reaction.
- Thieme. (n.d.). Reduction of Imines and Reductive Amination of Aldehydes and Ketones.
- ACS Publications. (2016). The Complete Mechanism of an Aldol Condensation.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Trimethoxybenzaldehyde Isomers.
- Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions.
- JoVE. (2025, May 22). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview.
- BenchChem. (2025). Application Notes and Protocols for the Reductive Amination of 2-[4-(Tranquil)phenyl]benzaldehyde.
- Sciencemadness Discussion Board. (2006, October 14). 2,5-Dimethoxybenzaldehyde to 4-Alkyl-2,5-Dimethoxybenzaldehyde ?.
- BenchChem. (2025). A Comparative Guide to Methoxy Alcohols in Organic Synthesis.
- NIH. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides.
- BenchChem. (2025). A Comparative Study of 2-Naphthaldehyde and Benzaldehyde in Aldol Reactions.
- PubChem. (n.d.). Benzaldehyde, 3,5-dimethyl-.
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A Comparative Guide to the Synthesis of Paracetamol: An Analysis of Reported Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of Paracetamol and Its Synthesis
Paracetamol (acetaminophen) is a cornerstone of modern medicine, widely recognized for its potent analgesic and antipyretic properties.[1][2] Its global demand necessitates highly efficient, cost-effective, and sustainable synthetic methods. For researchers in drug development and process chemistry, understanding the nuances of different synthetic routes to paracetamol is critical for optimizing production, minimizing environmental impact, and ensuring economic viability.
This guide provides an in-depth comparison of the most common and notable synthetic routes to paracetamol, with a focus on reported yields and the underlying chemical principles that dictate their success. We will delve into the experimental details of these methods, offering a practical framework for laboratory-scale synthesis and a basis for industrial process development.
Conceptual Workflow for Literature-Based Yield Comparison
Before delving into specific synthetic routes, it is crucial to establish a systematic approach for comparing reported yields from the literature. The following workflow outlines the key steps for a comprehensive and objective analysis.
Caption: A structured workflow for comparing reported chemical yields from literature sources.
Comparative Analysis of Paracetamol Synthetic Routes
The synthesis of paracetamol can be approached from several different starting materials. The choice of route often depends on factors such as the availability and cost of precursors, desired purity, and environmental considerations.
The Classic Route: Acetylation of p-Aminophenol
The most common and straightforward synthesis of paracetamol involves the acetylation of p-aminophenol with acetic anhydride.[1][3] This reaction is an example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group in p-aminophenol attacks one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion to form the amide bond.
Reaction Scheme:
Caption: Synthesis of paracetamol via acetylation of p-aminophenol.
This method is favored for its simplicity and relatively high yields. However, the purity of the starting p-aminophenol is crucial, as impurities can be carried through to the final product.[4]
Industrial Synthesis from Nitrobenzene
On an industrial scale, paracetamol synthesis often begins with nitrobenzene. This multi-step process involves:
-
Hydrogenation of Nitrobenzene: Nitrobenzene is reduced to aniline.
-
Bamberger Rearrangement: The resulting N-phenylhydroxylamine undergoes an acid-catalyzed rearrangement to form p-aminophenol.[5][6]
-
Acetylation: The p-aminophenol is then acetylated as described in the classic route.
While this route utilizes a cheaper starting material, it is more complex and involves multiple steps, which can impact the overall yield. A continuous flow process for this three-step synthesis has been developed, reporting an overall yield of 86%.[5]
"Green" Synthetic Approaches
In recent years, there has been a significant push towards developing more environmentally friendly or "green" methods for paracetamol synthesis. These approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields. One study reports a 92% yield for the acetylation of p-aminophenol under solvent-free conditions using microwave irradiation.[7]
-
Synthesis from Hydroquinone: A route starting from hydroquinone, which can be derived from renewable sources like lignin, involves a direct acetamidation with ammonium acetate and acetic acid.[8] While conceptually "green," this route can suffer from low conversion rates.[8]
-
Free-Radical Reactions: An innovative approach using UV light to initiate a free-radical reaction between 4-aminophenol and acetyl chloride has been reported to achieve yields exceeding 70% in just 15 minutes.[9]
Summary of Reported Yields
The following table summarizes the reported yields for various synthetic routes to paracetamol under different conditions.
| Starting Material | Acetylating Agent/Method | Catalyst/Conditions | Reported Yield (%) | Reference |
| p-Aminophenol | Acetic Anhydride | Water, heat | 35-70% | [10] |
| p-Aminophenol | Acetic Anhydride | Ethyl acetate, pyridine | Quantitative (intermediate) | [11] |
| p-Aminophenol | Acetic Anhydride | Solvent-free, microwave | 92% | [7] |
| p-Aminophenol | Acetyl Chloride | UV irradiation | >70% | [9] |
| Nitrobenzene | Three-step continuous flow | Pd/C, H₂, H₂SO₄, Acetic Anhydride | 86% | [5] |
| p-Nitrophenol | Catalytic Hydrogenation & Acetylation | Iron powder, acetic acid | ~92% | [12] |
| Hydroquinone | Ammonium Acetate | Acetic acid, 220°C | 95% selectivity, 96% conversion | [8] |
Detailed Experimental Protocol: High-Yield Synthesis of Paracetamol from p-Aminophenol
This protocol is based on a common laboratory procedure for the acetylation of p-aminophenol, optimized for a high yield of pure product.
Materials:
-
p-Aminophenol (2.1 g)[4]
-
Deionized Water (35 mL)[4]
-
Concentrated Hydrochloric Acid (1.5 mL)[4]
-
Decolorizing Charcoal (Norit) (0.3-0.4 g)[4]
-
Sodium Acetate Trihydrate (2.5 g)[4]
-
Acetic Anhydride (2.0 mL)[4]
Equipment:
-
125 mL Erlenmeyer flask
-
Steam bath or hot plate
-
Büchner funnel and filter flask
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution of p-Aminophenol: In a 125 mL Erlenmeyer flask, combine 2.1 g of p-aminophenol with 35 mL of water. Add 1.5 mL of concentrated hydrochloric acid and swirl to dissolve the p-aminophenol as its hydrochloride salt.[4] The solution may be dark.
-
Decolorization: Add 0.3-0.4 g of decolorizing charcoal to the solution and warm on a steam bath for 5-10 minutes, swirling occasionally.[4]
-
Hot Filtration: Filter the hot solution through a Büchner funnel to remove the charcoal. The filtrate should be lighter in color.
-
Buffering: Prepare a buffer solution by dissolving 2.5 g of sodium acetate trihydrate in 7.5 mL of water. Warm the filtered p-aminophenol hydrochloride solution on the steam bath and add the sodium acetate buffer solution in one portion with swirling.[4] This neutralizes the hydrochloride, regenerating the free amine which is necessary for the next step.
-
Acetylation: Immediately add 2.0 mL of acetic anhydride to the warm solution while continuing to swirl. Continue heating on the steam bath for 10 minutes with vigorous swirling.[4]
-
Crystallization: Cool the reaction mixture in an ice-water bath, stirring with a glass rod to induce crystallization.[4]
-
Isolation of Crude Product: Collect the crude paracetamol crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water.[4]
-
Recrystallization (Purification): Transfer the crude product to a beaker and dissolve it in a minimum amount of hot water. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization of pure paracetamol.
-
Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold water, and allow them to air dry.[4]
Conclusion
The synthesis of paracetamol offers a rich landscape for comparative chemical analysis. While the acetylation of p-aminophenol remains a robust and high-yielding method, particularly at the laboratory scale, industrial processes often favor more economical starting materials like nitrobenzene, despite the increased complexity. The emergence of green chemistry approaches, such as microwave-assisted synthesis and reactions initiated by UV light, presents exciting opportunities for more sustainable and efficient production in the future. For researchers and drug development professionals, a thorough understanding of these diverse synthetic routes, their associated yields, and the underlying chemical principles is paramount for informed decision-making in both research and manufacturing contexts.
References
- Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students.
- Synthesis of Acetaminophen (Experiment). Chemistry LibreTexts. [Link]
- Synthesis of paracetamol by acetylation. The Royal Society of Chemistry. [Link]
- Multistep Synthesis of Paracetamol in Continuous Flow. Thieme Chemistry. [Link]
- Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. Course Hero. [Link]
- A process for synthesis of paracetamol.
- synthesis-of-paracetamol.pdf. SlideShare. [Link]
- Renewables-Based Routes to Paracetamol: A Green Chemistry Analysis.
- Part 6 of 6: Acetaminophen
- Synthesis of Paracetamol through Free-Radical Reactions: An Educational Approach in Organic Chemistry.
- The Synthesis of Phenacetin from Acetaminophen. University of Missouri–St. Louis. [Link]
- Microwave Assisted Green Synthesis of Paracetamol, Aspirin and their Pharmacokinetic Studies. International Journal of Engineering Research & Technology. [Link]
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A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of Benzaldehyde Derivatives
In the landscape of modern drug discovery, the pursuit of novel therapeutic agents is a relentless endeavor. Among the myriad of chemical scaffolds explored, benzaldehyde and its derivatives have consistently demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The versatility of the benzaldehyde framework, allowing for facile structural modifications, makes it an attractive starting point for the development of potent and selective therapeutic agents. This guide provides a comprehensive comparison of Quantitative Structure-Activity Relationship (QSAR) studies on benzaldehyde derivatives, offering insights into the structural features governing their biological efficacy and the computational models used to predict their activity. We will delve into the experimental data supporting these models, providing a robust resource for researchers, scientists, and drug development professionals.
The Rationale Behind QSAR in Benzaldehyde Derivative Drug Discovery
The core principle of QSAR is to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[2] This approach allows for the prediction of the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with traditional drug discovery pipelines. For benzaldehyde derivatives, QSAR models help elucidate how different substituents on the benzene ring—their nature, position, and electronic properties—influence the molecule's interaction with its biological target.
dot
Caption: A generalized workflow for QSAR modeling of benzaldehyde derivatives.
Comparative Analysis of QSAR Studies
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Benzaldehyde derivatives have shown promise in this area. A 2D-QSAR study on a series of 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives against Staphylococcus aureus utilized Multiple Linear Regression (MLR) to develop a predictive model.[3] The study found that descriptors related to electronic and topological properties were crucial for activity.
Another study investigating benzylidene hydrazides found that the presence of electron-withdrawing groups, such as chloro and nitro substituents, enhanced antibacterial and antifungal activity. Their multi-target QSAR (mt-QSAR) model highlighted the importance of topological parameters like the second-order molecular connectivity index (2χ) in describing the antimicrobial activity.
Table 1: Comparison of QSAR Models for Antimicrobial Benzaldehyde Derivatives
| Study Focus | QSAR Model | Key Descriptors | Key Findings & Structure-Activity Relationships |
| 5-(substituted benzaldehyde) thiazolidine-2,4-diones vs. S. aureus | 2D-QSAR (MLR) | Electronic, Topological | The model demonstrated good predictive power, indicating the importance of electronic and structural features for anti-staphylococcal activity.[3] |
| Substituted benzylidene hydrazides | mt-QSAR | Topological (2χ, κα3) | Electron-withdrawing groups (e.g., -Cl, -NO2) at the ortho position of the benzaldehyde ring increase antimicrobial potential. |
Antifungal Activity
Fungal infections, particularly in immunocompromised individuals, are a growing concern. Benzaldehyde derivatives have demonstrated notable antifungal properties.[1] 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in understanding the structural requirements for antifungal activity. These models provide a 3D representation of the steric, electrostatic, and hydrophobic fields around the molecules, offering a more detailed insight into ligand-receptor interactions.
For instance, a study on nopol-derived 1,3,4-thiadiazole-thiourea compounds with antifungal activity against various plant pathogens established a robust 3D-QSAR model. The CoMFA results indicated that bulky, electron-donating groups at specific positions of the phenyl ring were favorable for enhanced activity.
Table 2: Comparison of QSAR Models for Antifungal Benzaldehyde Derivatives
| Study Focus | QSAR Model | Key Fields | Key Findings & Structure-Activity Relationships |
| Nopol-derived 1,3,4-thiadiazole-thioureas | 3D-QSAR (CoMFA) | Steric, Electrostatic | The model suggested that bulky, electron-donating substituents on the phenyl ring enhance antifungal activity. |
| Phenylhydrazine substituted tetronic acids | 3D-QSAR (CoMFA, CoMSIA) | Steric, Electrostatic, Hydrophobic | The CoMSIA model, with its additional hydrophobic and hydrogen-bond donor/acceptor fields, provided a more predictive model, guiding the synthesis of more potent derivatives.[4] |
Anticancer Activity
The development of novel anticancer agents is a cornerstone of cancer research. Benzaldehyde itself has been investigated for its antitumor properties.[5] QSAR studies on benzaldehyde derivatives have aimed to identify structural modifications that enhance their cytotoxicity against various cancer cell lines.
A QSAR study on benzimidazolyl-retrochalcone derivatives, which incorporate a benzaldehyde moiety, against the HCT-116 colon cancer cell line found a strong correlation between anticancer activity and electronic and lipophilic descriptors.[6] The developed model indicated that modulating the electronic energy and lipophilicity of the compounds could lead to more potent anticancer agents.[6]
Table 3: Comparison of QSAR Models for Anticancer Benzaldehyde Derivatives
| Study Focus | QSAR Model | Key Descriptors | Key Findings & Structure-Activity Relationships |
| Benzimidazolyl-retrochalcones vs. HCT-116 | QSAR (DFT-based) | Electronic Energy (Eelec), Lipophilicity (logP), Chemical Softness (S), Chemical Hardness (η) | The model revealed that electronic properties and lipophilicity are critical for the anticancer activity of these derivatives.[6] |
| Oxidovanadium(IV) complexes with imidazole derivatives | QSAR (MLR) | Not specified | The QSAR model successfully predicted the anti-cancer activities of new compounds, highlighting the utility of this approach in designing novel metallodrugs.[7] |
dot
Caption: Chemical space of biologically active benzaldehyde derivatives.
Experimental Protocols: A Foundation of Trustworthiness
The reliability of any QSAR model is fundamentally dependent on the quality of the experimental data used to build it. Here, we provide detailed, step-by-step methodologies for the synthesis of substituted benzaldehydes and the biological assays commonly used to evaluate their activity.
Synthesis of Substituted Benzaldehydes: A Two-Step, One-Pot Reduction/Cross-Coupling Procedure
This method offers a rapid and efficient route to a variety of substituted benzaldehydes. The causality behind this one-pot procedure lies in the in-situ formation of a stable aluminum hemiaminal intermediate, which protects the aldehyde functionality from reacting with the highly nucleophilic organometallic reagents used in the subsequent cross-coupling step.[8][9]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the starting Weinreb amide (0.5 mmol) and dry toluene (2 mL). Cool the mixture to 0°C in an ice bath. The inert atmosphere is crucial to prevent the reaction of the organometallic reagents with atmospheric moisture and oxygen.
-
Reduction: Add diisobutylaluminum hydride (DIBAL-H) dropwise over 5 minutes. DIBAL-H is a powerful reducing agent that selectively reduces the Weinreb amide to the stable tetrahedral intermediate.
-
Catalyst Addition: Add a pre-oxidized palladium catalyst (5 mol %) as a solution in toluene. The catalyst is essential for the subsequent cross-coupling reaction.
-
Cross-Coupling: Add the desired organolithium reagent dropwise over 10 minutes using a syringe pump. The slow addition helps to control the reaction rate and minimize side reactions.
-
Quenching: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl). This step neutralizes the reactive species and protonates the product.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Biological Evaluation: Antimicrobial Activity via Broth Microdilution Method
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12][13][14] The rationale is to expose a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid growth medium.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: From a fresh overnight culture of the test bacterium on an appropriate agar plate, pick 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This standardization is critical for the reproducibility of the assay.
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the benzaldehyde derivatives in an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.
-
Inoculation: Dilute the standardized bacterial suspension in broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of this diluted inoculum to each well of the microtiter plate containing the compound dilutions.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Biological Evaluation: Anticancer Activity via MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.[15][16][17][18] The principle of the assay is the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[18]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the benzaldehyde derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
Conclusion and Future Directions
This guide has provided a comparative overview of the QSAR of benzaldehyde derivatives, highlighting their potential as antimicrobial, antifungal, and anticancer agents. The presented data and experimental protocols underscore the importance of a synergistic approach, combining computational modeling with rigorous experimental validation. Future research in this area should focus on the development of more sophisticated QSAR models, such as those incorporating machine learning algorithms, to improve predictive accuracy. Furthermore, the exploration of novel benzaldehyde derivatives with optimized pharmacokinetic and pharmacodynamic properties will be crucial for their translation into clinically effective therapeutic agents. The continued application of QSAR will undoubtedly accelerate the discovery and development of the next generation of benzaldehyde-based drugs.
References
- Maghat, H. et al. (2021). 2D-QSAR study of the antimicrobial activity of a series of 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives against Staphylococcus aureus by Multiple Linear Regression method. ResearchGate.
- Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- protocols.io. (2023). MTT Assay. protocols.io.
- Xie, L. et al. (2021). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Toxins.
- FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap.
- Lee, J. H. et al. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. Journal of Experimental & Clinical Cancer Research.
- Sittampalam, G. S. et al. (2013). Cell Viability Assays. Assay Guidance Manual.
- Herrebout, W. A. et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
- Mahama, O. et al. (2020). Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone. Open Journal of Medicinal Chemistry.
- Al-Ostoot, F. H. et al. (2021). QSAR Modeling, Molecular Docking and Cytotoxic Evaluation for Novel Oxidovanadium(IV) Complexes as Colon Anticancer Agents. Molecules.
- WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). WOAH Asia.
- Adimule, V. et al. (2020). QSAR modelling and molecular docking studies for anti-cancer compounds against melanoma cell line SK-MEL-2. Journal of Taibah University Medical Sciences.
- YouTube. (2022). Preparation of Benzaldehydes, Part 1: Electrophilic Formylation. YouTube.
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- 5. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to Catalysts for Benzaldehyde Synthesis: Efficacy, Selectivity, and Mechanistic Insights
For researchers, scientists, and professionals in drug development, the synthesis of benzaldehyde is a foundational chemical transformation. As a key intermediate in the production of pharmaceuticals, fragrances, and dyes, the efficiency and selectivity of its synthesis are of paramount importance. The choice of catalyst is a critical determinant of reaction outcomes, influencing yield, purity, and environmental impact. This guide provides an in-depth comparison of various catalytic systems for benzaldehyde synthesis, grounded in experimental data and mechanistic understanding, to empower informed catalyst selection in your research and development endeavors.
The Crucial Role of Catalysis in Benzaldehyde Production
Benzaldehyde's reactivity makes it susceptible to over-oxidation to benzoic acid, a common and often undesired byproduct. The primary challenge in benzaldehyde synthesis, therefore, lies in achieving high selectivity at a high conversion of the starting material. Catalysts play a pivotal role in navigating this challenge by providing alternative reaction pathways with lower activation energies, thereby enabling milder reaction conditions and greater control over product distribution. This guide will explore the efficacy of palladium, copper, iron, and manganese-based catalysts, examining their performance in the synthesis of benzaldehyde from various precursors.
Palladium-Catalyzed Formylation of Aryl Halides
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the formylation of aryl halides offers a powerful route to substituted benzaldehydes. This method is particularly valuable for accessing a diverse range of functionalized aromatic aldehydes that may be challenging to synthesize via classical methods.
Mechanistic Considerations: The Catalytic Cycle
The palladium-catalyzed formylation of aryl bromides using syngas (a mixture of carbon monoxide and hydrogen) is a well-established industrial process. The catalytic cycle, as elucidated by extensive mechanistic studies, involves several key steps. The active catalyst, typically a Pd(0) species stabilized by phosphine ligands, undergoes oxidative addition to the aryl halide. This is followed by the migratory insertion of carbon monoxide to form a palladium-acyl complex. The final product is liberated through reductive elimination, regenerating the Pd(0) catalyst. The choice of ligand is critical, influencing both catalyst stability and the rate of the turnover-limiting step, which can be either the oxidative addition or the reductive elimination depending on the substrate and reaction conditions[1][2][3][4].
Caption: A simplified catalytic cycle for the palladium-catalyzed formylation of aryl bromides.
Experimental Data: A Comparative Overview
The efficacy of palladium-catalyzed formylation is highly dependent on the choice of ligand, base, and solvent, as well as the nature of the aryl halide. The use of bulky, electron-rich phosphine ligands, such as di(1-adamantyl)-n-butylphosphine (cataCXium A), has been shown to be particularly effective[1][2][3].
| Catalyst System | Aryl Halide | Yield (%) | Conditions | Reference |
| Pd(OAc)₂ / cataCXium A | 4-Bromotoluene | 95% | 5 bar CO/H₂, TMEDA, Toluene, 100 °C | [1][2] |
| Pd(OAc)₂ / P(tBu)₃ | 4-Bromobenzonitrile | 82% | 5 bar CO/H₂, TMEDA, Toluene, 100 °C | [1][3] |
| PdCl₂(dppf) | 1-Bromo-4-nitrobenzene | 75% | 10 bar CO/H₂, Et₃N, DMF, 120 °C | [4] |
Experimental Protocol: Palladium-Catalyzed Formylation of 4-Bromotoluene
This protocol is a representative example of a palladium-catalyzed formylation reaction using syngas.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Di(1-adamantyl)-n-butylphosphine (cataCXium A)
-
4-Bromotoluene
-
Tetramethylethylenediamine (TMEDA)
-
Toluene (anhydrous)
-
Syngas (1:1 CO/H₂)
-
Schlenk flask and standard Schlenk line equipment
-
Autoclave reactor
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (0.01 mmol) and cataCXium A (0.02 mmol).
-
Add anhydrous toluene (5 mL) and stir the mixture for 10 minutes at room temperature to form the active catalyst.
-
To this pre-catalyst solution, add 4-bromotoluene (1.0 mmol) and TMEDA (1.5 mmol).
-
Transfer the reaction mixture to a high-pressure autoclave.
-
Seal the autoclave and purge with syngas three times.
-
Pressurize the autoclave to 5 bar with syngas.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, carefully vent the autoclave.
-
The reaction mixture can be analyzed by GC-MS to determine conversion and selectivity. The product, 4-methylbenzaldehyde, can be purified by column chromatography on silica gel.
Copper-Catalyzed Aerobic Oxidation of Benzyl Alcohols
Copper-based catalysts offer a more economical and environmentally friendly alternative to palladium for the synthesis of benzaldehydes, particularly through the aerobic oxidation of benzyl alcohols. The use of air as the terminal oxidant makes this a highly attractive green chemical process.
Mechanistic Considerations: The Role of TEMPO
A prominent and well-studied system involves a copper(I) catalyst in conjunction with (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a co-catalyst. The catalytic cycle is believed to proceed through a two-stage process. In the first stage, the Cu(I) species is oxidized by molecular oxygen to a Cu(II) species. In the second stage, the benzyl alcohol is oxidized by the Cu(II) species and TEMPO to yield benzaldehyde, with the concomitant reduction of Cu(II) back to Cu(I) and the formation of TEMPO-H, which is then re-oxidized by the copper peroxide intermediate.
Caption: A simplified representation of the copper/TEMPO-catalyzed aerobic oxidation of alcohols.
Experimental Data: A Comparative Overview
The copper/TEMPO system is effective for a range of substituted benzyl alcohols. The reaction conditions are generally mild, often proceeding at room temperature and open to the air.
| Catalyst System | Substrate | Yield (%) | Conditions | Reference |
| CuBr / TEMPO / bpy | Benzyl alcohol | 95% | Air, Acetone, rt, 1 h | |
| CuCl / TEMPO / Pyridine | 4-Methoxybenzyl alcohol | 92% | O₂, DMF, 60 °C, 4 h | |
| Cu(OAc)₂ / TEMPO / NMI | 4-Chlorobenzyl alcohol | 88% | Air, Acetonitrile, rt, 2 h |
bpy = 2,2'-bipyridine; NMI = N-methylimidazole
Experimental Protocol: Copper/TEMPO-Catalyzed Aerobic Oxidation of Benzyl Alcohol
This protocol is a robust and visually informative procedure suitable for both research and educational settings. The color changes of the reaction mixture provide a clear indication of the catalytic turnover.
Materials:
-
Copper(I) bromide (CuBr)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
2,2'-Bipyridine (bpy)
-
N-Methylimidazole (NMI)
-
Benzyl alcohol
-
Acetone
-
Erlenmeyer flask and magnetic stirrer
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve benzyl alcohol (1.0 mmol) in acetone (10 mL).
-
To the stirring solution, add CuBr (0.1 mmol), bpy (0.1 mmol), and TEMPO (0.1 mmol). The solution will turn from colorless to a deep red-brown, indicating the formation of the Cu(I)-bpy complex.
-
Add N-methylimidazole (0.2 mmol, approximately 4 drops) to the reaction mixture.
-
Stir the reaction mixture vigorously, open to the air. The color of the solution will gradually change from red-brown to a turbid green. This color change signifies the oxidation of the Cu(I) species to Cu(II) and indicates the reaction is proceeding.
-
Continue stirring for approximately 1 hour, or until the green color persists, indicating the consumption of the starting material.
-
The reaction can be monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture can be worked up by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the crude benzaldehyde, which can be purified by column chromatography.
Iron-Catalyzed Oxidation of Benzyl Alcohol
Iron catalysts present an even more sustainable and cost-effective option for benzaldehyde synthesis. Ferric nitrate, in particular, has been shown to be an effective oxidant for the selective conversion of benzyl alcohol to benzaldehyde.
Mechanistic Considerations: The Role of Nitrate
The mechanism of oxidation by ferric nitrate is thought to involve the in situ generation of nitrogen dioxide (NO₂) through the thermal decomposition of the nitrate salt. The NO₂ then acts as the primary oxidant. The iron(III) ion is believed to play a catalytic role in the regeneration of the active nitrogen oxide species. The reaction proceeds through a series of redox steps involving the interplay between the iron species and the nitrogen oxides[5][6][7].
Caption: A proposed mechanism for the ferric nitrate-mediated oxidation of benzyl alcohol.
Experimental Data: A Comparative Overview
Ferric nitrate has demonstrated high efficiency in the oxidation of benzyl alcohol, with both high conversion and selectivity. The reaction is typically carried out in a solvent at elevated temperatures.
| Catalyst | Substrate | Conversion (%) | Selectivity (%) | Conditions | Reference | |---|---|---|---|---| | Fe(NO₃)₃·9H₂O | Benzyl alcohol | 94.9 | >95 | N₂, 1,4-dioxane, 80 °C, 6 h |[5][6] | | Fe(NO₃)₃·9H₂O | 4-Methylbenzyl alcohol | 92.1 | >95 | N₂, 1,4-dioxane, 80 °C, 6 h |[5] | | Fe(NO₃)₃·9H₂O | 4-Chlorobenzyl alcohol | 89.5 | >95 | N₂, 1,4-dioxane, 80 °C, 6 h |[5] |
Experimental Protocol: Iron-Catalyzed Oxidation of Benzyl Alcohol
This protocol describes the oxidation of benzyl alcohol using ferric nitrate nonahydrate.
Materials:
-
Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Benzyl alcohol
-
1,4-Dioxane
-
Round-bottom flask with a condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add benzyl alcohol (3 mmol) and 1,4-dioxane (15 mL).
-
Add ferric nitrate nonahydrate (2 mmol) to the solution.
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere.
-
Stir the reaction for 6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
The product can be isolated by extraction with an appropriate organic solvent, followed by washing, drying, and solvent evaporation. Purification can be achieved by column chromatography.
Manganese-Catalyzed Oxidation of Toluene
The direct oxidation of toluene to benzaldehyde is an economically attractive route, as toluene is an inexpensive and abundant feedstock. Manganese-based catalysts have shown promise in this transformation, offering a balance of activity and selectivity.
Mechanistic Considerations: C-H Activation
The catalytic oxidation of toluene to benzaldehyde over manganese-based catalysts, such as manganese molybdate (MnMoO₄), is believed to proceed via a C-H activation mechanism. The catalyst facilitates the generation of radical species from an oxidant, such as hydrogen peroxide, which then abstract a hydrogen atom from the methyl group of toluene to form a benzyl radical. This radical is then further oxidized to benzaldehyde[8][9][10].
Caption: A simplified proposed mechanism for the manganese-catalyzed oxidation of toluene.
Experimental Data: A Comparative Overview
Manganese molybdate nanomaterials have been investigated as catalysts for the liquid-phase oxidation of toluene, demonstrating good selectivity towards benzaldehyde.
| Catalyst | Conversion of Toluene (%) | Selectivity for Benzaldehyde (%) | Conditions | Reference |
| MnMoO₄ (CH1) | 40.62 | 78 | 0.06 g catalyst, 18 h, 80 °C, H₂O₂ | [8][9][10] |
| MnMoO₄ (CH1) | 34.59 | 50.84 | 0.04 g catalyst, 18 h, 80 °C, H₂O₂ | [8][10] |
| MnO₂/H₂SO₄ | Not specified | High | Steam distillation | [11] |
Experimental Protocol: Manganese-Catalyzed Oxidation of Toluene
This protocol is based on the use of hydrothermally synthesized MnMoO₄ nanomaterials for the oxidation of toluene.
Materials:
-
MnMoO₄ nanomaterial catalyst
-
Toluene
-
Hydrogen peroxide (30% aqueous solution)
-
Acetonitrile (solvent)
-
Three-necked round-bottom flask with a condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a condenser, add the MnMoO₄ catalyst (0.06 g), toluene (2 mL), and acetonitrile (10 mL).
-
Heat the mixture to 80 °C with stirring.
-
Slowly add hydrogen peroxide (3 equivalents relative to toluene) to the reaction mixture.
-
Continue the reaction for 18 hours.
-
The reaction progress can be monitored by taking aliquots and analyzing them by GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
The catalyst can be separated by centrifugation or filtration.
-
The liquid phase can be extracted with an organic solvent, and the product purified by column chromatography.
Conclusion: Selecting the Optimal Catalyst for Your Application
The choice of catalyst for benzaldehyde synthesis is a multifaceted decision that depends on the desired scale of the reaction, the available starting materials, and the importance of factors such as cost, environmental impact, and functional group tolerance.
-
Palladium catalysts offer high versatility and are particularly well-suited for the synthesis of complex, functionalized benzaldehydes from aryl halides, albeit at a higher cost.
-
Copper/TEMPO systems provide an excellent balance of efficiency, cost-effectiveness, and green chemistry principles for the aerobic oxidation of benzyl alcohols. The visual cues during the reaction also make it a highly reliable and monitorable process.
-
Iron-based catalysts , such as ferric nitrate, represent a highly economical and environmentally benign option for the oxidation of benzyl alcohols, demonstrating excellent selectivity.
-
Manganese catalysts show significant promise for the direct and atom-economical conversion of toluene to benzaldehyde, a route with great industrial potential.
By understanding the comparative efficacy, underlying mechanisms, and practical considerations of these catalytic systems, researchers can make more strategic decisions in their synthetic endeavors, ultimately accelerating the discovery and development of new molecules and materials.
References
- Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanom
- Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials.
- Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitr
- Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials.
- Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction. Journal of the American Chemical Society.
- Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates.
- A Combined Kinetic and Computational Analysis of the Palladium-Catalysed Formyl
- The mechanism of the oxidation of benzyl alcohol by iron(III)nitrate: Conventional versus microwave heating.
- Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction.
- A Combined Kinetic and Computational Analysis of the Palladium-Catalysed Formyl
- Schematics of MnMoO 4 nanomaterial preparation and toluene oxidation to benzaldehyde and benzyl alcohol.
- toluene --> benzaldehyde. Sciencemadness Discussion Board.
- Palladium-catalyzed formylation of aryl bromides: elucidation of the catalytic cycle of an industrially applied coupling reaction. PubMed.
- Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanom
- High-Performance Pd-Pt/α-MnO2 Catalysts for the Oxid
- Base-Assisted Nitrate Mediation as the Mechanism of Electrochemical Benzyl Alcohol Oxid
- The oxidation of benzyl alcohol to benzaldehyde by different nitrates...
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Safety Operating Guide
Navigating the Safe Handling of 2-Methoxy-3,5-dimethylbenzaldehyde: A Guide to Personal Protective Equipment and Disposal
Hazard Identification and Risk Assessment
Based on data from analogous aromatic aldehydes, 2-Methoxy-3,5-dimethylbenzaldehyde is anticipated to pose the following primary hazards:
-
Skin Irritation: Likely to cause skin irritation upon direct contact.[1][2][3][4][5][6]
-
Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[1][2][3][4][5][6]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2][3][4][5][6]
-
Harmful if Swallowed: Some related compounds are classified as harmful if ingested.[2][7]
A thorough risk assessment should be conducted before any procedure involving this compound to evaluate the potential for exposure based on the quantity being used and the nature of the experimental setup.[8]
Table 1: Hazard Classification for Structurally Similar Aromatic Aldehydes
| Hazard Classification | GHS Category | Associated Risk |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][2][3][4][5] |
| Serious Eye Damage/Irritation | Category 2/2A | Causes serious eye irritation[1][2][3][4][5] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | May cause respiratory irritation[1][2][3][4][5] |
| Acute toxicity, Oral | Category 4 | Harmful if swallowed[2][7] |
Essential Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure.[9][10] The following PPE is mandatory when handling this compound.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 standard (or equivalent) are required for all handling procedures.[11] Safety glasses with side shields may be permissible for low-volume, low-splash-risk activities, but goggles offer superior protection.[9]
-
High-Risk Operations: When there is a heightened risk of splashing, such as during transfers of larger volumes or when heating the substance, a face shield must be worn in addition to chemical splash goggles.[9][11]
Skin and Body Protection
-
Gloves: Chemical-resistant gloves are essential.[8] Based on the properties of similar aromatic aldehydes, nitrile or butyl rubber gloves are recommended.[12] Always inspect gloves for any signs of degradation or punctures before use.[8] Employ the proper glove removal technique to avoid contaminating your skin.[9]
-
Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required to protect against splashes and contamination of personal clothing.[11]
-
Footwear: Closed-toe and closed-heel shoes must be worn at all times in the laboratory.[11]
Respiratory Protection
-
Standard Handling: All manipulations of this compound should be performed within a certified chemical fume hood to minimize the inhalation of vapors or dust.[8]
-
Inadequate Ventilation: In the rare event that work cannot be conducted in a fume hood, or if there is a potential for generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12] A respiratory protection program, including fit-testing and training, is required for all respirator users.[11]
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in the laboratory.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Store the chemical in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2][6] Keep the container tightly closed.[2][3][4][6]
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. Wash hands thoroughly before donning gloves.[1][5]
-
Handling: Conduct all weighing and solution preparation inside a chemical fume hood.[8] Avoid actions that could generate dust or aerosols.
-
Spill Response: In the event of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[7] Place the contaminated material in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Decontamination: After use, decontaminate the work surface with an appropriate solvent and then wash with soap and water.[13]
Waste Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All disposable materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be collected as hazardous waste.[14]
-
Labeling and Storage: Waste containers must be clearly labeled with the chemical name and associated hazards. Store waste in a designated satellite accumulation area.
-
Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[3][4][6] Do not empty into drains.[1]
By adhering to these stringent safety protocols, researchers can confidently and safely utilize this compound in their work, ensuring the protection of themselves, their colleagues, and the integrity of their scientific endeavors.
Emergency Procedures
Caption: Emergency response procedures for exposure incidents.
References
- Chemos GmbH & Co. KG. (2020).
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Hydroxy-3-methoxybenzaldehyde.
- Fisher Scientific. (2025).
- CymitQuimica. (2024). Safety Data Sheet: 2-Methoxy-4-(methoxymethoxy)benzaldehyde.
- Fisher Scientific. (2025).
- Sigma-Aldrich. (2025).
- BenchChem. (2025). Personal protective equipment for handling Lilac aldehyde.
- RPS Group. Aldehydes exposure analysis.
- The University of Alabama in Huntsville.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Fisher Scientific. (2025). Safety Data Sheet: 4-Methoxy-2-methylbenzaldehyde.
- ChemTalk. Lab Safety Equipment & PPE.
- NextGen Protocols.
- University of South Carolina. (2015).
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Study.com. What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?.
- Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
Sources
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- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
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- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. uah.edu [uah.edu]
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- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. homework.study.com [homework.study.com]
- 13. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 14. Environmental Health & Safety: Laboratory Safety: Formaldehyde Spills [safety.rochester.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
